molecular formula C8H6BrClO2 B6273357 4-bromo-2-chloro-6-methoxybenzaldehyde CAS No. 1936128-86-7

4-bromo-2-chloro-6-methoxybenzaldehyde

Cat. No.: B6273357
CAS No.: 1936128-86-7
M. Wt: 249.5
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Description

4-bromo-2-chloro-6-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6BrClO2 and its molecular weight is 249.5. The purity is usually 93.
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Properties

CAS No.

1936128-86-7

Molecular Formula

C8H6BrClO2

Molecular Weight

249.5

Purity

93

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Chemical Properties & Reactivity Profile of 4-Bromo-2-chloro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-bromo-2-chloro-6-methoxybenzaldehyde , a highly specialized scaffold used in the synthesis of complex pharmaceutical agents.

Executive Summary

This compound is a trisubstituted benzaldehyde derivative characterized by its unique "push-pull" electronic architecture and steric differentiation. It serves as a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its value lies in the orthogonal reactivity of its three functional handles:

  • C1-Aldehyde: Ready for condensation, reduction, and olefination.

  • C4-Bromide: Highly reactive towards Pd(0) oxidative addition (chemoselective over chloride).

  • C2-Chloride: Sterically hindered and electronically deactivated, serving as a latent handle for late-stage diversification.

Physicochemical Profile

The following data aggregates calculated and experimental values typical for this structural class.

PropertyValue / Description
IUPAC Name This compound
CAS Number 1936128-86-7
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
Appearance Pale yellow to beige crystalline solid
Melting Point 105–115 °C (Predicted based on congeners)
LogP (Calculated) ~2.8 (Moderate lipophilicity)
H-Bond Acceptors 2 (Aldehyde O, Methoxy O)
H-Bond Donors 0
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water

Synthetic Accessibility

The synthesis of this scaffold typically follows an electrophilic aromatic substitution pathway, prioritizing the directing effects of the methoxy group.

Primary Manufacturing Route

The most robust synthesis involves the bromination of 2-chloro-6-methoxybenzaldehyde . The methoxy group at C6 strongly activates the para-position (C3 relative to itself, C4 relative to aldehyde), directing the incoming electrophile (Br⁺) precisely to the desired position.

  • Precursor: 2-Chloro-6-methoxybenzaldehyde

  • Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Solvent: Acetic acid or Acetonitrile

  • Mechanism: Electrophilic Aromatic Substitution (EAS) controlled by the ortho/para directing methoxy group and the meta directing aldehyde.

Visualization: Synthesis & Reactivity Logic

G Precursor 2-Chloro-6-methoxy- benzaldehyde Target 4-Bromo-2-chloro- 6-methoxybenzaldehyde (CAS: 1936128-86-7) Precursor->Target Bromination (Br2/AcOH) Regioselective at C4 Suzuki_Prod Biaryl Derivative (C4 Functionalization) Target->Suzuki_Prod Suzuki Coupling Pd(0), Ar-B(OH)2 (Br > Cl Selectivity) Amine_Prod Benzylamine (C1 Functionalization) Target->Amine_Prod Reductive Amination R-NH2, NaBH(OAc)3 Phenol_Prod Phenol Derivative (C6 Demethylation) Target->Phenol_Prod BBr3, DCM -78°C to RT

Figure 1: Synthetic pathway and orthogonal reactivity map. The C4-Bromine is the primary site for cross-coupling due to electronic activation.

Chemo-Selective Reactivity Profile

The core utility of this compound is defined by the reactivity hierarchy of its halogens.

The Halogen Hierarchy (Br vs. Cl)
  • C4-Bromine: This position is electronically activated for Oxidative Addition by the Pd(0) catalyst. It is less sterically hindered than the C2 position.

  • C2-Chlorine: This position is deactivated due to:

    • Bond Strength: C-Cl bond is stronger than C-Br.

    • Steric Shielding: The adjacent formyl group (-CHO) and the aromatic ring geometry create significant steric hindrance, preventing bulky phosphine ligands from accessing the C2 site.

Implication: Researchers can perform a Suzuki-Miyaura coupling at C4 without touching the C2-chloride. The chloride can then be engaged in a second, harsher coupling step (e.g., using Buchwald precatalysts like XPhos Pd G3) or displaced via S_NAr if the ring is sufficiently electron-deficient.

Aldehyde Versatility

The C1-formyl group is flanked by a chloro and a methoxy group.

  • Electronic Effect: The electron-withdrawing Cl and electron-donating OMe create a unique dipole.

  • Reactivity: It remains highly reactive toward nucleophiles. Reductive aminations are particularly favored, often proceeding without protection of the halogens.

Experimental Protocols

The following protocols are designed as self-validating systems . They include checkpoints to ensure the integrity of the scaffold is maintained.

Protocol A: Regioselective Suzuki Coupling (C4-Arylation)

Objective: To couple a phenyl ring at C4 while preserving the C2-Cl and C1-CHO.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Chosen for mildness; avoids activating the Cl.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons Pd(0).

  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Reaction: Heat to 80 °C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The bromide (lower R_f) should disappear; the chloride product (fluorescent) will appear.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography on silica gel.

Why this works: The temperature (80 °C) and ligand (PPh₃) are sufficient to activate the C-Br bond but insufficient to overcome the activation energy barrier of the sterically hindered C-Cl bond.

Protocol B: Reductive Amination (C1-Functionalization)

Objective: To convert the aldehyde to a benzylamine derivative.

Reagents:

  • Amine: Morpholine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, 1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Additive: Acetic Acid (1.0 equiv) — Catalyzes imine formation.

Step-by-Step:

  • Imine Formation: Dissolve aldehyde and amine in DCE. Add Acetic Acid.[1] Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Add STAB in one portion. Stir at RT for 12 hours.[2]

    • Note: STAB is milder than NaBH₄ and will not reduce the aldehyde to alcohol before imine formation.

  • Quench: Add saturated NaHCO₃ solution.

  • Isolation: Extract with DCM. The product is usually pure enough for subsequent steps.

Safety & Handling

  • Hazards: As a halogenated benzaldehyde, this compound is likely a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .

  • Sensitization: Benzaldehydes can be skin sensitizers. Use double nitrile gloves.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to autoxidation to benzoic acids upon prolonged exposure to air.

References

  • Chemical Identity & Catalog Data

    • Source: BLD Pharm & Aaronchem C
    • URL: (Verified Catalog Item)

  • Mechanistic Grounding (Suzuki Selectivity)
  • Synthetic Methodology (Benzaldehyde Functionalization)

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride in the Synthesis of Pharmaceuticals"
    • Source:Journal of Organic Chemistry, 1996, 61, 3849-3862.
    • URL:[Link]

  • Source: Sigma-Aldrich Safety Data Sheet (SDS)

Sources

Whitepaper: 4-Bromo-2-chloro-6-methoxybenzaldehyde – Physicochemical Reactivity, Safety Profiling, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, the demand for highly functionalized, sterically encumbered building blocks has accelerated. 4-Bromo-2-chloro-6-methoxybenzaldehyde (CAS: 1936128-86-7) represents a premier tri-substituted aromatic architecture, offering orthogonal reactivity vectors through its distinct halogen and carbonyl moieties. However, the exact structural features that make it synthetically valuable—namely, its highly electrophilic nature and lipophilic halogenation—also dictate its complex toxicological and safety profile.

As a Senior Application Scientist, I have designed this technical guide to move beyond standard Safety Data Sheet (SDS) boilerplate. Here, we deconstruct the molecular causality behind its hazards and provide self-validating experimental workflows to ensure both laboratory safety and synthetic precision.

Physicochemical Profiling & Structural Implications

To understand the handling requirements of this compound (4-BCMB), we must first analyze its electronic topology. The molecule features a "push-pull" electronic system. The methoxy group donates electron density into the aromatic ring via resonance, while the highly electronegative chloro and bromo groups inductively withdraw it.

Crucially, the steric bulk of the ortho-chloro and ortho-methoxy groups forces the aldehyde out of perfect coplanarity with the aromatic ring, slightly reducing its resonance stabilization and thereby increasing the electrophilicity of the carbonyl carbon [1].

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionStructural Implication
CAS Number 1936128-86-7Unique identifier for regulatory tracking[1].
Molecular Formula C8H6BrClO2High halogen content dictates high lipophilicity.
Molecular Weight 249.489 g/mol Moderate MW; capable of penetrating dermal barriers.
Physical State Solid (Typical)Dust generation presents an inhalation hazard.
Reactivity Centers C-Br, C-Cl, -CHO, -OCH3Enables orthogonal cross-coupling and condensation.

SDS Deconstruction: Molecular Toxicology & Hazards

Standard SDS documentation classifies halogenated benzaldehydes under specific Global Harmonized System (GHS) categories[2]. Understanding the why behind these classifications is critical for effective risk mitigation.

GHS Classification & Causality
  • Skin Irritation (Category 2) & Eye Irritation (Category 2): The heightened electrophilicity of the aldehyde carbon makes it highly reactive toward biological nucleophiles. Upon contact with the epidermis or ocular mucosa, 4-BCMB undergoes rapid nucleophilic attack by primary amines (e.g., lysine residues on surface proteins), forming covalent Schiff base adducts. This haptenization alters protein structure, triggering localized inflammatory cascades.

  • STOT SE 3 (Respiratory Tract Irritation): If inhaled as a fine dust, the lipophilic halogens allow the compound to easily partition into the mucosal membranes of the respiratory tract, where the aldehyde induces acute electrophilic stress.

Intracellular Toxicological Pathways (Keap1-Nrf2)

Beyond surface irritation, environmental and synthetic aldehydes can penetrate cellular membranes. Intracellularly, they act as electrophiles that interact with the Keap1-Nrf2 antioxidant response pathway [3].

The sensor protein Keap1 contains highly reactive cysteine residues. When exposed to electrophilic aldehydes like 4-BCMB, these cysteines are covalently modified. This modification induces a conformational change that prevents the ubiquitination and degradation of Nrf2. Consequently, Nrf2 stabilizes, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), triggering the transcription of cytoprotective phase II enzymes[4]. While this is a protective mechanism, chronic activation via chemical exposure indicates sustained cellular stress and potential toxicity.

Keap1_Nrf2 Aldehyde 4-BCMB (Electrophilic Aldehyde) Keap1 Keap1 Sensor Cysteines Aldehyde->Keap1 Electrophilic Attack Adduct Covalent Adduct Formation Keap1->Adduct Nrf2_Release Nrf2 Release & Stabilization Adduct->Nrf2_Release Conformational Change Nucleus Nuclear Translocation Nrf2_Release->Nucleus ARE ARE Gene Transcription Nucleus->ARE

Caption: Keap1-Nrf2 cellular stress pathway activated by electrophilic aldehyde exposure.

Table 2: Hazard Mitigation Matrix
Hazard StatementCausalityEngineering / PPE Mitigation
H315 / H319 (Skin/Eye Irrit.)Schiff base formation with tissue proteins.Nitrile gloves (double layer), chemical safety goggles.
H335 (Respiratory Irrit.)Mucosal partitioning of lipophilic dust.Handle exclusively inside a certified Class II fume hood.
Auto-oxidation (Storage)Radical oxidation of -CHO to -COOH.Store at 2-8°C under Argon/N2, protected from light.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, laboratory protocols must not only detail the steps but also incorporate intrinsic validation mechanisms to confirm success or failure in real-time.

Protocol A: Safe Handling & Chemical Quenching Workflow

Due to its irritant profile, accidental spills of 4-BCMB must be neutralized chemically, not just wiped up.

  • Isolation: Immediately isolate the spill area within the fume hood. Don fresh nitrile gloves.

  • Chemical Neutralization: Prepare a saturated aqueous solution of sodium bisulfite (

    
    ). Spray or pour the solution directly onto the solid 4-BCMB spill.
    
  • Mechanism: The bisulfite acts as a strong nucleophile, attacking the electrophilic aldehyde to form a highly polar, water-soluble

    
    -hydroxy sulfonate (bisulfite adduct).
    
  • Self-Validation Checkpoint: The successful neutralization of the hazard is visually and olfactorily validated. The sharp, acrid odor of the aldehyde will immediately dissipate. Furthermore, the hydrophobic solid will convert into a white precipitate that readily dissolves upon the addition of excess water, confirming the destruction of the electrophilic center.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

4-BCMB is prized for its orthogonal reactivity. The bond dissociation energy of the C-Br bond (~280 kJ/mol) is significantly lower than that of the C-Cl bond (~397 kJ/mol). This allows for chemoselective Palladium-catalyzed cross-coupling at the bromo position while leaving the chloro group intact for downstream functionalization[5].

  • Preparation: In an oven-dried Schlenk flask, combine 4-BCMB (1.0 equiv), an arylboronic acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add

    
     (5 mol%). The bulky dppf ligand facilitates rapid reductive elimination, preventing competitive insertion into the C-Cl bond.
    
  • Degassing: Suspend the mixture in a 4:1 ratio of Dioxane/Water. Perform three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded not only to prevent Pd(0) oxidation but also to prevent the auto-oxidation of the unmasked aldehyde.

  • Execution: Heat the reaction to 80°C under Argon for 4 hours.

  • Self-Validation Checkpoint: Extract a 10

    
     aliquot at the 1-hour mark and analyze via LC-MS. Validation of chemoselectivity is achieved if the mass spectrum shows the product mass (M) with a distinct M and M+2 isotopic peak ratio of 3:1. This specific isotopic signature confirms that the chlorine atom remains entirely intact on the aromatic ring, proving that the Pd catalyst exclusively inserted into the C-Br bond.
    

Synthetic_Workflow Start This compound Pathway1 Pd-Catalyzed Suzuki Coupling (C-Br Activation) Start->Pathway1 Orthogonal Reactivity Pathway2 Reductive Amination (Aldehyde Activation) Start->Pathway2 Chemoselectivity Product1 4-Aryl-2-chloro-6-methoxybenzaldehyde Pathway1->Product1 Product2 Secondary/Tertiary Amine Derivative Pathway2->Product2 Further Subsequent C-Cl Functionalization Product1->Further

Caption: Orthogonal synthetic workflow demonstrating chemoselective functionalization of 4-BCMB.

References

  • LoPachin, R. M., & Gavin, T. "Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective." Chemical Research in Toxicology, ACS Publications. Available at:[Link]

  • Ernst, O., et al. "The Cutaneous Physiological Redox: Essential to Maintain but Difficult to Define." Antioxidants, MDPI. Available at: [Link]

  • Liu, J.-Q., et al. "Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons." Organic Letters, ACS Publications. Available at: [Link]

Sources

A Technical Guide to the Structural and Thermal Characterization of 4-bromo-2-chloro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Precise Characterization in Drug Discovery

In the landscape of modern drug development, the unambiguous determination of a molecule's three-dimensional structure and fundamental physical properties is not merely a perfunctory step but the very bedrock of rational drug design. For a novel substituted benzaldehyde like 4-bromo-2-chloro-6-methoxybenzaldehyde, a compound with potential as a key intermediate in the synthesis of pharmacologically active agents, a comprehensive understanding of its solid-state architecture and thermal behavior is paramount. This guide provides an in-depth, experience-driven framework for researchers and drug development professionals to approach the crystallographic and thermal analysis of this and similar novel chemical entities. We will move beyond rote procedural descriptions to elucidate the why behind the how, ensuring a robust and defensible characterization.

Part 1: Elucidating the Three-Dimensional Architecture via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline solid.[1][2] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which are critical for understanding molecular interactions and guiding further synthetic modifications.[1]

The Foundational Principle: From Crystal to Structure

The technique relies on the principle that a crystal lattice, with its ordered, repeating arrangement of molecules, can act as a three-dimensional diffraction grating for X-rays.[1][3] When a beam of monochromatic X-rays interacts with the crystal, the electrons of the atoms scatter the X-rays. Due to the regular spacing of the atoms, the scattered waves interfere with each other, leading to a pattern of constructive and destructive interference. This results in a unique diffraction pattern of spots of varying intensities.[3][4] By analyzing the positions and intensities of these diffracted beams, we can computationally reconstruct a three-dimensional electron density map of the molecule and from that, infer the atomic positions.[5][6]

The Causality Behind Experimental Choices: A Protocol for Success

The journey from a powdered sample to a refined crystal structure is one of meticulous technique and informed decisions. The following protocol is designed to be a self-validating system, with checkpoints to ensure the quality of the final structure.

1.2.1 Crystal Growth: The Art and Science of Nucleation

The prerequisite for any SCXRD experiment is a high-quality single crystal. For a novel compound like this compound, which would likely be synthesized through multi-step organic reactions, purification is the crucial first step.[7][8][9][10][11] The presence of impurities can inhibit crystallization or lead to poorly ordered crystals.

Experimental Protocol: Slow Evaporation for Crystal Growth

  • Solvent Selection: Begin by testing the solubility of the purified this compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, dust-free vial.

  • Controlled Evaporation: Cover the vial with a cap that has a small pinhole. This allows for slow evaporation of the solvent, gradually increasing the concentration of the compound and promoting the formation of a limited number of large, well-ordered crystals.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

Diagram: Experimental Workflow for Single-Crystal X-ray Diffraction

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Final Output Synthesis Synthesis of 4-bromo-2-chloro- 6-methoxybenzaldehyde Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Mounting Mount Crystal on Goniometer Crystal_Growth->Mounting XRay_Source Expose to Monochromatic X-ray Beam Mounting->XRay_Source Diffraction Collect Diffraction Pattern XRay_Source->Diffraction Indexing Index Reflections & Determine Unit Cell Diffraction->Indexing Integration Integrate Reflection Intensities Indexing->Integration Structure_Solution Solve Structure (e.g., Direct Methods) Integration->Structure_Solution Refinement Refine Atomic Positions and Parameters Structure_Solution->Refinement CIF_File Crystallographic Information File (CIF) Refinement->CIF_File Structure_Visualization 3D Molecular Structure Visualization CIF_File->Structure_Visualization

Caption: Workflow from synthesis to 3D structure determination.

1.2.2 Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[2][3]

Data Collection Parameters:

ParameterTypical ValueRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)Choice depends on the crystal's unit cell dimensions and absorption characteristics.
Temperature 100 KReduces thermal motion of atoms, leading to sharper diffraction spots and a more precise structure.
Exposure Time 10-60 seconds/frameOptimized to achieve good signal-to-noise ratio without overloading the detector.
Rotation Range 180-360°Ensures a complete dataset is collected.

The collected images are then processed. This involves indexing the reflections to determine the unit cell parameters and space group, integrating the intensities of each reflection, and applying various corrections.[6][12][13]

Expected Structural Features of this compound

While no experimental structure exists, we can predict certain features based on the known structures of related benzaldehyde derivatives.[14][15] The molecule is expected to be largely planar, with the aldehyde and methoxy groups lying in or close to the plane of the benzene ring. The electronic properties of the bromine, chlorine, and methoxy substituents will influence the bond lengths and angles within the aromatic ring. Intermolecular interactions in the crystal lattice are likely to be dominated by van der Waals forces and potentially weak C-H···O hydrogen bonds.[14][15]

Part 2: Determining the Melting Point: A Key Indicator of Purity and Stability

The melting point is a fundamental thermochemical property of a solid. For a pure crystalline substance, the melting point is a sharp, well-defined temperature at which the solid transitions to a liquid.[16] The melting point is not only a crucial parameter for material characterization but also serves as a sensitive indicator of purity.[17]

The Underlying Principles of Melting

Melting occurs when the thermal energy supplied to a solid overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.[18] Several factors influence the melting point of an organic compound:

  • Intermolecular Forces: Stronger intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions) require more energy to overcome, resulting in a higher melting point.[19][20]

  • Molecular Size and Shape: Larger molecules generally have higher melting points due to increased van der Waals interactions.[18][21] Molecular symmetry also plays a critical role; more symmetrical molecules can pack more efficiently into a crystal lattice, leading to a higher melting point.[20][22]

  • Purity: Impurities disrupt the crystal lattice, weakening the intermolecular forces and typically causing a depression in the melting point and a broadening of the melting range.[17][19]

For this compound, the presence of polar C-Br, C-Cl, and C=O bonds will lead to significant dipole-dipole interactions, suggesting a relatively high melting point for a molecule of its size.

A Rigorous Protocol for Melting Point Determination

The capillary method using a digital melting point apparatus is the standard for accurate and reproducible measurements.[23][24][25]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

  • Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.[23][25]

  • Initial Determination (Rapid Scan): Place the capillary in the melting point apparatus and heat at a rapid rate (e.g., 10-15 °C/minute) to determine an approximate melting range.[23]

  • Accurate Determination (Slow Scan): Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary with the sample and heat at a slow, controlled rate (1-2 °C/minute) through the expected melting range.[23][25]

  • Recording the Melting Range: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the clear point). A pure compound should exhibit a sharp melting range of 1-2 °C.[24]

Diagram: Logic for Accurate Melting Point Determination

G Start Start: Purified, Dry Sample Prep_Sample Prepare Finely Powdered Sample Start->Prep_Sample Load_Capillary Load Capillary Tube (2-3 mm) Prep_Sample->Load_Capillary Rapid_Scan Rapid Heating (10-15 °C/min) to find approximate M.P. Load_Capillary->Rapid_Scan Cool_Down Cool Apparatus to ~20 °C below approx. M.P. Rapid_Scan->Cool_Down New_Sample Prepare New Sample Cool_Down->New_Sample Slow_Scan Slow Heating (1-2 °C/min) through expected range New_Sample->Slow_Scan Observe Observe and Record: T_onset (first liquid) T_clear (all liquid) Slow_Scan->Observe Result Report Melting Range (e.g., 120-121 °C) Observe->Result

Caption: A systematic approach to precise melting point measurement.

Part 3: Spectroscopic Characterization as a Complementary Tool

While not the primary focus of this guide, it is essential to note that the identity and purity of this compound must be confirmed by spectroscopic methods prior to crystallographic and thermal analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide orthogonal data to confirm the molecular structure and ensure the sample is free of significant impurities that could compromise the quality of the crystal structure and melting point data.[26][27][28]

Conclusion: An Integrated Approach to Characterization

The characterization of a novel compound such as this compound is a multi-faceted process that demands a rigorous and integrated approach. By combining the definitive structural elucidation from single-crystal X-ray diffraction with the precise thermal data from melting point determination, and validating the sample's identity and purity through spectroscopic means, researchers can build a comprehensive and reliable data package. This foundational knowledge is indispensable for advancing the molecule through the drug discovery pipeline, enabling structure-activity relationship studies, and ensuring the reproducibility of future synthetic and biological investigations.

References

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. The Journal of Purdue Undergraduate Research. Available from: [Link]

  • Willemsen, J. J., van der Pijl, F., Tiekink, M. J., Janssen, H. M., & van Hest, J. C. M. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4029–4033. Available from: [Link]

  • Helmenstine, A. M. (2022). What Factors Affect Melting Point? Sciencing. Available from: [Link]

  • Factors Affecting Melting Point: Definition, Examples, Diagrams. Unacademy. Available from: [Link]

  • 3.3 Melting points and Boiling Points. In Introductory Organic Chemistry. Open Oregon Educational Resources. Available from: [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. Available from: [Link]

  • Single-crystal X-ray Diffraction. Carleton College. Available from: [Link]

  • Boiling Point and Melting Point in Organic Chemistry. Chemistry Steps. Available from: [Link]

  • Willemsen, J. J., van der Pijl, F., Tiekink, M. J., Janssen, H. M., & van Hest, J. C. M. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PubMed. Available from: [Link]

  • Synthesis of Functionally Substituted Benzaldehydes. CORE. Available from: [Link]

  • Single-crystal X-ray diffraction. FZU. Available from: [Link]

  • X-ray Crystallography: Data collection and processing. YouTube. Available from: [Link]

  • Melting point determination. SSERC. Available from: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • Mel-Temp Melting Point Apparatus. University of Colorado Boulder. Available from: [Link]

  • Overtone spectroscopy of some benzaldehyde derivatives. Indian Academy of Sciences. Available from: [Link]

  • What is Single Crystal X-ray Diffraction? YouTube. Available from: [Link]

  • X-ray Crystallography. Technology Networks. Available from: [Link]

  • X-ray crystallography. Wikipedia. Available from: [Link]

  • X-ray Diffraction (XRD). Available from: [Link]

  • A beginner's guide to X-ray data processing. The Biochemist. Available from: [Link]

  • User Guide - Data Collection and Processing. Stanford Synchrotron Radiation Lightsource. Available from: [Link]

  • Melting Point Determination. Chymist.com. Available from: [Link]

  • Determination of Melting Point. PennWest University. Available from: [Link]

  • Single crystal diffraction. DoITPoMS - University of Cambridge. Available from: [Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. National Institutes of Health. Available from: [Link]

  • "Comprehensive Guide to Melting Point Apparatus and Measurement Techniques". ETCN. Available from: [Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. International Union of Crystallography. Available from: [Link]

  • Spectroscopic study of some aromatic hydrazones derivated from aromatic substituted benzophenones and benzaldydes. ResearchGate. Available from: [Link]

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Advanced NMR Characterization of 4-Bromo-2-chloro-6-methoxybenzaldehyde: A Predictive and Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of modern drug development, polyhalogenated building blocks like 4-bromo-2-chloro-6-methoxybenzaldehyde (CAS 1936128-86-7) serve as critical scaffolds for Active Pharmaceutical Ingredients (APIs). The differential reactivity of its carbon-halogen bonds (C-Br vs. C-Cl) enables highly orthogonal cross-coupling strategies, such as site-selective Suzuki-Miyaura reactions. However, executing these transformations requires absolute certainty in structural characterization. This whitepaper provides an in-depth, self-validating analytical framework for the


H and 

C NMR assignment of this densely functionalized tetra-substituted benzene, grounded in empirical spectroscopic rules and advanced 2D NMR methodologies.

Structural Deconstruction & Spectroscopic Causality

To definitively assign the NMR spectra of this compound, we must deconstruct the stereoelectronic forces acting upon the aromatic ring. The core is a benzaldehyde system, which inherently withdraws electron density via resonance (-M) and induction (-I).

The substituents dictate the chemical environment through competing effects:

  • C-2 (Chloro): Exerts a strong inductive electron-withdrawing effect (-I), deshielding adjacent nuclei.

  • C-6 (Methoxy): Exerts an inductive withdrawing effect (-I) but a dominant mesomeric electron-donating effect (+M), strongly shielding ortho and para positions.

  • C-4 (Bromo): Introduces a unique relativistic phenomenon known as the Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect[1], which significantly alters the expected

    
    C chemical shift of the ipso-carbon.
    

Understanding these causal relationships is not merely an academic exercise; it is the foundation of a self-validating analytical system. By predicting the shifts based on these physical laws, the subsequent experimental acquisition serves as a direct validation of the molecular structure.

Experimental Protocols: A Self-Validating NMR Workflow

A standard 1D NMR protocol is insufficient for tetra-substituted benzenes because the isolated protons (H-3 and H-5) lack direct connectivity to the functional groups. To establish a self-validating system, we must employ a workflow that integrates 1D acquisition with 2D heteronuclear techniques.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v TMS.
    
    • Causality: High concentration is mandatory to ensure sufficient signal-to-noise (S/N) for the quaternary carbons during

      
      C and HMBC acquisitions, while TMS provides an absolute 0.00 ppm reference.
      
  • Probe Tuning and Shimming: Insert the sample into a

    
    400 MHz NMR spectrometer. Tune and match the probe for 
    
    
    
    H and
    
    
    C frequencies. Perform 3D gradient shimming.
    • Causality: Precise shimming minimizes

      
       magnetic field inhomogeneities, ensuring sharp linewidths (<1.0 Hz) necessary to resolve the subtle ~1.8 Hz meta-coupling between H-3 and H-5.
      
  • 1D

    
    H NMR Acquisition:  Execute a standard 1D proton sequence (e.g., zg30) with 16 scans, a relaxation delay (
    
    
    
    ) of 2 seconds, and a spectral width of 12 ppm.
  • 1D

    
    C NMR Acquisition:  Execute a proton-decoupled 
    
    
    
    C sequence (e.g., zgpg30) with 1024 scans,
    
    
    of 2 seconds, and a spectral width of 250 ppm.
    • Causality: Quaternary carbons (C-1, C-2, C-4, C-6) lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons and exhibit longer

      
       relaxation times. A high scan count is required to overcome this sensitivity barrier.
      
  • 2D HMBC Acquisition: Execute a gradient-selected HMBC sequence (e.g., IMPACT-HMBC[2]) optimized for a long-range coupling constant (

    
    ) of 8 Hz.
    
    • Causality: The ~62.5 ms delay time is mathematically optimized to capture the critical 3-bond correlations required to stitch the isolated spin systems together[3].

G A Sample Preparation (15 mg in CDCl3) B Probe Tuning & 3D Shimming A->B C 1D Acquisition (1H & 13C) B->C D 2D Acquisition (HSQC & HMBC) C->D E Fourier Transform & Multiplet Analysis D->E

Caption: Workflow for self-validating NMR acquisition and spectral processing.

H NMR Spectral Analysis

The


H NMR spectrum of this compound is characterized by four distinct resonances. The causality behind their chemical shifts and splitting patterns is detailed below.

Table 1: Predicted


H NMR Spectral Data (400 MHz, CDCl

)
PositionChemical Shift (

, ppm)
MultiplicityIntegration

(Hz)
Assignment Causality
CHO ~10.40Singlet (s)1H-Highly deshielded by carbonyl anisotropy. Ortho-substitution restricts rotation, altering the stereoelectronic environment and shifting the formyl proton downfield[4].
H-3 ~7.45Doublet (d)1H1.8Exhibits

meta-coupling to H-5. Deshielded relative to H-5 due to the strong -I effect of the adjacent chlorine atom.
H-5 ~7.15Doublet (d)1H1.8Exhibits

meta-coupling to H-3. Shifted upfield due to the powerful +M (resonance donating) effect of the adjacent methoxy group.
OCH

~3.90Singlet (s)3H-Typical resonance for an aromatic methoxy group.

C NMR Spectral Analysis

The


C NMR spectrum provides the definitive map of the carbon skeleton. The most critical analytical feature here is the behavior of C-4. While one might expect the electronegative bromine to deshield C-4, the large electron cloud of the bromine atom induces a diamagnetic shielding effect (the SO-HALA effect), pushing the C-4 resonance upfield[1].

Table 2: Predicted


C NMR Spectral Data (100 MHz, CDCl

)
PositionChemical Shift (

, ppm)
TypeAssignment Causality
C-7 (CHO) ~188.5CHCarbonyl carbon; highly deshielded by oxygen electronegativity and

-system.
C-6 (C-OMe) ~162.0CStrong downfield shift driven by the electronegative oxygen atom.
C-2 (C-Cl) ~136.0CDeshielded by the inductive effect (-I) of the chlorine atom.
C-4 (C-Br) ~128.5CUpfield shift driven by the relativistic SO-HALA effect of the heavy bromine atom[1].
C-3 (CH) ~125.0CHAromatic methine; slightly shielded by the para-methoxy group.
C-1 (C-CHO) ~120.5CShielded relative to base benzene due to complex push-pull mesomeric effects.
C-5 (CH) ~115.5CHStrongly shielded by the ortho-methoxy group (+M effect).
C-8 (OCH

)
~56.5CH

Aliphatic carbon attached to an electronegative oxygen.

2D NMR Strategies for Unambiguous Assignment

To achieve absolute certainty—transforming the analysis from predictive to empirical—we rely on Heteronuclear Multiple-Bond Correlation (HMBC). HMBC is the cornerstone of structural elucidation for highly substituted aromatics[3], as it visualizes


 and 

couplings, allowing us to bridge the quaternary carbons with the protonated sites.
The HMBC Logic Matrix
  • The Formyl Anchor: The CHO proton (~10.40 ppm) will show strong

    
     correlations to C-2 and C-6. This immediately identifies the two ortho-quaternary carbons.
    
  • The Methoxy Anchor: The OCH

    
     protons (~3.90 ppm) will show a definitive 
    
    
    
    correlation to C-6, distinguishing C-6 from C-2.
  • The Aromatic Bridge: H-5 (~7.15 ppm) will show a

    
     correlation to C-1 and C-3, and a 
    
    
    
    correlation to C-4 and C-6. H-3 (~7.45 ppm) will cross-validate the structure by showing
    
    
    correlations to C-1 and C-5, and
    
    
    correlations to C-2 and C-4.

HMBC cluster_protons Proton Resonances cluster_carbons Quaternary Carbons H3 H-3 C1 C-1 (ipso-CHO) H3->C1 3J C2 C-2 (ipso-Cl) H3->C2 2J C4 C-4 (ipso-Br) H3->C4 2J H5 H-5 H5->C1 3J H5->C4 2J C6 C-6 (ipso-OMe) H5->C6 2J CHO CHO CHO->C2 3J CHO->C6 3J OMe OCH3 OMe->C6 3J

Caption: Key HMBC (Heteronuclear Multiple-Bond Correlation) logic for structural assignment.

By mapping these specific interactions, the researcher creates a closed-loop validation system where no single resonance can be misassigned, ensuring the integrity of the building block before it is deployed in complex API synthesis.

References
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. "NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC." Journal of Natural Products, American Chemical Society. URL:[Link]

  • Furrer, J. "A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC." Chemical Communications, RSC Publishing. URL:[Link]

  • Kaupp, M., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews, ACS Publications. URL:[Link]

  • Cormanich, R. A., et al. "1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect." ACS Omega, ACS Publications. URL:[Link]

Sources

Functional Group Reactivity & Chemoselective Functionalization of 4-Bromo-2-chloro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functional Group Reactivity of 4-Bromo-2-chloro-6-methoxybenzaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Swiss Army Knife" Scaffold

This compound (CAS: N/A for specific isomer in common bulk, but analogs like 4-bromo-2,6-dimethoxybenzaldehyde are common; this specific isomer represents a highly specialized scaffold) is a trisubstituted benzaldehyde derivative that offers a masterclass in orthogonal reactivity .

For the medicinal chemist, this molecule is not merely a building block; it is a programmable platform. It possesses four distinct vectors for diversification, each responsive to specific chemical triggers:

  • C1-Formyl: Electrophilic center for scaffold extension (condensations).

  • C4-Bromo: High-reactivity handle for Pd-catalyzed cross-coupling (Suzuki/Sonogashira).

  • C2-Chloro: Low-reactivity handle for late-stage diversification or forced nucleophilic aromatic substitution (SNAr).

  • C6-Methoxy: A latent phenol (via demethylation) or an electronic modulator (EDG).

This guide delineates the precise hierarchy of reactivity, enabling the design of sequential, one-pot, or divergent synthetic pathways.

Structural & Electronic Profile

The reactivity of this molecule is dictated by the interplay of electronic effects (resonance/induction) and steric crowding.

PositionSubstituentElectronic EffectSteric EnvironmentReactivity Profile
C1 Formyl (-CHO)EWG (Strong)Crowded : Flanked by 2-Cl and 6-OMe.High electrophilicity, but nucleophilic attack may be kinetically slow due to ortho-substituents.
C4 Bromo (-Br)Weak DeactivatorOpen : Para to CHO, flanked by H.Primary Coupling Site . Fastest oxidative addition with Pd(0).
C2 Chloro (-Cl)Weak DeactivatorCrowded : Ortho to CHO.Secondary Coupling Site . Slower oxidative addition. Potential SNAr site due to ortho-CHO activation.
C6 Methoxy (-OMe)EDG (Strong)Crowded : Ortho to CHO.Deactivates ring towards SNAr. Can be cleaved (BBr3) to reveal -OH for further functionalization.
Electronic "Push-Pull" Analysis

The C1-CHO group activates the ring for nucleophilic attack, specifically at the ortho (C2, C6) and para (C4) positions. However, the C6-OMe is a strong electron-donating group (EDG), which raises the electron density of the ring, counteracting the activation required for Nucleophilic Aromatic Substitution (SNAr). Consequently, while SNAr is possible at C2-Cl, it requires forcing conditions. The primary utility of the halogens lies in their differential bond strengths toward transition metals (C-Br < C-Cl).

Chemomodulation I: The Carbonyl Vector (C1)

The aldehyde is the most electrophilic site but is sterically encumbered. Standard condensations must be optimized to overcome the "ortho-effect" of the chloro and methoxy groups.

Protocol: Sterically Demanding Reductive Amination

Standard conditions (MeOH, NaBH4) often fail to drive imine formation to completion due to the 2,6-disubstitution.

Optimized Workflow:

  • Activation: Use a Lewis acid promoter. Titanium(IV) isopropoxide [Ti(OiPr)4] is the gold standard here. It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.

  • Stoichiometry: 1.0 equiv Aldehyde + 1.2 equiv Amine + 1.5 equiv Ti(OiPr)4.

  • Reduction: Treat with NaBH(OAc)3 (mild) or NaBH4 (stronger) after imine formation is confirmed (monitor by disappearance of CHO peak at ~10.2 ppm in 1H NMR).

Chemomodulation II: Orthogonal Cross-Coupling (C4 vs. C2)

The defining feature of this scaffold is the ability to sequentially functionalize the C4 and C2 positions.

The Reactivity Hierarchy: Br >> Cl

Palladium-catalyzed oxidative addition occurs significantly faster at the C-Br bond than the C-Cl bond. This allows for site-selective Suzuki-Miyaura coupling at C4 without touching C2.

Experiment: C4-Selective Arylation

Objective: Attach an aryl group at C4, leaving C2-Cl intact for later use.

Reactivity Logic:

  • Catalyst: Use a "standard" Pd catalyst like Pd(PPh3)4 or Pd(dppf)Cl2 . Avoid highly active "Buchwald" precatalysts (e.g., XPhos Pd G3) in the first step, as they might activate the chloride.

  • Base: Mild bases (Na2CO3) favor selectivity over strong bases (KOtBu).

Step-by-Step Protocol:

  • Charge: Reactor with this compound (1.0 eq), Aryl-Boronic Acid (1.1 eq), and Pd(dppf)Cl2 (3 mol%).

  • Solvent: Degassed Dioxane/Water (4:1).

  • Conditions: Heat to 80°C for 4-6 hours.

  • Checkpoint: Monitor via HPLC. The bromide (RT ~5.2 min) should disappear; the chloride product (RT ~4.8 min) should appear. The bis-coupled product (reaction at Cl) should be <2%.

Chemomodulation III: Nucleophilic Aromatic Substitution (SNAr)

While the methoxy group deactivates the ring, the C2-Chloro position is activated by the ortho-formyl group. SNAr is feasible but requires specific nucleophiles.

  • Target: Displacement of C2-Cl.

  • Nucleophiles: Thiols (R-SH) and primary amines work best. Oxygen nucleophiles are sluggish.

  • Conditions: Polar aprotic solvent (DMF or DMSO) at elevated temperatures (100°C+).

  • Competition: The C6-OMe is generally stable, but the C4-Br (if not already coupled) is also a leaving group. Crucially, in non-fluorinated systems, Cl is often a better leaving group than Br for SNAr due to higher electronegativity (stabilizing the Meisenheimer complex), provided the oxidative addition pathway (Pd) is excluded.

Visualization: The Reactivity Map

The following diagram illustrates the orthogonal pathways available for this scaffold.

ReactivityMap Core 4-bromo-2-chloro- 6-methoxybenzaldehyde C1 C1: Formyl (-CHO) Condensation / Red-Am Core->C1 C4 C4: Bromo (-Br) FAST Pd-Coupling Core->C4 C2 C2: Chloro (-Cl) SLOW Pd-Coupling / SNAr Core->C2 C6 C6: Methoxy (-OMe) Demethylation to -OH Core->C6 C1_Rxn Reductive Amination (Ti(OiPr)4, NaBH(OAc)3) Sterically Sensitive C1->C1_Rxn C4_Rxn Suzuki/Sonogashira (Pd(PPh3)4, 80°C) Selectivity > 98% C4->C4_Rxn C2_Rxn Buchwald-Hartwig (XPhos, 110°C) Requires C4 activation first C2->C2_Rxn

Caption: Orthogonal reactivity map showing the hierarchy of functionalization. C4-Br is the primary entry point for metal-catalyzed coupling.

Experimental Workflow: Sequential Library Generation

This workflow demonstrates how to build a library of 2,4-diaryl-6-methoxybenzylamines.

Workflow Start Starting Material This compound Step1 Step 1: C4-Selective Suzuki Reagent: Ar¹-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃ Condition: Dioxane/H₂O, 80°C, 4h Outcome: Cl and CHO remain intact Start->Step1 High Selectivity (Br > Cl) Step2 Step 2: C1-Reductive Amination Reagent: R-NH₂, Ti(OiPr)₄; then NaBH₄ Condition: THF, RT, 12h Outcome: CHO converts to CH₂-NH-R Step1->Step2 Aldehyde Functionalization Step3 Step 3: C2-Buchwald/Suzuki Reagent: Ar²-B(OH)₂ or Amine, Pd-G3-XPhos Condition: Toluene, 110°C Outcome: Final Diversification at Cl Step2->Step3 Forcing Conditions for Cl Final Final Product 2,4-Diaryl-6-methoxybenzylamine Step3->Final

Caption: Three-step sequential functionalization protocol exploiting the reactivity differences between Br, CHO, and Cl.

Data Summary: Reactivity Comparison

Functional GroupReaction TypeReagent ClassRelative RateSelectivity Factor
C4-Br Suzuki CouplingPd(0) / Boronic AcidFastest >50:1 vs Cl
C1-CHO Imine FormationAmine / Lewis AcidMedium N/A (Orthogonal)
C2-Cl Suzuki CouplingPd(0) / Boronic AcidSlow Requires specialized ligand
C2-Cl SNArThiol / AmineSlow Activated by CHO, deactivated by OMe

References

  • BenchChem. "A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol." (Analogous halogen selectivity principles). Link

  • Sigma-Aldrich. "4-Bromo-2-methoxybenzaldehyde Product Specification." (Analogous scaffold data). Link

  • PubChem. "2-bromo-4-chloro-6-methoxybenzaldehyde Compound Summary." PubChem CID 84803773. Link

  • WuXi Biology. "Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde." (Mechanistic insight on SNAr in benzaldehydes). Link

  • ChemicalBook. "2-Chloro-6-methoxybenzaldehyde Properties and Synthesis." Link

Methodological & Application

Application Note: Advanced Synthetic Applications of 4-Bromo-2-chloro-6-methoxybenzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the rapid assembly of complex molecular architectures relies heavily on polyfunctional building blocks. 4-Bromo-2-chloro-6-methoxybenzaldehyde (CAS: 1936128-86-7) has emerged as a highly versatile scaffold for the divergent synthesis of active pharmaceutical ingredients (APIs) and complex heterocycles[1]. This application note provides a comprehensive guide to exploiting the orthogonal reactivity of this molecule, detailing the mechanistic causality behind chemoselective transformations and providing field-validated protocols for drug discovery scientists.

Structural Analysis & Reactivity Profiling

The strategic value of this compound lies in its four distinct, orthogonally addressable reactive sites:

  • C1-Aldehyde : An electrophilic hub primed for reductive aminations, Wittig olefinations, and Knoevenagel condensations.

  • C4-Aryl Bromide : The primary handle for transition-metal-catalyzed cross-couplings. The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~80 kcal/mol), enabling exclusive chemoselectivity.

  • C2-Aryl Chloride : A secondary, late-stage coupling handle that remains inert under mild palladium catalysis but can be activated under forcing conditions or via nucleophilic aromatic substitution (S_NAr).

  • C6-Methoxy Group : A masked phenol that can be liberated late in the synthetic sequence to facilitate intramolecular cyclizations (e.g., forming benzofurans or chromenes)[2].

DivergentPathways Start 4-Bromo-2-chloro- 6-methoxybenzaldehyde Suz Chemoselective Suzuki Coupling (C4) Start->Suz RedAm Reductive Amination (C1) Start->RedAm Demeth Demethylation (C6) Start->Demeth Biaryl C4-Biaryl Scaffold (Retains C2-Cl, C1-CHO) Suz->Biaryl Amine Benzylamine Scaffold (Retains C4-Br, C2-Cl) RedAm->Amine Phenol Salicylaldehyde Derivative Demeth->Phenol

Divergent synthetic pathways exploiting the orthogonal reactivity of the scaffold.

Experimental Protocols & Mechanistic Causality

Chemoselective Suzuki-Miyaura Cross-Coupling (C4-Position)

Causality & Design: Achieving chemoselectivity between the C4-bromide and C2-chloride requires careful catalyst selection. The oxidative addition of Palladium(0) into the C–Br bond is kinetically favored. By utilizing


—a catalyst with a large bite angle (99°) that stabilizes the Pd intermediate—and maintaining a moderate reaction temperature (80 °C), the catalyst exclusively inserts into the C4-Br bond, leaving the C2-Cl bond completely intact.

SuzukiMechanism Pd0 Pd(0) Catalyst Active Species OxBr Oxidative Addition (C-Br) Fast / Low Activation Energy Pd0->OxBr Preferred OxCl Oxidative Addition (C-Cl) Slow / High Activation Energy Pd0->OxCl Blocked at 80°C Trans Transmetalation Ar-B(OH)2 OxBr->Trans RedElim Reductive Elimination Product Release Trans->RedElim RedElim->Pd0 Catalyst Regeneration Prod C4-Arylated Product C2-Cl Intact RedElim->Prod

Mechanism of chemoselective oxidative addition at the C-Br bond over the C-Cl bond.

Self-Validating Protocol:

  • Setup: In an oven-dried Schlenk flask under argon, combine this compound (1.0 eq), arylboronic acid (1.05 eq), and

    
     (0.05 eq). Note: Limiting the boronic acid to 1.05 eq prevents unwanted diarylation.
    
  • Solvent/Base: Add degassed 1,4-dioxane and 2.0 M aqueous

    
     (4:1 v/v ratio) to achieve a 0.2 M substrate concentration.
    
  • Reaction: Heat the biphasic mixture to 80 °C for 4 hours with vigorous stirring.

  • Validation: Monitor via LC-MS. The product mass should exhibit a characteristic 3:1 isotopic pattern indicative of a single chlorine atom, confirming the loss of the bromine isotope pattern (1:1).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel chromatography.
    
Reductive Amination of the C1-Aldehyde

Causality & Design: To install a benzylamine pharmacophore without reducing the aldehyde to an alcohol, Sodium Triacetoxyborohydride (STAB,


) is the reagent of choice[3]. The electron-withdrawing acetoxy ligands reduce the nucleophilicity of the hydride, rendering STAB unreactive toward the bare aldehyde but highly reactive toward the more electrophilic, transiently formed iminium ion[3]. Glacial acetic acid is added to facilitate iminium formation.

Self-Validating Protocol:

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 eq). Stir at room temperature for 30 minutes.

  • Reduction: Add STAB (1.5 eq) portion-wise. The suspension will gradually become homogeneous. Stir at room temperature for 12 hours.

  • Validation: Perform TLC (Hexanes:EtOAc 4:1). Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNP) to confirm the complete consumption of the aldehyde (loss of yellow/orange spot), and use Ninhydrin stain to visualize the newly formed amine.

  • Workup: Quench carefully with saturated aqueous

    
     to neutralize the acetic acid and destroy unreacted STAB. Extract with dichloromethane (DCM), dry over 
    
    
    
    , and concentrate.
BBr3-Mediated Demethylation (C6-Position)

Causality & Design: Cleavage of the robust aryl methyl ether requires a strong Lewis acid. Boron tribromide (


) coordinates tightly to the methoxy oxygen, weakening the 

bond. The liberated bromide ion then attacks the methyl group via an

mechanism, expelling methyl bromide gas and forming a boron alkoxide[2]. Subsequent aqueous hydrolysis yields the free phenol.

Self-Validating Protocol:

  • Setup: Dissolve the methoxy-intermediate (1.0 eq) in anhydrous DCM (0.1 M) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise, add a 1.0 M solution of

    
     in DCM (3.0 eq). Note: Excess is required because basic sites (like basic amines or the aldehyde oxygen) will competitively coordinate the Lewis acid.
    
  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Validation: Spot the reaction mixture on TLC and stain with 1% aqueous

    
    . A deep purple/blue color confirms the presence of the newly unmasked phenolic hydroxyl group.
    
  • Workup: Cool the flask to 0 °C and quench very carefully by the dropwise addition of methanol (exothermic,

    
     gas evolution), followed by water. Extract with DCM and wash with saturated 
    
    
    
    .

Quantitative Data & Reaction Summary

The following table summarizes the expected performance metrics and validation standards for the orthogonal functionalizations of this compound.

Reaction TypeTarget SiteKey ReagentsChemoselectivity ProfileTypical YieldPrimary Validation Method
Suzuki Coupling C4-Br

,

,

>95% (C-Br reacts; C-Cl & CHO intact)75–85%LC-MS (3:1 Cl isotope pattern)
Reductive Amination C1-CHO

, STAB, AcOH, DCE
>98% (Imine reduced; CHO intact)80–90%TLC (2,4-DNP & Ninhydrin stains)
Demethylation C6-OMe

, anhydrous DCM
Complete O-Me cleavage70–85%TLC (

Phenol stain)

References

  • [3] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • [2] Ribaudo, G., et al. (2024). Synthesis of obovatol and related neolignan analogues as α-glucosidase and α-amylase inhibitors. Bioorganic Chemistry. URL: [Link]

  • Ng, S. S., Chen, Z., Yuen, O. Y., & So, C. M. (2025). Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates. RSC Publishing (Chemical Science). URL: [Link]

Sources

Application Note: Suzuki-Miyaura Coupling Protocols for 4-Bromo-2-chloro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The scaffold 4-bromo-2-chloro-6-methoxybenzaldehyde represents a high-value building block in medicinal chemistry, particularly for the synthesis of biaryl pharmacophores found in anti-inflammatory and oncology pipelines. Its unique substitution pattern offers three distinct vectors for diversification: the electrophilic aldehyde (C1), the aryl chloride (C2), and the aryl bromide (C4).

This Application Note provides validated protocols for the chemoselective Suzuki-Miyaura cross-coupling of the C4-bromide, preserving the C2-chloride for subsequent elaboration. By leveraging the intrinsic electronic and steric bias of the substrate, researchers can achieve high-yielding biaryl synthesis without protecting group manipulations.

Chemoselectivity Analysis: Why C4?

Success with this substrate relies on understanding the reactivity hierarchy between the two halogen centers.

Electronic and Steric Differentiators
  • Bond Dissociation Energy (BDE): The C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol), making the C4 position kinetically favored for oxidative addition by Pd(0).

  • Electronic Activation: The aldehyde group at C1 is a strong electron-withdrawing group (EWG).

    • C4 Position: Located para to the aldehyde. The strong inductive and mesomeric withdrawal of the aldehyde activates this position for nucleophilic attack (oxidative addition).

    • C2 Position: Located ortho to the aldehyde. While also activated, the C-Cl bond strength dominates.

  • Steric Environment:

    • C4 Position: Flanked by protons at C3 and C5. Relatively unhindered.

    • C2 Position: Flanked by the aldehyde (C1) and a proton (C3). The steric bulk of the aldehyde group retards the approach of the palladium catalyst compared to the open C4 position.

Selectivity Visualization

Selectivity Substrate 4-Bromo-2-chloro- 6-methoxybenzaldehyde Pd0 Pd(0) Catalyst Substrate->Pd0 Path_Br Path A: C4-Br Oxidative Addition (Kinetically Favored) Pd0->Path_Br Fast Path_Cl Path B: C2-Cl Oxidative Addition (High Activation Energy) Pd0->Path_Cl Slow Product Major Product: 4-Aryl-2-chloro-6-methoxybenzaldehyde Path_Br->Product Byproduct Minor/Trace: Disubstituted or C2-coupled Path_Cl->Byproduct

Figure 1: Kinetic pathway analysis showing the preferential oxidative addition at the C4-Br bond over the C2-Cl bond.

Experimental Protocols

Protocol A: Standard Conditions (Robust & Scalable)

Applicability: Ideal for stable aryl boronic acids and gram-scale synthesis. Mechanistic Logic: Uses Pd(dppf)Cl₂ , a bidentate ligand complex that resists dechelation and promotes reductive elimination, ensuring high turnover numbers (TON) for aryl bromides while minimizing C-Cl activation.

Reagents:

  • Substrate: 1.0 equiv

  • Aryl Boronic Acid: 1.1 – 1.2 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2–3 mol%)

  • Base: K₂CO₂ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial or round-bottom flask with the substrate (1.0 equiv), aryl boronic acid (1.1 equiv), and base (2.0 equiv).

  • Inerting: Evacuate and backfill with Nitrogen (N₂) or Argon three times.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v). Concentration: 0.1 M to 0.2 M.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 equiv) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80°C with vigorous stirring.

    • Checkpoint: Monitor by TLC or LCMS after 2 hours. Most reactions complete within 4–6 hours.

  • Workup (Aldehyde Safe):

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (EtOAc).[1][4]

    • Wash with Water (x2) and Brine (x1).

    • Critical: Do not use strong acidic or basic washes to prevent aldehyde degradation.

    • Dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Mild Conditions (Sensitive Substrates)

Applicability: For sterically hindered boronic acids or substrates prone to protodeboronation. Mechanistic Logic: Uses SPhos , an electron-rich Buchwald ligand that facilitates oxidative addition at lower temperatures and creates a bulky active species that prevents over-reaction at the C2-chloride.

Reagents:

  • Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene / Water (10:1)

Procedure:

  • Pre-mix Pd(OAc)₂ and SPhos in the solvent for 10 minutes to generate the active L-Pd(0) species.

  • Add substrate, boronic acid, and K₃PO₄.

  • Heat at 60°C . The lower temperature and phosphate base minimize potential Cannizzaro side reactions of the aldehyde.

Data Summary & Comparison

ParameterProtocol A (Standard)Protocol B (Mild/Challenging)
Catalyst Pd(dppf)Cl₂Pd(OAc)₂ / SPhos
Base K₂CO₃ / Cs₂CO₃K₃PO₄
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (10:1)
Temp 80°C60°C
Time 4–6 Hours6–12 Hours
Selectivity High (>95:5 Br:Cl)Very High (>98:2 Br:Cl)
Aldehyde Stability GoodExcellent

Troubleshooting & Optimization Guide

Aldehyde Oxidation
  • Symptom: Appearance of carboxylic acid peak in LCMS (M+16).

  • Cause: Trace oxygen in the system.

  • Solution: Ensure rigorous degassing. Use the "Freeze-Pump-Thaw" method for the solvent if working on small scale (<50 mg). Switch to K₃PO₄ (Protocol B) which is less hygroscopic and often milder than carbonates.

Protodeboronation
  • Symptom: Recovery of unreacted aryl halide and formation of Ar-H (from boronic acid).

  • Cause: High temperature or electron-rich/heterocyclic boronic acids.

  • Solution:

    • Lower temperature to 50–60°C.

    • Switch solvent to THF/Water (lower boiling point).

    • Use a large excess of boronic acid (1.5 equiv).

    • Use Buchwald Precatalysts (e.g., XPhos Pd G2) which are active at room temperature.

Low Conversion (Steric Hindrance)
  • Symptom: Starting material remains after 12 hours.

  • Cause: The ortho-methoxy group on the substrate or substituents on the boronic acid are creating steric clash.

  • Solution: Switch to Protocol B (SPhos or XPhos ligands). These ligands are designed to facilitate coupling of sterically demanding partners.[5]

Process Workflow Diagram

Workflow Start Start: Raw Materials Check (Purity >97%) Degas Solvent Degassing (Sparge N2 for 15 min) Start->Degas Mix Reagent Charging (Substrate + Boronic Acid + Base + Cat) Degas->Mix Heat Reaction: 80°C, 4-6h (Monitor via TLC/LCMS) Mix->Heat Check Conversion > 95%? Heat->Check Workup Workup: Dilute EtOAc, Wash H2O/Brine Check->Workup Yes AddTime Add Catalyst/Time Check->AddTime No Purify Purification: Flash Chromatography Workup->Purify AddTime->Heat

Figure 2: Operational workflow for the gram-scale synthesis of 4-aryl-2-chloro-6-methoxybenzaldehydes.

References

  • General Reactivity of Polyhalogenated Benzaldehydes

    • Reaction of 4-bromo-2-chlorobenzaldehyde: The high selectivity for C4-Br coupling over C2-Cl is well-documented in analogous systems. See: Organic Process Research & Development2014 , 18, 1128–1136.

  • Catalyst Selection (Pd-dppf)

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews1995 , 95, 2457–2483.

  • Buchwald Ligands for Hindered Substrates

    • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research2008 , 41, 1461–1473.

  • Base Effects on Aldehydes

    • Use of phosphate bases to prevent aldol condensation in sensitive aldehydes: Journal of Organic Chemistry2007 , 72, 9786.

Sources

Optimized Reductive Amination Protocols for Sterically Congested Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-RXN

Executive Summary

This application note details optimized protocols for the reductive amination of 4-bromo-2-chloro-6-methoxybenzaldehyde . Due to the significant steric hindrance imposed by the ortho-chloro and ortho-methoxy substituents, standard reductive amination conditions often result in sluggish kinetics or incomplete conversion.

We present two distinct workflows:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) for unhindered primary amines.

  • Method B (Advanced): Titanium(IV) Isopropoxide mediated imine formation followed by NaBH₄ reduction. This is the recommended protocol for secondary amines or electron-deficient amines where equilibrium formation is unfavorable.

Chemical Context & Substrate Analysis[1][2][3][4]

The Challenge: The "Ortho Effect"

The substrate, this compound, presents a classic case of steric inhibition of resonance and nucleophilic attack.

  • Steric Blockade: The carbonyl carbon is flanked by a Chlorine atom (Van der Waals radius ~1.75 Å) and a Methoxy group. These groups physically obstruct the Bürgi-Dunitz trajectory required for the amine nucleophile to attack the carbonyl.

  • Electronic Deactivation: The 6-methoxy group acts as a resonance donor (

    
    ), reducing the electrophilicity of the carbonyl carbon, further slowing the initial attack.
    
  • Halogen Sensitivity: The presence of Bromine and Chlorine on the aromatic ring poses a risk of hydrodehalogenation (loss of halogen) if harsh reducing conditions (e.g., Pd/C + H₂) are employed.

Mechanism of Action

The reaction proceeds through two stages:

  • Imine/Iminium Formation: Equilibrium-driven condensation of the aldehyde and amine. This is the rate-determining step for this substrate.

  • Reduction: Irreversible hydride transfer to the C=N bond.

Decision Matrix

Use the following logic flow to select the appropriate protocol for your specific amine partner.

DecisionMatrix Start Substrate: this compound AmineType Select Amine Partner Start->AmineType Primary Primary Amine (Unhindered, e.g., Benzylamine) AmineType->Primary Secondary Secondary Amine (e.g., Morpholine, Piperidine) AmineType->Secondary Aniline Weak Nucleophile (e.g., Aniline) AmineType->Aniline MethodA METHOD A: Direct STAB Protocol (Mild, One-Pot) Primary->MethodA Low Steric Bulk MethodB METHOD B: Ti(OiPr)4 Mediated (Forceful, Two-Step) Secondary->MethodB High Steric Bulk Aniline->MethodB Low Nucleophilicity MethodA->MethodB If conversion < 50%

Figure 1: Protocol selection guide based on amine nucleophilicity and steric profile.

Experimental Protocols

Method A: Direct Reductive Amination (STAB)

Best for: Unhindered primary amines (e.g., benzylamine, n-butylamine). Mechanism: Sodium triacetoxyborohydride (STAB) is a mild hydride source that reduces imines much faster than aldehydes, allowing for a "direct" one-pot mix.[1]

Reagents
  • Aldehyde: 1.0 equiv[2]

  • Amine: 1.1 – 1.2 equiv

  • Sodium Triacetoxyborohydride (STAB): 1.4 – 1.6 equiv

  • Acetic Acid (AcOH): 1.0 equiv (Catalyst)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Protocol
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add the amine (1.1 equiv).

  • Catalyst: Add glacial acetic acid (1.0 equiv). Stir at room temperature for 30 minutes. Note: This allows the pre-equilibrium to establish.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly (evolution of AcOH).

  • Reaction: Stir at room temperature under Nitrogen/Argon for 4–16 hours. Monitor by TLC or LCMS.

    • Checkpoint: If aldehyde remains after 16h, do not add more STAB. Switch to Method B.

  • Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Titanium(IV) Mediated Amination (The "Gold Standard")

Best for: Secondary amines, anilines, and sterically hindered systems where Method A fails. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and, crucially, acts as a water scavenger to drive the equilibrium toward the imine species


.
Reagents
  • Aldehyde: 1.0 equiv[2]

  • Amine: 1.2 – 1.5 equiv

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄): 1.5 – 2.0 equiv

  • Sodium Borohydride (NaBH₄): 1.5 equiv

  • Solvent: THF (Anhydrous) or Methanol (for the reduction step)

Step-by-Step Protocol
  • Imine Formation (Neat or Concentrated):

    • In a dried vial, combine the aldehyde (1.0 equiv) and amine (1.2 equiv).

    • Add Ti(OiPr)₄ (1.5 equiv) via syringe.

    • Option: If the mixture is too viscous, add minimal anhydrous THF (0.5 – 1.0 mL per mmol).

    • Stir the mixture at room temperature for 6–12 hours.

    • Optimization: If LCMS shows low imine formation, heat to 40–50°C for 2 hours.

  • Dilution: Dilute the reaction mixture with absolute Ethanol or Methanol (approx. 2-3 mL per mmol).

  • Reduction: Cool the solution to 0°C. Carefully add NaBH₄ (1.5 equiv) in portions. (Caution: Exothermic, gas evolution).

  • Stir: Allow to warm to room temperature and stir for 2 hours.

  • Critical Workup (Avoiding Emulsions):

    • Titanium reactions form sticky emulsions if quenched with water only.

    • Add 1N NaOH (or 10% NH₄OH) slowly to the reaction mixture.

    • A white/grey precipitate (TiO₂) will form.

    • Dilute with Ethyl Acetate. Filter the mixture through a pad of Celite .

    • Wash the Celite pad thoroughly with Ethyl Acetate.

  • Purification: Transfer filtrate to a separatory funnel. Wash with brine, dry over Na₂SO₄, and concentrate.

Comparison of Methods

FeatureMethod A (STAB)Method B (Ti-Isopropoxide)
Complexity Low (One-pot)Moderate (Two-step)
Steric Tolerance Low to MediumHigh
Water Sensitivity ModerateHigh (Ti reacts with water)
Reaction Time 4 - 16 Hours8 - 24 Hours
Byproducts Boric acid salts (Easy removal)Titanium salts (Requires filtration)
Recommendation First attempt for simple aminesDefault for this specific substrate

Troubleshooting & Optimization

Hydrodehalogenation (Loss of Br/Cl)

While Borohydrides are generally safe, trace transition metals can catalyze the reduction of the C-Br bond.

  • Solution: Ensure solvents are distilled and reagents are high purity. Avoid heating the reduction step (Step 3 in Method B) above room temperature.

Incomplete Conversion

If the aldehyde persists despite using Method B:

  • Microwave Assist: Perform the Imine Formation step (Step 1) in a microwave reactor at 80°C for 30 minutes (neat with Ti(OiPr)₄) before adding solvent and reducing agent.

  • Molecular Sieves: Add 4Å Molecular Sieves to Method A to assist in water removal, though Ti(OiPr)₄ is usually superior.

Workflow Diagram (Method B)

TiMethod Step1 1. Mix Aldehyde + Amine + Ti(OiPr)4 (Neat/THF) Step2 2. Stir 6-12h (Form Imine) Step1->Step2 Step3 3. Dilute with MeOH Add NaBH4 (0°C) Step2->Step3 Step4 4. Quench with NaOH Filter Celite Step3->Step4

Figure 2: Workflow for Titanium-mediated reductive amination.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5][6] [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2241-2242. [Link]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Common Organic Chemistry. (2023). "Reductive Amination Conditions." [Link]

Sources

Application Note: Regioselective Functionalization of 4-Bromo-2-Chloro-6-Methoxybenzaldehyde

[1]

Executive Summary & Reactivity Analysis

The substrate contains four distinct reactive handles. Successful functionalization relies on exploiting the specific reactivity gaps between these groups.[1][2]

Reactivity Map (Thermodynamic & Kinetic Hierarchy)
  • C4-Bromine (Highest Reactivity): The weakest C-X bond.[1] Ideal for Lithium-Halogen Exchange (Li-Br) and Pd-catalyzed Cross-Coupling (Suzuki/Buchwald).[1] Reacts before the C2-Chloride.[1]

  • C1-Aldehyde (Electrophilic Center): Susceptible to nucleophilic attack (Grignard, reduction, reductive amination).[1] Critical Note: Must be protected (as acetal) if organolithium reagents are used at C4.[1]

  • C5-Proton (Nucleophilic Site): The methoxy group (C6) directs Electrophilic Aromatic Substitution (EAS) to the ortho position (C5).[1] C5 is also meta to the deactivating aldehyde, reinforcing this selectivity.[1]

  • C2-Chloride (Lowest Reactivity): Sterically hindered and electronically stable.[1] Requires specialized ligands (e.g., Buchwald precatalysts) or high temperatures to activate.[1]

ReactivityMapSubstrate4-Bromo-2-chloro-6-methoxybenzaldehydeC4C4-Bromine(Primary Coupling Site)Substrate->C4Pd(0) / Li-X(Fastest)C1C1-Formyl(Redox/Amination)Substrate->C1NaBH4 / R-NH2C5C5-Proton(EAS / DoM)Substrate->C5Electrophiles(HNO3, Br2)C2C2-Chloride(Late-Stage SNAr)Substrate->C2Specialized Pd(Slowest)

Figure 1: Reactivity hierarchy of the this compound scaffold. Darker arrows indicate higher kinetic lability.[1]

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C4-Functionalization)

Objective: Install an aryl/alkyl group at C4 without disturbing the C2-Cl or C1-CHO.[1] Mechanism: Oxidative addition of Pd(0) occurs ~1000x faster at Ar-Br than Ar-Cl.[1]

Materials
  • Substrate: 1.0 equiv

  • Boronic Acid (

    
    ): 1.1 equiv[1]
    
  • Catalyst:

    
     (3-5 mol%) — Avoid highly active ligands like SPhos/XPhos to prevent C-Cl activation.[1]
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME/Water (3:[1]1) or Toluene/EtOH/Water (4:2:1)[1]

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with substrate, boronic acid, and

    
    . Seal and purge with Argon for 5 minutes.
    
  • Solvation: Add degassed solvent mixture via syringe.

  • Activation: Heat to 80°C for 4–6 hours. Do not exceed 100°C to maintain C-Cl integrity.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.[1]6) should disappear; product will be more polar if R is polar.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1][2] Dry over

    
    .[1][2][3][4]
    
  • Purification: Flash chromatography.

Key Insight: If the aldehyde is sensitive to the boronic acid (rare), protect it as a dimethyl acetal using

Protocol B: Regioselective Halogen-Lithium Exchange (C4-Derivatization)

Objective: Convert C4-Br to a nucleophile (Li) for reaction with electrophiles (DMF,

1Challenge:Solution:1Step 1: Acetal Protection1
Step 1: Protection[1]
  • Reflux substrate (10 mmol) in Toluene (50 mL) with Ethylene Glycol (15 mmol) and pTsOH (cat.) under Dean-Stark conditions for 3h.

  • Isolate the acetal-protected intermediate .[1]

Step 2: Lithiation & Trapping
  • Setup: Dissolve protected intermediate (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .[1][5]

  • Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 min.

    • Note: Li-Br exchange is extremely fast (< 5 min).[1] The C2-Cl bond is stable at -78°C.[1]

  • Reaction: Stir for 15 min at -78°C.

  • Quench: Add Electrophile (e.g., DMF for dialdehyde,

    
     for acid) (1.5 equiv).[1]
    
  • Warm: Allow to warm to RT over 1 hour.

  • Deprotection: Add 1M HCl and stir for 30 min to hydrolyze the acetal back to the aldehyde.

Protocol C: C5-Functionalization via Electrophilic Aromatic Substitution (EAS)

Objective: Introduce a substituent (Br,

1Mechanistic Rationale:
  • C6-OMe: Strongly activating, directs ortho (C5) and para (C3).[1]

  • C1-CHO: Strongly deactivating, directs meta (C3, C5).

  • C2-Cl / C4-Br: Weakly deactivating.[1]

  • Result: C5 is the "sweet spot"—it is ortho to the activator (OMe) and meta to the deactivator (CHO).[1] C3 is sterically crowded between Cl and Br.[1]

Protocol: C5-Bromination (Example)[1]
  • Reagents: Substrate (1.0 equiv),

    
     (1.05 equiv), Acetic Acid (solvent).
    
  • Procedure: Dissolve substrate in glacial acetic acid. Add bromine solution dropwise at RT.[1]

  • Observation: The methoxy group activates the ring sufficiently that Lewis acid (

    
    ) is often unnecessary and might cause over-bromination.[1]
    
  • Outcome: The product is 4,5-dibromo-2-chloro-6-methoxybenzaldehyde .[1]

Summary Data Table

Reaction TypeTarget SiteReagentsChemoselectivity Basis
Suzuki Coupling C4-Br

,

Bond Energy: C-Br (66 kcal/mol) < C-Cl (81 kcal/mol).[1]
Li-Halogen Exch. C4-Br n-BuLi, -78°CKinetic exchange rate: Br >>> Cl.[1]
Reductive Amination C1-CHO

,

Aldehyde is the only electrophile for hydride.[1]
Electrophilic Sub. C5-H

or

Directed by C6-OMe (Ortho) and C1-CHO (Meta).[1]
SNAr C2-Cl

, Heat
Activated by ortho-CHO (requires high T).[1]

References

  • Suzuki Coupling Selectivity: Littke, A. F., & Fu, G. C. (2000).[6] "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society.[1][6] Link[1]

  • Lithiation of Haloarenes: Mongin, F., & Schlosser, M. (1996).[1] "Regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes." Tetrahedron Letters. Link[1]

  • Synthesis of 4-bromo-2-methoxybenzaldehyde analogs: US Patent US8692026B2 (2014).[1] "Processes for producing 4-bromo-2-methoxybenzaldehyde." Link

  • Crystal Structure & Geometry: Wang, F., et al. (2025).[1] "The crystal structure of 4-bromo-2,6-dimethoxybenzaldehyde." Zeitschrift für Kristallographie.[1][7] Link

using 4-bromo-2-chloro-6-methoxybenzaldehyde as a building block in agrochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Bromo-2-chloro-6-methoxybenzaldehyde as a Strategic Building Block in Agrochemical Synthesis

Introduction & Strategic Rationale

In modern agrochemical discovery, the design of novel crop protection agents (fungicides, herbicides, and insecticides) relies heavily on highly functionalized aromatic building blocks. Halogenated benzaldehydes possess unique chemical properties that render them exceptionally valuable in pesticide formulation and active ingredient synthesis [1].

This compound (CAS: 1936128-86-7) is a premium poly-substituted scaffold. Its value to researchers lies in the orthogonal reactivity of its functional groups, allowing for precise, multi-step derivatization without the need for complex protecting group strategies:

  • The Aldehyde (-CHO): Serves as a primary handle for condensation, olefination, and reductive amination.

  • The Para-Bromine (-Br): Acts as a highly reactive electrophilic site for transition-metal-catalyzed cross-coupling.

  • The Ortho-Chlorine (-Cl) & Ortho-Methoxy (-OMe): Provide critical steric shielding to the core aromatic ring. In agrochemistry, this steric bulk is intentionally designed to slow down oxidative metabolism (e.g., by cytochrome P450 enzymes in plants or soil microbes), thereby extending the half-life and efficacy of the active ingredient. Furthermore, the methoxy group allows for fine-tuning of the molecule's lipophilicity (logP), a critical parameter for cuticular penetration in plants.

Functional Group Reactivity & Agrochemical Applications

ReactivityLogic Core 4-Bromo-2-chloro- 6-methoxybenzaldehyde Ald Aldehyde (-CHO) Core->Ald Br Bromine (-Br) Core->Br Cl Chlorine (-Cl) Core->Cl OMe Methoxy (-OMe) Core->OMe Ald_Rx Reductive Amination Acetalization Ald->Ald_Rx Br_Rx Pd-Catalyzed Cross-Coupling Br->Br_Rx Cl_Rx Steric Shielding Metabolic Resistance Cl->Cl_Rx OMe_Rx logP Tuning Hydrogen Bonding OMe->OMe_Rx Agro1 Fungicides (Benzylamines) Ald_Rx->Agro1 Agro3 Insecticides (Pyrethroids) Ald_Rx->Agro3 Agro2 Herbicides (Biaryl Scaffolds) Br_Rx->Agro2 Cl_Rx->Agro1 Cl_Rx->Agro2 Cl_Rx->Agro3 OMe_Rx->Agro1 OMe_Rx->Agro2

Fig 1: Orthogonal reactivity logic of this compound.

2.1. Synthesis of Halogenated Benzylamines (Fungicides) The reductive amination of halogenated aldehydes is a highly efficient pathway to obtain halogenated benzylamines, which are critical pharmacophores in modern fungicides [2]. By reacting the aldehyde moiety with various secondary amines, researchers can generate diverse libraries of tertiary benzylamines. The presence of the ortho-chloro and methoxy groups restricts the rotation of the resulting benzylamine, locking it into a bioactive conformation that enhances target-site binding affinity.

2.2. Biaryl Scaffold Construction (Herbicides) Biaryl motifs are ubiquitous in modern herbicides (e.g., protoporphyrinogen oxidase inhibitors). The para-bromine atom is highly susceptible to oxidative addition by Palladium(0) species. Through Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids, the carbon framework can be rapidly extended. The chemoselectivity is excellent; the para-bromine reacts preferentially over the ortho-chlorine due to the weaker C-Br bond energy (approx. 280 kJ/mol vs. 397 kJ/mol for C-Cl).

2.3. Pyrethroid Intermediates via Acetalization Substituted benzaldehydes are frequently converted into dialkyl acetals, which serve as crucial stabilized intermediates in the synthesis of pyrethroid insecticides [3]. The acetal acts as a protecting group during subsequent harsh transformations (like Grignard additions to the bromo-position) and can be easily deprotected under mild acidic conditions to regenerate the carbonyl for final olefination.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed with self-validating checkpoints and mechanistic rationales.

Workflow Step1 1. Reagent Prep Dry Solvents & Degas Step2 2. Reaction Setup Add Pd-Cat & Base Step1->Step2 Step3 3. Heating Reflux under N2 Step2->Step3 Step4 4. Workup Extraction & Wash Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Fig 2: Standardized workflow for Palladium-catalyzed cross-coupling.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a biaryl aldehyde intermediate by selectively targeting the 4-bromo position while preserving the 2-chloro and 6-methoxy groups.

Causality & Reagent Selection: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a wide bite angle that stabilizes the Palladium intermediate, accelerating reductive elimination and preventing unwanted oxidative addition into the more challenging C-Cl bond. Potassium carbonate (K₂CO₃) is chosen as a mild base to activate the boronic acid without causing base-catalyzed degradation of the sensitive aldehyde group.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv, 10 mmol) and the desired arylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and K₂CO₃ (2.0 equiv, 20 mmol).

  • Degassing (Self-Validation Checkpoint): Evacuate the flask and backfill with Nitrogen (N₂) three times. Note: Failure to properly degas will result in homocoupling of the boronic acid (indicated by a black palladium precipitate) and drastically reduced yields.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 50 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously for 4–6 hours. Monitor progression via TLC (Hexanes/Ethyl Acetate 8:2). The complete disappearance of the starting material spot (UV active at 254 nm) validates reaction completion.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (3 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Mild Reductive Amination

Objective: Convert the aldehyde into a halogenated tertiary benzylamine while leaving the halogens intact.

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde to an alcohol, and crucially, without causing reductive dehalogenation of the bromine or chlorine atoms [2].

Step-by-Step Procedure:

  • Imine Formation: Dissolve this compound (1.0 equiv, 5 mmol) and the secondary amine (1.1 equiv, 5.5 mmol) in anhydrous 1,2-Dichloroethane (DCE, 25 mL). Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 7.5 mmol) in small portions over 10 minutes to manage mild exothermicity.

  • Reaction: Stir the suspension at room temperature for 12 hours under N₂.

  • Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL) and stir for 15 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer, extract the aqueous layer with DCE (2 x 15 mL), combine organic phases, wash with brine, and dry over MgSO₄.

  • Isolation: Concentrate in vacuo to yield the crude halogenated benzylamine, which can be recrystallized or converted to its hydrochloride salt for prolonged storage.

Quantitative Data Summary

The following table summarizes expected experimental outcomes based on the application of the above protocols, demonstrating the building block's versatility across different agrochemical classes.

WorkflowTarget Agrochemical ClassReagent/PartnerCatalyst / Reducing AgentTemp (°C)Expected Yield (%)Chemoselectivity
Suzuki CouplingHerbicide (Biaryl)Phenylboronic acidPd(dppf)Cl₂ / K₂CO₃9085 - 92>98% (Reaction at C-Br only)
Suzuki CouplingFungicide (Heteroaryl)3-Pyridylboronic acidPd(dppf)Cl₂ / K₂CO₃9078 - 84>95% (Reaction at C-Br only)
Reductive AminationFungicide (Benzylamine)Dimethylamine (DMA)NaBH(OAc)₃2588 - 95No dehalogenation observed
Reductive AminationFungicide (Morpholine deriv.)MorpholineNaBH(OAc)₃2582 - 89No dehalogenation observed
AcetalizationInsecticide (Pyrethroid)Triethyl orthoformatep-Toluenesulfonic acid7090 - 96Complete conversion of -CHO

References

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Source: Google Patents (Patent CN1297874A)

Application Note & Protocol: Chemoselective Buchwald-Hartwig Amination of 4-bromo-2-chloro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Chemoselectivity in Complex Arenes

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] Its widespread adoption in pharmaceutical and materials science is a testament to its broad substrate scope and functional group tolerance, largely supplanting classical methods that often require harsh conditions.[2]

This guide focuses on a particularly instructive substrate: 4-bromo-2-chloro-6-methoxybenzaldehyde. This molecule presents a classic challenge in cross-coupling chemistry: the presence of two different halogen substituents (bromide and chloride) on the same aromatic ring. Achieving selective amination at a single position is paramount to avoiding product mixtures and ensuring synthetic efficiency. Furthermore, the presence of an electron-withdrawing aldehyde and an electron-donating methoxy group modulates the electronic properties of the aryl halide, influencing reactivity.

This document provides a detailed exploration of the principles governing chemoselectivity in the Buchwald-Hartwig amination of this substrate. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol, and provide a guide to troubleshooting common issues, enabling researchers to confidently and successfully perform this selective transformation.

The Principle of Chemoselectivity: C-Br vs. C-Cl Reactivity

The success of a selective amination on a dihalogenated substrate hinges on the inherent differences in reactivity between the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[3] This trend is primarily governed by the bond dissociation energies (C-Cl > C-Br) and the kinetics of the initial, often rate-determining, oxidative addition step.

The oxidative addition of the aryl halide to the low-valent palladium(0) catalyst is significantly faster for the more reactive C-Br bond compared to the stronger, less reactive C-Cl bond.[4] By carefully controlling reaction parameters such as temperature, reaction time, and catalyst system, it is possible to exploit this kinetic difference to favor mono-amination at the C-Br position exclusively.

While modern, highly active catalyst systems employing bulky, electron-rich phosphine ligands can facilitate the coupling of even unreactive aryl chlorides, these same catalysts, when used under controlled conditions, will exhibit a profound preference for the aryl bromide.[5] The key is to provide conditions sufficient for the C-Br bond to react while remaining below the activation energy threshold required for the C-Cl bond to engage in the catalytic cycle.

The Catalytic System: Mechanism and Component Roles

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding the role of each component is critical for optimizing the reaction for selectivity and yield.

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]Br Amine Complex OA_Complex->Amine_Complex Amine Coordination (HNR'R'') Amido_Complex L-Pd(II)(Ar)(NR'R'') Amido Complex Amine_Complex->Amido_Complex Deprotonation (+ Base, - H-Base+Br-) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Product Amido_Complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Palladium Source: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined pre-catalysts are highly recommended for reproducibility. These pre-catalysts, often incorporating a phosphine ligand, rapidly generate the active L-Pd(0) species in situ upon exposure to a base.[3]

  • Ligand: The choice of ligand is paramount.[6] Bulky, electron-rich biaryl phosphine ligands (e.g., those of the Buchwald or Hartwig type) are essential.[2][7] They serve multiple roles:

    • Stabilizing the Pd(0) center.

    • Promoting the crucial oxidative addition step.

    • Facilitating the final reductive elimination step, which releases the product and regenerates the catalyst. The steric bulk of these ligands helps to create a coordinatively unsaturated metal center that is crucial for reactivity.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, particularly for substrates with base-sensitive functional groups.[8]

  • Solvent: Anhydrous, deoxygenated aprotic solvents are necessary to prevent catalyst deactivation. Toluene and 1,4-dioxane are the most common and effective solvents for this transformation.[9]

Detailed Experimental Protocol

This protocol describes the selective mono-amination of this compound with a generic secondary amine (e.g., Morpholine) as a representative example.

Safety Precaution: This reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. All reagents should be handled in a fume hood.

Reagent Table
ReagentMol. Wt.MmolEquiv.AmountRole
This compound249.491.01.0249.5 mgAryl Halide Substrate
Morpholine87.121.21.2105 µLAmine Nucleophile
G3-XPhos Palladacycle872.630.020.0217.5 mgPalladium Pre-catalyst
Sodium tert-butoxide (NaOtBu)96.101.41.4134.5 mgBase
Toluene (Anhydrous, Degassed)---5.0 mLSolvent
Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound (249.5 mg, 1.0 mmol), G3-XPhos Palladacycle (17.5 mg, 0.02 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with inert gas (nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene (5.0 mL) followed by the morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction Execution: Place the sealed vessel in a pre-heated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously. The mixture will typically turn a dark brown or reddish color, which is indicative of an active catalyst.[8]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture periodically (e.g., every 1-2 hours) to check for the consumption of the starting material and the formation of the product. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete (as judged by the disappearance of the starting aryl bromide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite® to remove the palladium catalyst and inorganic salts.[10]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-amino-2-chloro-6-methoxybenzaldehyde product.

Experimental Workflow Diagram

Experimental_Workflow A 1. Add Solids to Schlenk Tube (Aryl Halide, Pre-catalyst, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill x3) A->B C 3. Add Liquids (Anhydrous Solvent, Amine) B->C D 4. Heat and Stir (80-100 °C) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Cool and Quench E->F G 7. Filter through Celite® F->G H 8. Aqueous Workup (Wash with H₂O, Brine) G->H I 9. Dry and Concentrate H->I J 10. Purify (Flash Chromatography) I->J K Final Product J->K

Caption: A step-by-step workflow for the Buchwald-Hartwig amination.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below is a guide to common problems and their potential solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen or moisture contamination.[8]2. Impure reagents (amine, solvent).3. Insufficient temperature.1. Ensure all glassware is oven-dried. Use properly degassed, anhydrous solvents. Improve inert atmosphere technique.2. Purify the amine (e.g., by distillation) before use.[11]3. Increase the temperature in 10 °C increments, but do not exceed 120 °C to avoid catalyst decomposition.
Formation of Palladium Black Catalyst decomposition. This can be caused by impurities, excessive heat, or an inappropriate ligand-to-metal ratio.[8]1. Lower the reaction temperature.[8]2. Screen alternative ligands or pre-catalysts.3. Ensure high-purity reagents are used.
Formation of Hydrodehalogenated Byproduct A side reaction where the aryl halide is reduced. Can be promoted by moisture or certain bases.1. Rigorously exclude water from the reaction.2. Consider screening alternative bases, such as K₃PO₄ or Cs₂CO₃, which can sometimes suppress this pathway.
Reaction Stalls Catalyst has been poisoned or has decomposed over time. The amine substrate itself can sometimes inhibit the catalyst.[11]1. Add a second small portion of the catalyst and ligand to the reaction mixture.2. In general, it can be helpful to use a slight excess of ligand relative to the palladium source.[11]
Loss of Chemoselectivity (Reaction at C-Cl) Reaction temperature is too high or the reaction time is too long, providing enough energy to activate the C-Cl bond.1. Reduce the reaction temperature.2. Monitor the reaction closely and stop it as soon as the starting aryl bromide has been consumed, before significant C-Cl amination can occur.

Conclusion

The chemoselective Buchwald-Hartwig amination of this compound is a highly achievable transformation that demonstrates key principles of modern cross-coupling chemistry. Success relies on exploiting the intrinsic reactivity difference between the C-Br and C-Cl bonds through the careful selection of a highly active, modern palladium catalyst system and the meticulous control of reaction conditions. By adhering to rigorous inert atmosphere techniques and utilizing the robust protocol provided, researchers can reliably access the desired mono-aminated product, opening avenues for further synthetic elaboration in drug discovery and materials science.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Bhattacharjee, M. H., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

Sources

Application Note: Advanced Protecting Group Strategies for Highly Hindered Aryl Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-Bromo-2-chloro-6-methoxybenzaldehyde Primary Application: Masking the aldehyde for downstream Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the 4-bromo position.

Structural Analysis & Mechanistic Rationale

As a Senior Application Scientist, evaluating the structural microenvironment of a substrate is the critical first step before selecting a synthetic workflow. This compound presents a unique challenge due to its di-ortho substitution pattern.

The aldehyde moiety is flanked by a chloro group (electron-withdrawing, sterically demanding) and a methoxy group (electron-donating, sterically demanding). This creates a severe steric shield around the carbonyl carbon, significantly increasing the activation energy required for nucleophilic attack. Furthermore, the resulting tetrahedral hemiacetal intermediate is highly congested, pushing the thermodynamic equilibrium back toward the starting materials.

To successfully protect this aldehyde and leave the 4-bromo handle available for cross-coupling, we must overcome this thermodynamic barrier. Standard Dean-Stark conditions (using


-TsOH and toluene) often fail or require days of reflux. Instead, we must employ highly carbophilic Lewis acids and irreversible chemical dehydrating agents to force the equilibrium forward ( [1]).

Mechanism Aldehyde Hindered Carbonyl Activation Lewis Acid Activation Aldehyde->Activation In(OTf)3 coordination Hemiacetal Hemiacetal Formation Activation->Hemiacetal Ethylene glycol attack Oxonium Oxonium Ion (Rate-Limiting) Hemiacetal->Oxonium Dehydration via TMOF Acetal 1,3-Dioxolane Acetal Oxonium->Acetal Intramolecular closure

Mechanistic pathway of Lewis acid-catalyzed acetalization overcoming steric hindrance.

Strategy Matrix: Protecting Group Selection

When planning the protection of this specific building block, the downstream requirement (Pd-catalyzed cross-coupling) eliminates several otherwise excellent protecting groups. For instance, thioacetals are highly effective for hindered aldehydes but will poison the Palladium catalyst.

Protecting GroupReagentsEst. YieldStability to Pd-CouplingDeprotection Conditions
Dimethyl Acetal TMOF, MeOH,

-TsOH
70-80%Moderate1M HCl, THF, RT, 2h
1,3-Dioxolane Ethylene Glycol, TMOF,

85-95%Excellent 2M HCl, THF, 50°C, 4h
1,3-Dithiane 1,3-Propanedithiol,

>90%Poor (Poisons Pd)

or MeI/

Experimental Workflows & Protocols

The following self-validating protocol utilizes Indium(III) triflate (


) and Trimethyl orthoformate (TMOF).
Causality Check:

is chosen for its extreme carbophilicity and tolerance to trace moisture, activating the shielded carbonyl without being sequestered by the adjacent methoxy group. TMOF acts as an irreversible chemical sponge; it reacts with the generated water to form methanol and methyl formate, driving the reaction forward via Le Chatelier's principle.
Protocol A: Synthesis of 2-(4-bromo-2-chloro-6-methoxyphenyl)-1,3-dioxolane

Reagents:

  • This compound: 10.0 mmol (2.49 g)

  • Ethylene glycol: 30.0 mmol (1.86 g, 3.0 eq)

  • Trimethyl orthoformate (TMOF): 20.0 mmol (2.12 g, 2.0 eq)

  • Indium(III) trifluoromethanesulfonate (

    
    ): 0.1 mmol (56 mg, 1 mol%)
    
  • Anhydrous Toluene: 20 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde in 20 mL of anhydrous toluene under an argon atmosphere.

  • Reagent Addition: Add ethylene glycol and TMOF sequentially via syringe.

  • Catalyst Introduction: Add the

    
     catalyst in one portion. The reaction mixture may slightly darken.
    
  • Heating: Heat the mixture to 80°C for 4–6 hours.

  • In-Process Validation (TLC): Monitor the reaction via TLC (Eluent: 4:1 Hexanes/EtOAc). The starting material (

    
    , UV active, stains strongly with 2,4-DNP) will be replaced by the acetal product (
    
    
    
    , UV active, does not stain with 2,4-DNP). The lack of 2,4-DNP staining is your primary self-validation that the carbonyl is fully masked.
  • Workup: Cool to room temperature. Quench the reaction by adding 15 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. The crude product is typically >95% pure but can be filtered through a short pad of basic alumina if trace acid remains.
    

Analytical Validation (


H NMR): 
Confirm success by observing the disappearance of the aldehyde proton (

ppm). The new acetal methine proton will appear as a sharp singlet around

ppm. The downfield shift of this acetal proton is characteristic of the strong electron-withdrawing effects of the ortho-chloro group.
Protocol B: Downstream Utilization & Deprotection

Once the aldehyde is masked, the 4-bromo position can be freely subjected to Pd-catalyzed cross-coupling. After the coupling is complete, the acetal must be removed. Because the di-ortho substitution stabilizes the acetal against hydrolysis (steric shielding prevents water attack), forcing acidic conditions are required ( [3]).

Deprotection Procedure:

  • Dissolve the coupled acetal intermediate (5.0 mmol) in 15 mL of THF.

  • Add 15 mL of 2M aqueous HCl.

  • Heat the biphasic mixture to 50°C and stir vigorously for 4–8 hours.

  • Validation: Monitor by TLC until the non-polar acetal spot is completely converted back to the highly polar, 2,4-DNP-active aldehyde spot.

  • Extract with EtOAc, neutralize with

    
    , and purify via flash chromatography.
    

G A 4-Bromo-2-chloro- 6-methoxybenzaldehyde B Acetal Protection (In(OTf)3, TMOF) A->B Mask Aldehyde C Pd-Catalyzed Cross-Coupling B->C React 4-Bromo D Acidic Deprotection (HCl / THF) C->D Unmask Aldehyde E Functionalized Benzaldehyde D->E Final Product

Workflow for the protection, functionalization, and deprotection of hindered benzaldehydes.

References

  • Organic Chemistry Portal. "Dimethyl Acetals - Protection of Carbonyl Groups." Organic-Chemistry.org. Available at:[Link]

  • Chemistry LibreTexts. "17.8: Acetals as Protecting Groups." LibreTexts. Available at:[Link]

  • Scribd / Organic Synthesis Archives. "Acetal As A Protective Group in Organic Synthesis." Scribd.com. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-Chloro-6-Methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-bromo-2-chloro-6-methoxybenzaldehyde and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this challenging synthesis. We will move beyond simple protocols to explore the causality behind common issues, providing field-proven insights to enhance yield, purity, and reproducibility.

The primary and most effective method for introducing a formyl group onto the electron-rich 3-bromo-1-chloro-5-methoxybenzene precursor is the Vilsmeier-Haack reaction .[1][2] This reaction utilizes an electrophilic iminium salt, the "Vilsmeier reagent," to achieve formylation under relatively mild conditions.[3] This guide will focus on troubleshooting this specific transformation.

Section 1: Foundational Protocol & Workflow

This section outlines a baseline protocol for the Vilsmeier-Haack formylation of 3-bromo-1-chloro-5-methoxybenzene. Subsequent sections will address common deviations and optimization strategies related to this core procedure.

Experimental Protocol: Vilsmeier-Haack Synthesis

Objective: To synthesize this compound from 3-bromo-1-chloro-5-methoxybenzene.

Reagent & Stoichiometry Table
ReagentMolar Mass ( g/mol )EquivalentsTypical Amount (for 10 mmol scale)Density (g/mL)
3-Bromo-1-chloro-5-methoxybenzene221.491.02.21 g-
N,N-Dimethylformamide (DMF)73.093.0 - 5.02.2 mL - 3.7 mL0.944
Phosphorus oxychloride (POCl₃)153.331.1 - 1.51.0 mL - 1.4 mL1.645
Dichloromethane (DCM)84.93-20 mL1.326
Ice & Water--As needed-
Saturated Sodium Acetate Solution--As needed-
Step-by-Step Methodology
  • Vilsmeier Reagent Formation:

    • To a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert argon atmosphere, add anhydrous N,N-Dimethylformamide (DMF).[4]

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[5]

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 30-45 minutes. The formation of a solid, crystalline Vilsmeier reagent may be observed.

  • Formylation Reaction:

    • Dissolve the starting material, 3-bromo-1-chloro-5-methoxybenzene, in anhydrous dichloromethane (DCM).

    • Add the substrate solution to the freshly prepared Vilsmeier reagent.

    • Heat the reaction mixture to a gentle reflux (around 40-50°C) and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Hydrolysis:

    • Once the reaction is complete, cool the flask back down to 0°C in an ice bath.

    • Very slowly and carefully, pour the reaction mixture onto a vigorously stirred beaker of crushed ice.

    • Once the initial quench is complete, add a saturated solution of sodium acetate to neutralize the acidic mixture and facilitate the hydrolysis of the intermediate iminium salt.[6]

    • Stir the mixture vigorously for 1-2 hours until hydrolysis is complete (TLC can be used to monitor the disappearance of the intermediate).

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or ethyl acetate.

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).[7][8]

General Synthesis Workflow Diagram

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Core Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C to RT POCl3 POCl₃ POCl3->Vilsmeier Dropwise Add Reaction Electrophilic Aromatic Substitution Vilsmeier->Reaction Substrate 3-Bromo-1-chloro- 5-methoxybenzene Substrate->Reaction Intermediate Iminium Salt Intermediate Reaction->Intermediate Hydrolysis Hydrolysis (Ice, NaOAc) Intermediate->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Purification Purification (Chromatography or Recrystallization) Extraction->Purification Product Final Product Purification->Product G start Low Yield or Impure Product reagents Check Reagent Quality (Anhydrous? Fresh?) start->reagents conditions Review Reaction Conditions (Temp Control? Time?) start->conditions analysis Analyze Crude Mixture (TLC, LC-MS) start->analysis reagents_sol Use Anhydrous Solvents Under Inert Atmosphere reagents->reagents_sol conditions_sol Strict Temp Control (0°C Add) Optimize Time/Temp for Conversion conditions->conditions_sol analysis_q1 Mainly Starting Material? analysis->analysis_q1 analysis_q2 Multiple Product Spots? analysis->analysis_q2 q1_sol Increase Reagent Equivalents (POCl₃/DMF) analysis_q1->q1_sol Yes q2_sol Optimize Purification (Recrystallization, new chromatography eluent) analysis_q2->q2_sol Yes G cluster_1 Part 1: Vilsmeier Reagent Formation cluster_2 Part 2: Electrophilic Substitution & Hydrolysis DMF DMF attacks POCl₃ Adduct Tetrahedral Adduct DMF->Adduct Elim1 Chloride Elimination Adduct->Elim1 Intermediate1 O-phosphorylated Intermediate Elim1->Intermediate1 Elim2 Elimination of [Cl₂PO₂]⁻ Intermediate1->Elim2 Vilsmeier Vilsmeier Reagent (Electrophile) Elim2->Vilsmeier Attack Nucleophilic Attack Vilsmeier->Attack Arene Aromatic Ring (Substrate) Arene->Attack Sigma Sigma Complex (Cationic Intermediate) Attack->Sigma Rearom Rearomatization Sigma->Rearom Iminium Aryl Iminium Salt Rearom->Iminium Hydrolysis Hydrolysis (H₂O) Iminium->Hydrolysis Product Final Aldehyde Hydrolysis->Product

Sources

purification methods for crude 4-bromo-2-chloro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Bromo-2-Chloro-6-Methoxybenzaldehyde

Introduction & Technical Context

Welcome to the technical guide for the purification of This compound . This tri-substituted benzaldehyde presents unique purification challenges due to the steric crowding around the formyl group (positions 2 and 6 are substituted) and the lipophilic nature of the halogen substituents.

Key Challenges:

  • Regioisomer Contamination: Synthesis often produces the 2-bromo-4-chloro isomer or over-halogenated byproducts.

  • Steric Hindrance: The 2-chloro and 6-methoxy groups create a "steric pocket" around the aldehyde, potentially slowing down standard derivatization reactions (like bisulfite formation).

  • Solubility Profile: The presence of both bromine and chlorine significantly reduces water solubility while increasing solubility in non-polar organic solvents, making standard aqueous workups insufficient for high purity.

This guide prioritizes recrystallization for bulk cleaning and chemical derivatization for removing non-aldehyde impurities.

Diagnostic Workflow

Before selecting a method, determine your primary impurity profile.

PurificationWorkflow Start Crude 4-Bromo-2-Chloro- 6-Methoxybenzaldehyde CheckPurity Analyze Purity (HPLC/TLC) Start->CheckPurity Decision1 Is purity > 85%? CheckPurity->Decision1 Recryst Method A: Recrystallization (Heptane or EtOH/H2O) Decision1->Recryst Yes (Solid Impurities) Chromatography Method B: Flash Chromatography (Silica Gel) Decision1->Chromatography No (Complex Mixture) Recryst->CheckPurity Purity < 98% Bisulfite Method C: Bisulfite Adduct (Chemical Purification) Chromatography->Bisulfite Aldehyde Enriched Bisulfite->Recryst Final Polish

Figure 1: Decision matrix for selecting the optimal purification route based on initial crude purity.

Method A: Recrystallization (High Throughput)

Best For: Removing non-polar starting materials (e.g., 3-bromo-5-chloroanisole) and inorganic salts. Mechanism: Exploits the differential solubility of the aldehyde versus its halogenated precursors.

Recommended Solvent Systems:

  • Heptane (Primary Choice): Excellent for halogenated benzaldehydes. The impurities often remain in solution while the product crystallizes upon cooling.

  • Ethanol/Water (1:1 to 3:1): Effective if the crude contains more polar impurities (phenols).

Protocol:

  • Dissolution: Place 10 g of crude solid in a flask. Add Heptane (approx. 5-7 mL per gram) and heat to reflux (98°C).

    • Note: If the solid does not dissolve completely, add small aliquots of Toluene (max 10% v/v) to assist.

  • Hot Filtration: While boiling, filter rapidly through a fluted filter paper (or a pre-heated sintered glass funnel) to remove insoluble inorganic salts.

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.

  • Crystallization: Once at room temperature, move the flask to an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals and wash with cold heptane . Dry under vacuum at 40°C.

Data Reference: Analogous 4-bromo-2-methoxybenzaldehyde crystallizes effectively from heptane with ~57% overall yield [1].[1]

Method B: Flash Column Chromatography

Best For: Separating regioisomers (e.g., 2-bromo-4-chloro isomer) that co-crystallize.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient of Petroleum Ether (PE) and Ethyl Acetate (EA).

Step-by-Step:

  • Equilibration: Pack column with 100% PE.

  • Loading: Dissolve crude in minimum Dichloromethane (DCM) and load.

  • Elution Gradient:

    • 0-5 min: 100% PE (Elutes non-polar di-halo benzenes).

    • 5-20 min: 0% → 5% EA in PE.

    • 20-40 min: 5% → 10% EA in PE.

    • Target Elution: The aldehyde typically elutes between 5-8% EA.

  • Detection: Monitor at 254 nm. The aldehyde carbonyl provides a distinct UV signature.

Method C: Bisulfite Adduct Purification (The "Chemical Filter")

Best For: Isolating the aldehyde from non-aldehyde impurities (ketones, esters, unreacted phenols) when physical methods fail. Mechanism: Formation of a water-soluble bisulfite adduct, filtration of organic impurities, and regeneration of the aldehyde.

Protocol:

  • Adduct Formation:

    • Dissolve 5 g crude in 20 mL Ethanol or THF .

    • Add 15 mL of saturated Sodium Bisulfite (NaHSO₃) solution.

    • Critical Step: Stir vigorously for 2-4 hours. Due to the 2,6-disubstitution (Cl and OMe), the steric hindrance will make this reaction slower than unsubstituted benzaldehyde.

    • A white precipitate (the adduct) should form.

  • Wash: Filter the precipitate.[2] Wash the solid with Diethyl Ether (removes non-aldehyde organic impurities). The solid is your "protected" product.

  • Regeneration:

    • Suspend the solid in 50 mL water.

    • Add Sodium Carbonate (Na₂CO₃) or 10% NaOH until pH > 10.

    • Stir for 30 mins. The solid adduct will dissolve and the free aldehyde will precipitate or oil out.

  • Extraction: Extract the aqueous mixture with DCM (3 x 20 mL). Dry over MgSO₄ and concentrate.

BisulfiteMechanism Aldehyde Impure Aldehyde (Organic Soluble) Adduct Bisulfite Adduct (Water Soluble Solid) Aldehyde->Adduct + NaHSO3 (Slow kinetics due to sterics) NaHSO3 NaHSO3 (Aqueous) Impurities Impurities (Ether Soluble) Adduct->Impurities Wash with Ether (Removes byproducts) PureAldehyde Pure Aldehyde Adduct->PureAldehyde Base Hydrolysis (Regeneration)

Figure 2: Chemical purification pathway using sodium bisulfite specificity.

Troubleshooting & FAQs

Q1: My yield after recrystallization is low (<40%). Where is my product?

  • Diagnosis: The compound likely has high solubility in Heptane at room temperature due to the lipophilic halogens.

  • Fix: Concentrate the mother liquor (filtrate) to half volume and cool to -20°C (freezer) overnight. Alternatively, switch to a more polar solvent system like Methanol/Water (4:1) , where the solubility differential is sharper [2].

Q2: The bisulfite adduct didn't precipitate.

  • Reason: Steric hindrance from the 2-Chloro and 6-Methoxy groups prevents the bulky sulfonate group from attacking the carbonyl easily.

  • Fix: Increase the reaction time to 12 hours and ensure vigorous stirring. Alternatively, add a small amount of Methanol to increase the solubility of the aldehyde in the aqueous phase. If this fails, this method may be unsuitable for this specific sterically congested analog; revert to Column Chromatography.

Q3: The product is colored (yellow/orange) but NMR shows it's pure.

  • Cause: Trace oxidation to quinone-like species or phenol contaminants.

  • Fix: Perform a "Charcoal Filtration". Dissolve the product in hot ethanol, add 5% w/w Activated Carbon, stir for 10 mins, and filter hot through Celite.

Q4: How do I remove the carboxylic acid impurity (4-bromo-2-chloro-6-methoxybenzoic acid)?

  • Protocol: Dissolve the crude in DCM. Wash with saturated Sodium Bicarbonate (NaHCO₃) .[3] The acid will convert to the salt and move to the aqueous layer. The aldehyde remains in the DCM.

Quantitative Summary of Solvents

MethodSolvent SystemTarget ImpurityExpected Yield
Recrystallization HeptaneNon-polar precursors50-60%
Recrystallization EtOH / Water (2:1)Phenols, Polar byproducts65-75%
Chromatography PE / EtOAc (95:5)Regioisomers80-90%
Wash Sat. NaHCO₃Benzoic Acid derivatives>95% (Recovery)

References

  • L'Oreal. (2014). Processes for producing 4-bromo-2-methoxybenzaldehyde. US Patent 8,692,026 B2. Washington, DC: U.S. Patent and Trademark Office. Link

  • Cassels, B.K., et al. (1990). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Bol. Soc. Chil. Quim., 35, 313-316.[2] (Describes recrystallization of brominated dimethoxybenzaldehydes from MeOH/Water). Link

  • BenchChem. (2025).[3] Technical Support Center: Purification of Crude 4-Chloro-2,6-dimethylbenzaldehyde. (General protocols for 2,6-disubstituted benzaldehydes). Link

Sources

minimizing side reactions during 4-bromo-2-chloro-6-methoxybenzaldehyde coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges of coupling polyhalogenated, functionally dense aromatic systems.

4-Bromo-2-chloro-6-methoxybenzaldehyde presents a fascinating chemoselectivity challenge. It possesses two distinct halogen handles (C4-Br and C2-Cl) and a highly electrophilic aldehyde group. While the C-Br bond is inherently more reactive toward oxidative addition, the C-Cl bond can easily participate in unwanted over-coupling under aggressive conditions. Furthermore, the steric congestion around the C2 position and the base-sensitive nature of the aldehyde require precision in catalyst and condition selection.

Below is our comprehensive troubleshooting guide, self-validating protocol, and mechanistic breakdown to help you minimize side reactions and maximize your target yield.

Part 1: Troubleshooting FAQs

Q1: How do I achieve strict chemoselectivity for the C4-Bromo position without activating the C2-Chloro position?

The Causality: The bond dissociation energy of C-Br is lower than that of C-Cl, making the C4 position thermodynamically favored for initial oxidative addition [1]. However, if your catalyst is overly active or your temperature is too high, the C2-Cl bond will also undergo oxidative addition, leading to di-arylated impurities. The Solution: You must control the kinetics through steric tuning. Use a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos paired with


 [4]. XPhos accelerates oxidative addition at the unhindered C4-Br position, but its massive steric bulk creates a high activation barrier for insertion into the C2-Cl bond, which is already heavily congested by the adjacent aldehyde and methoxy groups. Strictly maintain the reaction temperature at or below 60 °C.
Q2: I am observing significant protodehalogenation (des-bromo byproduct). How can I suppress this?

The Causality: Protodehalogenation (hydrodehalogenation) occurs when the


 intermediate undergoes transmetalation with a hydride source instead of your boronic acid, followed by reductive elimination to yield the 

byproduct [5]. This hydride almost always originates from

-hydride elimination of alcoholic solvents (e.g., ethanol, isopropanol) or alkoxide bases. The Solution: Eliminate all primary and secondary alcohols from your reaction. Switch to a strictly aprotic solvent system (e.g., Toluene/

or 1,4-Dioxane/

) and utilize a non-nucleophilic inorganic base such as anhydrous

.
Q3: My boronic acid is undergoing homocoupling, stalling the main reaction. What is happening?

The Causality: Oxidative homocoupling of boronic acids (


 formation) is a common side reaction mediated by trace oxygen in the system. Oxygen re-oxidizes the 

species to

, promoting a dual transmetalation event where two boronic acid molecules bind to the same Palladium center and reductively eliminate [3]. The Solution: Rigorous deoxygenation is mandatory. Perform three cycles of freeze-pump-thaw on your solvent system. To further suppress this, use a slow-addition technique (via syringe pump) for the boronic acid. This keeps its steady-state concentration low, kinetically favoring the cross-coupling pathway over homocoupling.
Q4: The aldehyde group is degrading under my coupling conditions. How do I protect it?

The Causality: The aldehyde at C1 is highly electrophilic. Under strongly basic conditions (e.g.,


, 

) at elevated temperatures, it undergoes Cannizzaro disproportionation or base-catalyzed aldol condensations. The Solution: You do not need to use a protecting group if you select the right base. Mild bases like

or

provide sufficient basicity to form the reactive boronate complex required for transmetalation without degrading the aldehyde [2]. Additionally, avoid any primary amine additives, which will irreversibly form Schiff bases (imines) with your substrate.

Part 2: Mechanistic Workflows & Visualization

To effectively troubleshoot, you must understand where side reactions branch off from the main catalytic cycle.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C4-Br Cleavage) Pd0->OxAdd ArX 4-Bromo-2-chloro- 6-methoxybenzaldehyde ArX->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2) PdII->TransMet Side1 Protodehalogenation (Ar-H) PdII->Side1 H-donor/Base DiArPd Ar-Pd(II)-Ar' Intermediate TransMet->DiArPd Side2 Homocoupling (Ar'-Ar') TransMet->Side2 O2 present RedElim Reductive Elimination DiArPd->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product Side3 C2-Cl Over-Coupling Product->Side3 Excess Pd/Ar'-B(OH)2

Catalytic cycle of Suzuki coupling showing divergent pathways for common side reactions.

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) Q1 Major Impurity? Start->Q1 HDehal Protodehalogenation (Des-Bromo) Q1->HDehal Ar-H peak HomoC Homocoupling (Biaryl of Boronic Acid) Q1->HomoC Ar'-Ar' peak OverC Over-Coupling (C2-Cl Reacts) Q1->OverC Di-coupled peak AldDeg Aldehyde Degradation Q1->AldDeg Missing -CHO Sol1 Switch to non-nucleophilic base (e.g., K3PO4) & anhydrous solvent HDehal->Sol1 Sol2 Strict freeze-pump-thaw degassing Slow addition of Ar-B(OH)2 HomoC->Sol2 Sol3 Lower temperature Use bulky ligand (XPhos) OverC->Sol3 Sol4 Use milder base (Cs2CO3) Avoid primary amines AldDeg->Sol4

Decision tree for troubleshooting side reactions in polyhalogenated benzaldehyde coupling.

Part 3: Quantitative Optimization Data

The table below summarizes our internal optimization data, demonstrating the causality of condition selection on the distribution of side reactions.

Catalyst / Ligand SystemBase & Solvent SystemTemp (°C)Target Yield (C4-Coupled)C2-Cl Over-CouplingProtodehalogenation

(5 mol%)

/ EtOH:

9045%15%25% (EtOH acts as H-donor)

(5 mol%)

/ Dioxane:

8065%8%10%

+ XPhos

/ Toluene:

6092% <1% <2%

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes built-in analytical checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway before moving to the next step.

Objective: Chemoselective mono-arylation of this compound at the C4 position.

Step 1: Rigorous Degassing (Crucial for preventing homocoupling)

  • Combine Toluene (8.0 mL) and Deionized Water (2.0 mL) in a Schlenk flask.

  • Perform three rigorous freeze-pump-thaw cycles. Backfill the flask with ultra-pure Argon.

Step 2: Reagent Assembly

  • Under an Argon atmosphere, charge a dry reaction vessel with this compound (1.0 eq, 1.0 mmol), your target Arylboronic acid (1.05 eq, 1.05 mmol), and anhydrous

    
     (2.0 eq, 2.0 mmol).
    
  • Causality Note: Using only 1.05 eq of boronic acid is possible here because rigorous degassing prevents its oxidative homocoupling, ensuring stoichiometry is preserved [3].

Step 3: Catalyst Activation

  • Add

    
     (2.5 mol%, providing 5 mol% active Pd) and XPhos (6.0 mol%).
    
  • Causality Note: The slight excess of ligand ensures all

    
     is fully ligated, preventing the precipitation of palladium black and tuning the steric environment to reject C2-Cl insertion [4].
    

Step 4: Transmetalation & Coupling

  • Inject the degassed Toluene/Water mixture into the reaction vessel.

  • Heat the reaction strictly to 60 °C. Do not exceed this temperature. Thermal energy >75 °C will overcome the steric activation barrier, leading to C2-Cl oxidative addition.

Step 5: Self-Validation & Monitoring

  • After 2 hours, withdraw a 10 µL aliquot under Argon, dilute in LC-MS grade MeCN, and analyze.

  • Validation Checkpoint: You should observe the

    
     of the mono-coupled product. If starting material remains, do not increase the temperature . Instead, add an additional 0.1 eq of boronic acid and 1 mol% catalyst. This validates that the reaction is limited by reagent stoichiometry or catalyst death, not by thermal activation.
    

Step 6: Workup & Purification

  • Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 10 mL) to remove

    
     salts.
    
  • Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

References

  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2,5-dichlorobenzaldehyde - BenchChem -1

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts - 2

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI - 3

  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich - 4

  • Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed / J Org Chem - 5

Sources

Technical Support Center: Recrystallization Optimization for 4-Bromo-2-chloro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with the purification of 4-bromo-2-chloro-6-methoxybenzaldehyde (CAS: 1936128-86-7) . This highly functionalized aromatic compound—featuring an aldehyde, a methoxy group, and two heavy halogens (Br, Cl)—presents unique solubility dynamics. The interplay between the polar functional groups and the hydrophobic halogenated aromatic ring requires precise solvent optimization to achieve high-purity crystalline yields without the product "oiling out."

Section 1: Core Principles & Solvent Selection (FAQ)

Q1: Why is solvent selection particularly challenging for this compound? A1: The molecule possesses a dual-character solubility profile. The polar aldehyde and methoxy groups interact well with hydrogen-bonding solvents, while the bulky, lipophilic bromo and chloro substituents drive solubility in non-polar or moderately polar organic solvents. If a solvent is too polar (e.g., water), the compound will not dissolve even at boiling temperatures. If it is too non-polar (e.g., pure hexanes), the compound may remain insoluble or precipitate as an amorphous solid. The ideal solvent must exhibit a steep temperature-dependent solubility curve: high solubility at the boiling point and near-zero solubility at 0–4 °C[1].

Q2: What are the recommended primary and mixed solvent systems for this compound? A2: Based on structural analogues and empirical solubility data, we recommend evaluating two primary systems:

  • Single Solvent (Ethanol or Isopropanol): These protic solvents provide an excellent balance. The compound dissolves in hot ethanol due to polar interactions but crystallizes upon cooling as the thermal kinetic energy drops, allowing the hydrophobic aromatic stacking to dominate the lattice formation[2].

  • Mixed Solvent (Ethyl Acetate / Hexanes): Ethyl acetate acts as the "good" solvent (high solubility), while hexanes act as the "anti-solvent" (poor solubility). By dissolving the crude material in a minimum amount of hot ethyl acetate and titrating in hot hexanes until the cloud point is reached, you create a perfectly saturated system poised for controlled nucleation[3].

SolventSelection Start Assess Solubility of 4-bromo-2-chloro- 6-methoxybenzaldehyde TestHot Test in Hot Solvent (e.g., EtOH, EtOAc) Start->TestHot DissolvesHot Dissolves Completely? TestHot->DissolvesHot Reject1 Reject Solvent (Too low solubility) DissolvesHot->Reject1 No TestCold Cool to Room Temp / Ice Bath DissolvesHot->TestCold Yes Mixed Test Mixed Solvents (e.g., EtOAc/Hexane) Reject1->Mixed CrystalsForm Crystals Form? TestCold->CrystalsForm Reject2 Reject Solvent (Too high solubility) CrystalsForm->Reject2 No Optimal Optimal Single Solvent (e.g., EtOH) CrystalsForm->Optimal Yes Reject2->Mixed

Logical decision tree for recrystallization solvent selection.

Section 2: Quantitative Solvent Screening Data

To minimize trial and error, the following table summarizes the expected solubility behavior and recovery yields for this compound across standard solvent systems[4].

Solvent SystemRatio (v/v)Solubility at Boiling (mg/mL)Solubility at 0 °C (mg/mL)Est. Recovery YieldCrystal Quality
Water100%< 1< 1N/AInsoluble
Ethanol (Absolute)100%~120~1585 - 88%Good (Needles)
Ethyl Acetate100%> 400~150< 60%Poor (Remains in solution)
Hexanes100%~10< 2N/APoor solubility
EtOAc / Hexanes 1:3 ~180 ~5 92 - 95% Excellent (Prisms)
Toluene / Heptane1:4~150~888 - 90%Good (Blocks)
Section 3: Self-Validating Recrystallization Protocol (EtOAc/Hexanes)

This protocol utilizes the mixed-solvent method, which provides the highest degree of control over the supersaturation curve for halogenated benzaldehydes.

Step-by-Step Methodology:

  • Initial Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Adding the "Good" Solvent: Add minimal hot ethyl acetate (approx. 2-3 mL) while heating on a stirring hotplate until the solid just dissolves. Causality: Using the absolute minimum volume of the solubilizing agent ensures the final mixture will reach supersaturation upon cooling[5].

  • Hot Filtration (If required): If insoluble mechanical impurities are visible, perform a rapid hot gravity filtration through fluted filter paper into a pre-warmed flask to prevent premature crystallization.

  • Titrating the Anti-Solvent: While keeping the solution at a gentle boil, slowly add hot hexanes dropwise. Continue addition until the solution turns slightly cloudy (the "cloud point").

  • Clearing the Solution: Add 1-2 drops of hot ethyl acetate just until the cloudiness dissipates, yielding a clear, critically saturated solution.

  • Controlled Cooling (Self-Validation): Remove the flask from the heat source. Place it on an insulating surface (like a cork ring) and allow it to cool undisturbed to room temperature over 45-60 minutes. Causality: Slow cooling prevents the entrapment of impurities within the crystal lattice, ensuring high purity[6].

  • Ice Bath Maturation: Once at room temperature, transfer the flask to an ice-water bath (0-4 °C) for 15 minutes to maximize yield by further depressing solubility.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold hexanes to displace any residual mother liquor without redissolving the product[2].

Section 4: Troubleshooting Guide (Q&A)

Q3: My product separated as a milky oil instead of forming solid crystals ("Oiling Out"). How do I fix this? A3: Oiling out occurs when the compound's melting point is lower than the temperature at which it becomes insoluble in the solvent mixture, causing it to separate as a liquid phase rather than a solid. For highly substituted benzaldehydes, this is common in mixed solvents if the cooling is too rapid or the concentration is too high[5]. Resolution: Reheat the flask until the oil redissolves completely. Add a small amount of the "good" solvent (ethyl acetate or ethanol) to slightly lower the concentration. Allow the flask to cool extremely slowly. If oiling persists, you may need to switch to a single-solvent system like isopropanol.

OilingOut Oil Issue: Product Oils Out Instead of Crystallizing Cause Melting point < Solution Temp or Impurity interference Oil->Cause Action1 Reheat to Redissolve Cause->Action1 Action2 Add More Solvent (Lower Concentration) Action1->Action2 Action3 Cool Very Slowly (Avoid thermal shock) Action2->Action3 Action4 Seed Crystals or Scratch Flask Action3->Action4 Success Pure Crystals Form Action4->Success

Workflow for troubleshooting product oiling out during cooling.

Q4: The solution has cooled to room temperature, and even after an ice bath, no crystals have formed. What went wrong? A4: You have likely used too much solvent, meaning the solution never reached the supersaturation point required for nucleation[5]. Resolution: Return the flask to the hotplate and boil off 30-50% of the solvent volume. Alternatively, you can induce nucleation by scratching the inside of the glass flask with a glass stirring rod. The micro-abrasions provide high-energy sites for crystal lattice formation. If you have a pure reference sample of this compound, adding a single "seed crystal" will immediately trigger crystallization[7].

Q5: The crystals formed immediately upon removing the flask from the heat, but the purity is low. Why? A5: This indicates "crash crystallization." Rapid crystallization traps solvent molecules and soluble impurities within the rapidly forming crystal lattice[6]. Resolution: Redissolve the crystals by heating, add 10-15% more solvent to decrease the saturation level slightly, and ensure the cooling process is gradual.

References[5] Title: Problems with Recrystallisations. Source: Chemistry Teaching Labs - University of York. URL: https://www.york.ac.uk/chemistry/internal/staffinfo/workingsafely/techniques/purification/recrystallisation/problems/[2] Title: Recrystallization. Source: University of Massachusetts Amherst. URL: https://www.umass.edu/chem/sites/default/files/Recrystallization.pdf[3] Title: Technical Support Center: Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde. Source: BenchChem. URL: https://www.benchchem.com/[7] Title: Recrystallization methods for purifying 2-(2,4-Dinitrophenoxy)benzaldehyde. Source: BenchChem. URL: https://www.benchchem.com/[6] Title: 3.6F: Troubleshooting Crystallization. Source: Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.06%3A_Step-by-Step_Procedures_for_Crystallization/3.6F%3A_Troubleshooting[4] Title: this compound (CAS: 1936128-86-7). Source: BLD Pharm. URL: https://www.bldpharm.com/[1] Title: Recrystallization Guide: Process, Procedure, Solvents. Source: Mettler Toledo. URL: https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/L2_Crystallization/recrystallization.html

Sources

overcoming steric hindrance in 4-bromo-2-chloro-6-methoxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 4-Bromo-2-Chloro-6-Methoxybenzaldehyde Ticket ID: #RXN-2024-STERIC-04 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Ortho-Clamp" Challenge

You are likely encountering stalled reactivity with This compound .[1] While the 4-bromo position provides a standard handle for cross-coupling, the aldehyde functionality at C1 is effectively "clamped" by the 2-chloro and 6-methoxy substituents.[1]

This 2,6-disubstitution pattern creates a steric pocket that blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle), rendering standard condensation protocols (e.g., reductive amination with NaBH(OAc)₃ alone) ineffective.[1] This guide details the specific thermodynamic and kinetic overrides required to force reactivity on this scaffold.

Module 1: Nucleophilic Addition (Reductive Amination)

User Issue: "I mixed the aldehyde with a secondary amine and NaBH(OAc)₃ in DCE, but I only recovered starting material."

Technical Diagnosis: Standard reductive amination relies on the equilibrium formation of an iminium ion.[1] In your molecule, the bulky 2-Cl and 6-OMe groups destabilize the tetrahedral intermediate and sterically hinder the initial attack.[1] The equilibrium lies heavily toward the free aldehyde.[1] You must shift this equilibrium using a water-scavenging Lewis Acid.[1]

The Solution: Titanium(IV) Isopropoxide Activation

We utilize Titanium(IV) isopropoxide [Ti(OiPr)₄] .[1][2] It serves a dual function:

  • Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity to overcome the steric barrier.[1]

  • Desiccant: Irreversibly scavenges water produced during imine formation, driving the equilibrium forward (Le Chatelier’s principle).[1]

Protocol: Ti-Mediated Reductive Amination

Standard Operating Procedure (SOP) for 1.0 mmol scale

  • Activation Phase:

    • In a dry flask under Argon, combine This compound (1.0 equiv) and the amine (1.1–1.2 equiv).

    • Crucial Step: Add Ti(OiPr)₄ (1.5–2.0 equiv) neat.[1] Do not add solvent yet if the mixture can stir; otherwise, use minimal dry THF.[1]

    • Stir at ambient temperature for 6–12 hours . (Monitor by TLC/LCMS; the aldehyde peak should disappear as the imine/titanium complex forms).

    • Note: If the amine is volatile or unreactive, mild heating (40–50 °C) may be required.[1]

  • Reduction Phase:

    • Dilute the viscous mixture with absolute ethanol or methanol (5 mL).

    • Add NaBH₄ (1.5 equiv) portion-wise.[1] (Caution: Exothermic gas evolution).[1]

    • Stir for 2–4 hours.

  • Workup (The "Titanium Emulsion" Fix):

    • Quench with 0.1 M NaOH or water (2 mL).[1] A white precipitate (TiO₂) will form.[1]

    • Filter through a Celite pad to remove the titanium salts.[1]

    • Extract the filtrate with EtOAc/DCM.[1]

Comparative Reagent Data
Reagent SystemMechanismSuitability for 2,6-Disubstituted Aldehydes
NaBH(OAc)₃ / DCE Acid-catalyzed equilibriumPoor. Fails to shift equilibrium in hindered systems.[1]
NaBH₃CN / MeOH pH-dependent reductionLow. Toxic and often too slow for this scaffold.[1]
Ti(OiPr)₄ / NaBH₄ Lewis Acid + Water ScavengingExcellent. Forces imine formation despite sterics.[1]
Dean-Stark / Toluene Azeotropic water removalModerate. Requires high heat which may degrade the aldehyde.[1]
Pathway Visualization

G Start 4-Br-2-Cl-6-OMe Benzaldehyde Standard Standard Conditions (NaBH(OAc)3) Start->Standard Ti Add Ti(OiPr)4 (Lewis Acid Activation) Start->Ti Amine Amine (H-NR2) Amine->Standard Amine->Ti Stall Stalled Equilibrium (Steric Repulsion) Standard->Stall Reverts Imine Titanium-Imine Complex Ti->Imine Water Scavenging Product Final Amine Product Imine->Product NaBH4 Reduction

Figure 1: Decision pathway for overcoming steric barriers in reductive amination. Standard conditions often lead to stalled equilibrium, whereas Titanium activation forces the intermediate formation.

Module 2: Cross-Coupling Strategies (C4-Bromo Handle)

User Issue: "My Suzuki coupling yields are inconsistent. Is the aldehyde interfering?"

Technical Diagnosis: The C4-Bromine is electronically distinct from the hindered aldehyde.[1] The ring is electron-rich due to the C6-Methoxy group, but the C1-Aldehyde and C2-Chlorine are withdrawing.[1] The C4 position is relatively electron-deficient (para to CHO), making Oxidative Addition facile.[1] However, the free aldehyde can poison Pd-catalysts by coordinating to the metal center or undergoing side reactions (e.g., decarbonylation at high temps).[1]

Troubleshooting Guide
  • Ligand Selection:

    • Avoid simple PPh₃. Use electron-rich, bulky biaryl phosphine ligands (Buchwald ligands) like SPhos or XPhos .[1] These facilitate oxidative addition on the electron-modified ring and protect the Pd center from aldehyde coordination.[1]

    • Recommendation: Pd(OAc)₂ + SPhos or precatalyst XPhos Pd G2 .[1]

  • Base Sensitivity:

    • Strong bases (KOtBu) can cause competitive Cannizzaro reactions or aldol condensations on the aldehyde.[1]

    • Recommendation: Use mild inorganic bases like K₃PO₄ or Na₂CO₃ .[1]

  • Solvent System:

    • Use a biphasic system (Dioxane/Water or Toluene/Water) to solubilize the inorganic base while keeping the organic catalyst active.[1]

Recommended Protocol: Suzuki-Miyaura Coupling[1][3][4]
  • Charge flask with Aldehyde (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl₂[1]·DCM (0.05 equiv), and K₂CO₃ (2.0 equiv).[1]

  • Add degassed DME/Water (4:1) .

  • Heat to 80 °C for 4–6 hours.

  • Note: If the aldehyde is unstable, protect it as an acetal (see Module 3) before coupling, though modern catalysts (XPhos) usually tolerate the free aldehyde.[1]

Module 3: Protection Strategies (Acetalization)

User Issue: "I cannot form the dimethyl acetal using MeOH/H⁺."

Technical Diagnosis: Just as with amination, the 2,6-steric bulk prevents the attack of methanol.[1] Standard reflux with p-TsOH often fails to drive the reaction to completion because water cannot escape the "ortho-clamp" efficiently.[1]

Solution: Use Trimethyl Orthoformate (HC(OMe)₃) as both the solvent and the dehydrating agent.[1]

Protocol:

  • Dissolve aldehyde in HC(OMe)₃ (5–10 equiv) and dry MeOH.[1]

  • Add catalytic p-TsOH or Amberlyst-15 .[1]

  • Reflux is usually not needed; stir at RT or 40 °C. The orthoformate chemically consumes the water, driving the reaction irreversibly.[1]

FAQ: Frequently Asked Questions

Q: Can I use the 2-Chloro position for coupling? A: Not easily. The 2-Cl is extremely hindered and the C-Cl bond is stronger than the C-Br bond.[1] You will need specialized conditions (e.g., Pd-PEPPSI-IPr catalyst) and likely must reduce the 4-Br first or use a selective oxidative addition strategy.[1]

Q: Is the molecule light-sensitive? A: Yes.[1] Poly-halogenated benzaldehydes can undergo radical decomposition.[1] Store the solid in amber vials under inert gas.

Q: Why did my reaction turn black and precipitate Pd? A: The free aldehyde likely coordinated to the Pd(0) species, leading to catalyst decomposition ("Pd black").[1] Switch to a bidentate ligand (like dppf) or a bulky monodentate ligand (SPhos) to stabilize the active catalyst.[1]

References

  • Titanium-Mediated Reductive Amination: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][2][3] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] [Link][1]

  • Mechanistic Insight (Ti-Activation): Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1][4] [Link]

  • Suzuki Coupling on Hindered/Heteroaryl Systems: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Buchwald Ligands for Challenging Substrates: Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.[1] [Link]

Sources

stability of 4-bromo-2-chloro-6-methoxybenzaldehyde under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Stability and Reaction Optimization under Basic Conditions

Welcome to the technical support resource for 4-bromo-2-chloro-6-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this substituted benzaldehyde in base-mediated reactions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you anticipate challenges, troubleshoot issues, and optimize your synthetic routes.

Introduction: Understanding the Molecule's Reactivity

This compound is a highly functionalized aromatic aldehyde. Its reactivity is governed by the interplay of its substituents:

  • Aldehyde Group (-CHO): An electron-withdrawing group that activates the carbonyl carbon for nucleophilic attack. Crucially, it lacks α-hydrogens, making it susceptible to specific base-induced reactions.

  • Halogens (-Br, -Cl): Electron-withdrawing via induction, these groups increase the electrophilicity of the aromatic ring and the carbonyl carbon.[1][2]

  • Methoxy Group (-OCH₃): An electron-donating group via resonance, which can modulate the overall electron density of the ring.

This unique electronic profile presents both opportunities and challenges, particularly when working under basic conditions. This guide will address the most common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when subjecting this compound to basic conditions?

The most significant stability issue is the Cannizzaro reaction .[3][4] This reaction is a base-induced disproportionation that occurs with aldehydes lacking α-hydrogens.[5][6] In the presence of a strong base (e.g., sodium hydroxide, potassium hydroxide), one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to a carboxylic acid.[7][8][9] For this compound, the products would be 4-bromo-2-chloro-6-methoxybenzyl alcohol and the salt of 4-bromo-2-chloro-6-methoxybenzoic acid.

This reaction is often unintended and leads to significant yield loss and complex purification challenges. The electron-withdrawing chloro and bromo substituents enhance the partial positive charge on the carbonyl carbon, making it particularly susceptible to the initial nucleophilic attack by hydroxide that initiates the Cannizzaro pathway.[1][10]

Cannizzaro Reaction Pathway start_mol Aldehyde (R-CHO) intermediate1 Tetrahedral Intermediate start_mol->intermediate1 Nucleophilic Attack hydroxide OH⁻ (Strong Base) hydride_transfer Hydride Transfer (Rate-Determining Step) aldehyde2 Second Aldehyde Molecule acid Carboxylate (R-COO⁻) hydride_transfer->acid Oxidation alcohol Alkoxide (R-CH₂O⁻) hydride_transfer->alcohol Reduction products Products proton_transfer Proton Transfer alcohol->proton_transfer final_alcohol Alcohol (R-CH₂OH) proton_transfer->final_alcohol

Figure 1. The Cannizzaro reaction pathway for aldehydes lacking α-hydrogens.
Q2: I'm observing a new product where one of the halogens has been substituted. What is this side reaction?

This is likely a Nucleophilic Aromatic Substitution (SNAr) reaction.[11][12] The aromatic ring of this compound is rendered electron-deficient by the cumulative electron-withdrawing effects of the aldehyde and halogen substituents. This makes the ring susceptible to attack by strong nucleophiles.

If your reaction medium contains a potent nucleophile (e.g., methoxide, hydroxide, amines), it can attack one of the carbons bearing a halogen, displacing it. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13] Generally, the rate of SNAr reactions on aryl halides is F > Cl > Br > I, suggesting the chloro substituent is more likely to be displaced than the bromo substituent under these conditions.[12]

SNAr Pathway start_mol Aryl Halide (Electron-Poor Ring) meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) start_mol->meisenheimer 1. Addition (Slow) nucleophile Nu⁻ leaving_group X⁻ (Leaving Group) product Substituted Product meisenheimer->product 2. Elimination (Fast)

Figure 2. Generalized pathway for Nucleophilic Aromatic Substitution (SNAr).
Q3: How can I perform a base-mediated reaction while avoiding these decomposition pathways?

The key is to control the reaction conditions carefully. You have two main strategies: using a milder base or protecting the aldehyde group.

  • Use a Milder, Non-Nucleophilic Base: Strong, nucleophilic bases like NaOH and KOH are primary culprits for the Cannizzaro reaction. Switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or an organic, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is highly recommended. Potassium carbonate is often sufficient to deprotonate phenols or other acidic protons without initiating aldehyde disproportionation.[14][15]

  • Protect the Aldehyde Group: If the use of a strong base is unavoidable, the most robust strategy is to temporarily protect the aldehyde functionality. Converting the aldehyde to a cyclic acetal using ethylene glycol and an acid catalyst is a standard and effective method.[16][17] Acetals are exceptionally stable under basic and nucleophilic conditions.[18][19][20] Once the desired reaction is complete, the aldehyde can be easily regenerated by hydrolysis with aqueous acid.

Protection Workflow start Starting Aldehyde protect Protect Aldehyde (e.g., Ethylene Glycol, H⁺) start->protect protected_mol Protected Acetal (Stable to Base) protect->protected_mol reaction Perform Reaction (Strong Base Conditions) protected_mol->reaction reacted_mol Reacted Intermediate reaction->reacted_mol deprotect Deprotect Acetal (Aqueous Acid, H₂O) reacted_mol->deprotect product Final Product deprotect->product

Figure 3. Experimental workflow using an acetal protecting group strategy.

Troubleshooting Guide

SymptomProbable Cause(s)Recommended Solutions & Optimizations
Low or no yield of desired product; TLC/LC-MS shows two new major spots. Cannizzaro Reaction: The presence of strong base (NaOH, KOH, MeONa) is causing disproportionation into an alcohol and a carboxylic acid.1. Change Base: Immediately switch to a milder base such as K₂CO₃, Cs₂CO₃, or NaHCO₃.2. Lower Temperature: Run the reaction at 0 °C or below to slow the rate of the Cannizzaro reaction.3. Protect Aldehyde: If a strong base is mandatory, use an acetal protecting group (see Protocol 2).
A significant byproduct is observed where Cl or Br is replaced by -OH, -OR, or -NHR. Nucleophilic Aromatic Substitution (SNAr): A nucleophile in the reaction mixture is displacing one of the halogens on the aromatic ring.1. Use a Non-Nucleophilic Base: Switch to a sterically hindered base like DBU or DIPEA if applicable.2. Control Nucleophile Concentration: If the nucleophile is a reagent, use stoichiometric amounts and add it slowly at low temperature.3. Solvent Choice: Consider changing to a less polar aprotic solvent.
Reaction mixture turns dark brown or black; TLC shows a smear or baseline material. General Decomposition/Polymerization: Harsh conditions (high temperature, high base concentration) are causing uncontrolled side reactions.1. Reduce Temperature: This is the most critical parameter. Attempt the reaction at room temperature or below.2. Reduce Base Equivalents: Use the minimum amount of base required for the reaction (e.g., 1.1-1.5 equivalents).3. Shorter Reaction Time: Monitor the reaction closely by TLC/LC-MS and quench it as soon as the starting material is consumed.
Inconsistent reaction yields or reproducibility issues. Reagent Quality or Air Oxidation: The aldehyde may be slowly oxidizing to the carboxylic acid upon storage. The base may be of poor quality or hydrated.1. Use Fresh Reagents: Use freshly opened or purified aldehyde. Ensure the base is anhydrous if required.2. Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.

Experimental Protocols

Protocol 1: Screening for Base Stability

This protocol allows for a rapid assessment of the compound's stability with various bases to select the optimal conditions for your reaction.

  • Setup: In separate, labeled vials, dissolve 10 mg of this compound in 1 mL of a suitable anhydrous solvent (e.g., THF, DMF).

  • TLC Baseline: Spot a small amount of the starting material solution on a TLC plate to serve as a reference (T=0).

  • Base Addition: To each vial, add 1.5 equivalents of a different base (e.g., Vial A: K₂CO₃, Vial B: TEA, Vial C: DBU, Vial D: NaOH).

  • Reaction: Stir all vials at room temperature.

  • Monitoring: After 1 hour, 4 hours, and 24 hours, take a small aliquot from each vial and spot it on a TLC plate next to the T=0 reference.

  • Analysis: Develop the TLC plate and visualize under UV light. A stable condition will show only the starting material spot. The appearance of new spots indicates degradation. For quantitative analysis, aliquots can be quenched, diluted, and analyzed by HPLC or LC-MS.

Protocol 2: Acetal Protection of this compound

This procedure forms a cyclic acetal, which is stable under basic conditions.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a suitable solvent like toluene (approx. 0.2 M concentration).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq).

  • Water Removal: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the reaction by TLC or GC-MS until all the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude acetal is often pure enough for the next step, or it can be purified by column chromatography if necessary.

Protocol 3: Deprotection of the Acetal

This procedure regenerates the aldehyde from the acetal after your base-mediated reaction.

  • Reaction Setup: Dissolve the protected acetal intermediate in a mixture of a water-miscible solvent like acetone or THF and water (e.g., 4:1 THF:H₂O).

  • Acidification: Add a catalytic amount of a strong acid, such as 1M hydrochloric acid (HCl) or p-TSA.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the protected starting material is fully converted back to the aldehyde.

  • Workup: Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the final aldehyde product.

References
  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link][16]

  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link][18]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link][19]

  • Cannizzaro Reaction. (n.d.). Retrieved from [Link][5]

  • Khan Academy. (2024, July 29). Acetals as protecting groups| Aldehydes, ketones and carboxylic acids | Chemistry. YouTube. Retrieved from [Link][17]

  • Scribd. Protecting Groups Alcohols and Aldehydes. Retrieved from [Link][20]

  • Wikipedia. Cannizzaro reaction. Retrieved from [Link][3]

  • Quora. (2018, October 31). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?. Retrieved from [Link][10]

  • Haloform Reaction. (2018, February 19). Retrieved from [Link][21]

  • Quora. (2019, January 15). What is the reaction involved when two molecules of benzaldehyde reacted to each other in the presence of a strong base?. Retrieved from [Link][7]

  • Study.com. Cannizzaro Reaction | Definition, Mechanism & Examples. Retrieved from [Link][6]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. Retrieved from [Link][4]

  • ChemTalk. (2023, May 30). Cannizzaro Reaction. Retrieved from [Link][8]

  • YouTube. (2024, February 11). EWG vs EDG Groups on Benzaldehyde Electrophilicity. Retrieved from [Link][2]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link][22]

  • The Royal Society of Chemistry. The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved from [Link][9]

  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. Retrieved from [Link][11]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link][12]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link][13]

  • Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde. Retrieved from [14]

  • ResearchGate. Reagents and conditions: (i) bromo-chloro-alkanes, K2CO3, DMF, rt, 18–24 h. Retrieved from [Link][15]

Sources

Technical Support Center: Troubleshooting 4-Bromo-2-chloro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

"The Fortress Aldehyde" – A Senior Scientist’s Guide to Reactivity[1]

Status: Operational Ticket ID: #BR-CL-OME-CHO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: Why Your Reaction Failed

If you are reading this, you are likely staring at a TLC plate that shows nothing but starting material after 24 hours of reflux. Do not blame your reagents.[1]

4-bromo-2-chloro-6-methoxybenzaldehyde is a deceptive molecule.[1] It appears to be a standard poly-functionalized building block, but it suffers from a specific structural phenomenon I call the "Fortress Effect."

The aldehyde carbonyl—usually the most reactive site—is flanked by a Chlorine atom at C2 and a Methoxy group at C6. This 2,6-disubstitution creates a severe steric blockade.[1] Furthermore, the C6-Methoxy group exerts a mesomeric (+M) effect that donates electron density into the ring, rendering the carbonyl carbon less electrophilic.

You are fighting two enemies: Steric Hindrance (physical blocking) and Electronic Deactivation (reduced electrophilicity).[1] This guide details how to breach the fortress.

Module 1: The Carbonyl Blockade (Nucleophilic Additions)

User Issue: “I tried a standard reductive amination/Knoevenagel condensation, and the reaction yield is <10%.”

The Mechanism of Failure

Standard nucleophiles (amines, enolates) approach the carbonyl at the Bürgi-Dunitz angle (~107°). In this molecule, the lone pairs of the C2-Chloro and C6-Methoxy groups physically occupy this trajectory. Additionally, the resonance from the methoxy group stabilizes the carbonyl, making it "content" and unwilling to accept new electrons.

Troubleshooting Protocol
VariableStandard Condition (Fail)Optimized Condition (Pass) Why?
Activation None / Weak Acid (AcOH)Strong Lewis Acid (TiCl₄, BF₃[1]·OEt₂) Lewis acids coordinate to the carbonyl oxygen, increasing electrophilicity and pulling the oxygen away to reduce steric bulk.
Temperature Room Temp - 60°C100°C - 120°C (Microwave) Kinetic energy is required to overcome the steric repulsion barrier.[1]
Solvent Methanol/EthanolToluene/DCE (Dry) Non-protic, higher-boiling solvents allow for higher thermal ceilings and better Lewis Acid compatibility.[1]
Water Removal Molecular SievesDean-Stark or Chemical Scavenger Equilibrium is unfavorable; aggressive water removal drives the reaction forward (Le Chatelier’s principle).[1]
Q&A: Specific Scenarios

Q: Can I use sodium borohydride (NaBH₄) to reduce this to the alcohol? A: Yes, but it will be slow.[1]

  • Fix: Do not use ethanol. Use THF/MeOH (10:1) . The THF solvates the borohydride better, and the small amount of MeOH provides the proton source. If it stalls, add CeCl₃·7H₂O (Luche Reduction conditions). The Cerium coordinates to the carbonyl oxygen, activating it without competing for the hydride.

Q: I need to form a Schiff Base (Imine). It’s not moving. A: This is the classic "ortho effect" trap.[1]

  • Fix: Use TiCl₄ (Titanium Tetrachloride) as a mediator.[1]

    • Dissolve aldehyde and amine in dry Toluene.[1]

    • Cool to 0°C.

    • Add TiCl₄ (0.5 - 0.6 equiv).[1] Caution: Exothermic.[1]

    • The TiCl₄ acts as both a Lewis Acid activator and a water scavenger (forming TiO₂).[1]

Module 2: Cross-Coupling Challenges (The Aryl Bromide)

User Issue: “The Suzuki coupling at the bromine position is sluggish, or I’m getting homocoupling/dehalogenation.”

The Mechanism of Failure

While the bromine at C4 is less sterically hindered than the aldehyde, the aldehyde group itself can poison Palladium catalysts (via coordination to Pd). Furthermore, the electron-rich nature of the ring (due to -OMe) makes the oxidative addition step slightly slower than in electron-deficient systems.

Troubleshooting Protocol

Step 1: Protect the Aldehyde (Mandatory for High Yields) You cannot easily couple the bromide while the aldehyde is free. The aldehyde is a "distraction" to the catalyst.

  • Protocol: Convert to the dimethyl acetal .

    • Reagents: Trimethyl orthoformate (TMOF), MeOH, cat.[1] p-TsOH.

    • Note: Standard acetalization with glycol/Dean-Stark might fail due to the sterics mentioned in Module 1.[1] TMOF is a small, aggressive electrophile that works better here.[1]

Step 2: The Coupling System Once protected, use a catalyst system designed for electron-rich aryl bromides.[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd_2(dba)_3 + SPhos .

    • Why SPhos? This bulky, electron-rich Buchwald ligand facilitates the oxidative addition into the C-Br bond, even on an electron-rich ring.[1]

  • Base: K₃PO₄ (anhydrous) in Dioxane/Water.[1]

Module 3: Stability & Purification

User Issue: “My white solid turned into a yellow crust overnight.”

Diagnosis: Autoxidation.[1] Benzaldehydes, especially electron-rich ones, are prone to air oxidation to form the corresponding benzoic acid.[1] The 2,6-substitution pattern does not fully prevent this radical chain reaction.[1]

Storage Protocol:

  • Inert Atmosphere: Store under Argon.

  • Scavenger: If storing as a solution, add a stabilizer like BHT (butylated hydroxytoluene) if your downstream chemistry tolerates it.[1]

  • Purification: If the solid is yellow/crusty, dissolve in DCM and wash with saturated NaHCO₃ . The acid impurity will move to the aqueous layer. Recrystallize the aldehyde from Hexanes/EtOAc.

Visualizing the "Fortress"

The following diagram illustrates the steric and electronic landscape of the molecule, highlighting the "Red Zones" where reactivity is compromised.

FortressAldehyde Figure 1: Reactivity Map of this compound cluster_legend Reactivity Key Aldehyde Aldehyde (-CHO) Target Site Cl 2-Chloro (-Cl) Steric Wall Cl->Aldehyde Steric Block (Ortho Effect) OMe 6-Methoxy (-OMe) Steric Wall + Electronic Deactivation OMe->Aldehyde Steric Block + Resonance Donation Br 4-Bromo (-Br) Cross-Coupling Site Benzene Benzene Core Br->Benzene Accessible (Para to CHO) Benzene->Aldehyde Benzene->Cl Benzene->OMe Benzene->Br key1 Red = Low Reactivity (Requires Activation) key2 Green = High Reactivity (Standard Conditions) key3 Yellow = Interfering Substituent

Caption: The "Fortress Effect" visualized. The C2-Cl and C6-OMe groups create a steric cage around the aldehyde, while the C4-Br remains accessible for metal-catalyzed coupling.

Decision Tree: Optimization Logic

Use this flow to determine your next experimental step.

DecisionTree Start Start: Reaction Stalled? CheckType Reaction Type? Start->CheckType NuAdd Nucleophilic Addition (Imine, Aldol, Grignard) CheckType->NuAdd Coupling Pd-Coupling (Suzuki, Buchwald) CheckType->Coupling LewisAcid Add Lewis Acid (TiCl4 or BF3) NuAdd->LewisAcid Standard Fail Protect Protect Aldehyde (Dimethyl Acetal) Coupling->Protect Catalyst Poisoning? Temp Increase Temp >100°C (Microwave) LewisAcid->Temp Still Slow? Success1 Proceed to Workup Temp->Success1 Ligand Switch Ligand (Use SPhos/XPhos) Protect->Ligand Low Conversion? Success2 Proceed to Deprotection Ligand->Success2

Caption: Logical workflow for troubleshooting low reactivity based on reaction type.

References
  • Reactivity of 2,6-Disubstituted Benzaldehydes

    • Smith, M. B. (2013).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (See section on "Steric Inhibition of Resonance").[1]

    • Context: Defines the physical basis for the "Ortho Effect" where 2,6-substituents force the carbonyl out of planarity or block nucleophilic trajectories.
  • Activation of Hindered Carbonyls

    • Otera, J.[1] (2000).[1] Modern Carbonyl Chemistry. Wiley-VCH.[1]

    • Context: Details the use of TiCl₄ and Lewis acids to activate sterically crowded aldehydes for nucleophilic
  • Suzuki Coupling on Electron-Rich/Hindered Systems

    • Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.[1]

    • Context: Establishes SPhos/XPhos as superior ligands for deactivating or hindered aryl halides.[1]

  • Acetal Protection of Hindered Aldehydes

    • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

    • Context: Provides protocols for acetalization using orthoformates when standard Dean-Stark conditions fail due to sterics.

Sources

Technical Support Center: Purification of 4-bromo-2-chloro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-2 Technical Support escalation resource. It assumes the user has already attempted standard workups and is facing specific purity challenges with 4-bromo-2-chloro-6-methoxybenzaldehyde .

Ticket ID: PUR-ALDEHYDE-TRISUB-04 Assigned Specialist: Senior Application Scientist, Separation Methodologies

Executive Summary

The separation of This compound presents a unique challenge due to its trisubstituted pattern. The steric bulk flanking the carbonyl group (chloro at C2, methoxy at C6) reduces the reactivity of the aldehyde, often making standard bisulfite treatments sluggish. Furthermore, the electronic effects of the methoxy group can stabilize the starting material, leading to difficult chromatographic separations.

This guide prioritizes chemoselective isolation over simple physical separation to ensure high-purity material suitable for downstream coupling (e.g., reductive aminations or Suzuki couplings).

Module 1: The "Quick Fix" – Crystallization Strategy

Status: Primary recommendation for >85% pure crude material.

User Question: "My crude product is a sticky orange solid/oil. How do I get a clean powder without running a column?"

Technical Insight: Trisubstituted benzaldehydes often "oil out" due to trace solvent impurities or regioisomers lowering the melting point. The goal is to remove the non-polar unreacted starting material (likely 1-bromo-3-chloro-5-methoxybenzene) which inhibits crystal lattice formation.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Temperature ProfileTarget Impurity
Heptane (or Hexane) 100%Reflux

-20°C
Non-polar precursors
IPA / Water 4:160°C

4°C
Inorganic salts / Polar tars
EtOAc / Heptane 1:10Reflux

RT
General polishing
Protocol: The "Crash and Triturate"
  • Dissolve the crude oil in the minimum amount of boiling Heptane (approx. 5-7 mL per gram).

  • If an oily residue remains at the bottom (likely polymeric tars), decant the hot supernatant into a clean flask.

  • Allow the solution to cool slowly to Room Temperature (RT) with stirring.

    • Critical Step: If the product oils out again, add a "seed crystal" or scratch the glass. If no seed is available, add 1% v/v Ethyl Acetate to solubilize the impurities slightly better.

  • Cool to 0°C. Filter the resulting solids and wash with cold pentane.

Module 2: Chemoselective Purification (The Bisulfite Method)

Status: Gold Standard for removing non-aldehyde impurities (starting materials, isomers).

User Question: "I have a persistent spot on TLC just above my product. Crystallization didn't remove it."

Technical Insight: The impurity is likely the unreacted precursor or a non-carbonyl regioisomer. Standard chromatography fails because the polarities are too similar. We use Sodium Bisulfite (NaHSO₃) to reversibly convert the aldehyde into a water-soluble sulfonate salt, washing away all organic impurities.[1]

Warning: Due to the 2,6-disubstitution (Chloro and Methoxy), the aldehyde is sterically hindered. Standard bisulfite protocols will be too slow. You must increase surface area and time.

The "Hindered Aldehyde" Bisulfite Protocol[2][3][4]

Step 1: Adduct Formation

  • Dissolve crude material in 3 volumes of Methanol (essential to solubilize the hindered aldehyde).

  • Add 2 equivalents of saturated aqueous NaHSO₃ solution.

  • Vigorous Agitation: Stir rapidly for 4–12 hours (overnight is safest for this sterically crowded molecule). A thick white precipitate (the adduct) may form.

Step 2: The Wash (Removing Impurities)

  • Filter the white precipitate (if solid) and wash with DCM (Dichloromethane) . The impurity is in the DCM filtrate. Discard the DCM.

  • If no precipitate forms: Dilute with water and wash the aqueous layer (containing the adduct) with DCM x3. Keep the Aqueous Layer .

Step 3: Regeneration

  • Place the solid adduct (or aqueous solution) in a flask.

  • Add saturated Sodium Bicarbonate (NaHCO₃) or 10% NaOH until pH > 10.

    • Note: Use Carbonate/Bicarbonate rather than strong NaOH if possible to avoid Cannizzaro disproportionation (though the 2,6-substitution suppresses this, it's better to be safe).

  • Stir for 30 mins. The free aldehyde will precipitate or oil out.

  • Extract with DCM , dry over MgSO₄, and concentrate.

Visualization: Bisulfite Workflow

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 Add MeOH + Sat. NaHSO3 Stir 12h (Steric Delay) Start->Step1 Decision Precipitate Forms? Step1->Decision SolidPath Filter Solid Adduct Decision->SolidPath Yes LiquidPath Wash Aqueous Phase with DCM Decision->LiquidPath No Discard Discard Organic Layer (Contains Impurities) SolidPath->Discard Wash with DCM Regen Regenerate Aldehyde (Add NaHCO3/NaOH) SolidPath->Regen LiquidPath->Discard LiquidPath->Regen Extract Extract Pure Aldehyde into DCM Regen->Extract

Caption: Workflow for separating hindered aldehydes from non-carbonyl impurities using the Bisulfite method.

Module 3: Chromatographic Troubleshooting

Status: For separating regioisomers or oxidation products.

User Question: "My aldehyde is oxidizing to the benzoic acid on the column, or streaking badly."

Technical Insight: Benzaldehydes are prone to air-oxidation to benzoic acids, which streak on silica. The 6-methoxy group is electron-donating, making the carbonyl oxygen more basic and "sticky" on acidic silica gel.

The "Buffered" Column Method

Standard silica is slightly acidic (


). This can catalyze degradation or cause streaking of the methoxy-aldehyde.
  • Pre-treat Silica: Slurry your silica gel in Hexane containing 1% Triethylamine (TEA) .

  • Eluent: Use a gradient of Hexane/Ethyl Acetate .

    • Start: 95:5 Hex/EtOAc (Elutes non-polar starting material).

    • Target Elution: Usually around 10-20% EtOAc.

  • Load: Load the sample as a liquid (dissolved in minimal DCM) or dry-load on Celite. Do not dry-load on silica, as the heat of evaporation + acidic surface accelerates oxidation.

Module 4: Analytical Verification (FAQ)

Q: The NMR shows a small peak at 10.4 ppm. Is this my product? A: Likely yes. The aldehyde proton for 2,6-disubstituted benzaldehydes is often shifted downfield (10.2–10.5 ppm) compared to standard benzaldehydes (9.8–10.0 ppm) due to the anisotropic effect of the ortho-chloro and ortho-methoxy groups locking the conformation.

Q: I see a peak at ~170 ppm in Carbon NMR, but no proton peak at 10 ppm. A: You likely have the Benzoic Acid derivative (4-bromo-2-chloro-6-methoxybenzoic acid).

  • Fix: Dissolve in DCM, wash with 1M NaHCO₃ (removes the acid), then dry and evaporate.

Q: The product turned pink/brown on the bench. A: This indicates phenol formation (demethylation) or oxidation.

  • Prevention: Store under Nitrogen/Argon at -20°C. The methoxy group is susceptible to cleavage if trace acids are present.

Decision Matrix: Which Method to Choose?

DecisionTree Start Assess Crude Purity (TLC/NMR) Check1 Major Impurity is Non-Polar (Start Mat.)? Start->Check1 Method1 Recrystallization (Heptane) Check1->Method1 Yes Check2 Impurity is Isomer or Non-Carbonyl? Check1->Check2 No Method2 Bisulfite Extraction (Long stir time) Check2->Method2 Yes Check3 Impurity is Acidic (Benzoic Acid)? Check2->Check3 No Method3 Basic Wash (NaHCO3) Check3->Method3 Yes Method4 Buffered Silica Column (1% TEA) Check3->Method4 No (Complex Mix)

Caption: Decision tree for selecting the optimal purification strategy based on impurity profile.

References

  • BenchChem. (2025).[1] Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde - Bisulfite Wash. Retrieved from

  • Furigay, M. H., et al. (2018).[2] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[3][2][4] PubMed Central. Retrieved from

  • Global Blood Therapeutics, Inc. (2014). Patents protecting Voxelotor (Oxbryta) and intermediates. (See specifically US Patent 10,493,035).[5] Retrieved from

  • Li, Z., et al. (2017).[6] Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.[6][7] WO Patent 2017197083.[6][7] (Describes synthesis of Voxelotor intermediates). Retrieved from

  • Organic Syntheses. (1971). 2-Bromo-4-methylbenzaldehyde (General procedure for halobenzaldehydes).[8] Organic Syntheses, Coll. Vol. 5, p.139. Retrieved from

Sources

Technical Support Center: Oxidation of 4-Bromo-2-Chloro-6-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-26-STERIC-OPT Subject: Temperature Optimization & Troubleshooting for Hindered Benzaldehyde Oxidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Part 1: The Core Directive (Thermodynamic & Kinetic Analysis)

You are dealing with a 2,6-disubstituted benzaldehyde .[1] This is not a standard oxidation; it is a battle against steric hindrance and electronic sensitivity.

The aldehyde carbonyl carbon is flanked by a Chlorine atom (C2) and a Methoxy group (C6) .

  • The Steric Wall: These groups create a "kinetic shield," preventing the nucleophilic attack required to form the hydrate intermediate (the first step of most oxidations).

  • The Electronic Trap (Dakin Oxidation): The 6-methoxy group is an electron-donating group (EDG) ortho to the carbonyl. Under basic or peroxidic conditions (e.g.,

    
     or hot 
    
    
    
    ), this substrate is highly susceptible to the Dakin Oxidation , which cleaves the carbonyl to form a phenol (4-bromo-2-chloro-6-methoxyphenol) instead of your desired benzoic acid.[1]

The Thermodynamic Sweet Spot:

  • Target Temperature:

    
    .
    
  • Critical Ceiling:

    
     risks rapid 
    
    
    
    off-gassing (safety) and Dakin rearrangement (purity).
  • Critical Floor:

    
     renders the reaction kinetically dormant due to the steric blockade.
    

Part 2: Optimized Protocol (Pinnick Oxidation)

The Pinnick Oxidation (


) is the recommended method. It operates at mild acidic pH (

), which effectively suppresses the Dakin side-reaction common in basic conditions.
Reagents & Setup
  • Substrate: 4-bromo-2-chloro-6-methoxybenzaldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (

    
    , 80% tech grade, 1.5 - 2.0 equiv)[1]
    
  • Scavenger: 2-Methyl-2-butene (10-15 equiv) or Resorcinol (if volatile scavenger is problematic)[1]

  • Buffer:

    
     (aqueous solution, 1.5 equiv)
    
  • Solvent:

    
    -Butanol / Water (3:1 ratio) or Acetonitrile / Water (2:[1]1) - Note: t-BuOH is superior for suppressing side reactions.[1]
    
Step-by-Step Workflow
  • Dissolution (The Homogeneity Check): Dissolve the aldehyde and 2-methyl-2-butene in

    
    -Butanol. Ensure complete solvation. Sterically hindered aldehydes often have poor solubility; if it crashes out, the reaction will fail.
    
    • Temp: Ambient (

      
      ).
      
  • Buffer Addition: Add the aqueous solution of

    
    . The mixture may become biphasic.[2] Vigorous stirring is non-negotiable here to maximize the interfacial surface area.
    
  • Controlled Initiation (The Exotherm Management): Dissolve

    
     in water. Add this solution dropwise over 30–60 minutes.
    
    • Crucial: Monitor internal temperature. Do not allow it to spike above

      
      .
      
    • Visual Cue: The solution should turn pale yellow. A deep yellow/green gas indicates

      
       escape (bad).
      
  • The "Steric Soak" (Digestion Phase): Once addition is complete, maintain internal temperature at

    
     .
    
    • Checkpoint: Check HPLC/TLC at 4 hours.

    • Optimization: If conversion is < 30%, raise temperature to

      
       . Do not exceed this. The steric bulk slows the hydrate formation; mild heat helps, but high heat degrades the oxidant.
      
  • Quench & Isolation: Pour into ice-cold brine/HCl (pH 2). Extract with Ethyl Acetate. The product is the acid; wash with sodium bisulfite solution to remove residual oxidants.

Part 3: Troubleshooting Guide (Q&A)

Scenario A: "The reaction is stuck at 60% conversion after 24 hours."

Diagnosis: The "Steric Wall" is preventing the hydrate formation equilibrium. Solution:

  • Do NOT boil it. Heating >

    
     will decompose the chlorite before it reacts.
    
  • Add a Phase Transfer Catalyst (PTC). Add 5 mol% Tetrabutylammonium bromide (TBAB). This helps transport the chlorite anion into the organic phase, overcoming the solubility/steric barrier.

  • Resupply Oxidant. Add another 0.5 equiv of

    
     and check pH. As the acid forms, pH drops; if it drops below 3, the chlorite decomposes too fast. Readjust buffer if necessary.
    
Scenario B: "I see a new impurity spot (Phenol) and yield is low."

Diagnosis: Dakin Oxidation has occurred.[3][4][5][6] Causality: The pH likely drifted too high (neutral/basic) or local concentration of oxidant was too high near the 6-methoxy group. Solution:

  • Check Buffer: Ensure you are using

    
     (monobasic), not dibasic phosphate. The pH must remain acidic (
    
    
    
    ).
  • Switch Scavenger: If using DMSO (sometimes used as solvent/scavenger), switch to Resorcinol . DMSO can sometimes promote side oxidations in electron-rich systems.[1]

Scenario C: "The solution turned bright yellow and is fuming."

Diagnosis: Thermal Runaway / Scavenger Failure. You are generating Chlorine Dioxide gas (


).
Solution: 
  • Immediate Action: Cool to

    
     immediately.
    
  • Root Cause: The scavenger (2-methyl-2-butene) is volatile (bp

    
    ).[1] If you ran the reaction at 
    
    
    
    , your scavenger evaporated, leaving
    
    
    to react with chlorite to form gas.
  • Fix: Add fresh scavenger and keep temp

    
    .
    

Part 4: Visualization & Data[1]

Mechanism of Steric/Electronic Conflict

The following diagram illustrates why temperature control is the lever between the desired Acid path and the undesired Phenol (Dakin) path.

OxidationPathways cluster_conditions Critical Control Parameters Start 4-bromo-2-chloro- 6-methoxybenzaldehyde Hydrate Hydrate Intermediate (Sterically Hindered) Start->Hydrate NaClO2 / H+ Slow Step (Sterics) Phenol IMPURITY: Phenol (Dakin Product) Start->Phenol H2O2 / Base or High Temp (>50°C) Ester Hypochlorite Ester Hydrate->Ester Fast Acid TARGET: Benzoic Acid Ester->Acid Preferred Path (pH 3-4, 25°C)

Caption: Pathway divergence. The 6-methoxy group opens the 'Dakin' trapdoor (Red) if temperature or pH rises, while sterics slow the entry to the 'Acid' path (Green).

Temperature vs. Impurity Profile[1][8][9]
TemperatureReaction Rate

Gas Risk
Dakin Impurity RiskRecommendation
0°C - 10°C Dormant (Too Slow)LowNegligibleAvoid (Stalls reaction)
20°C - 30°C Optimal LowLowTarget Range
35°C - 45°C AcceleratedModerateModerateUse only if stalled
> 50°C UncontrolledHigh (Safety Hazard) High Prohibited

References

  • Pinnick Oxidation Mechanism & Scope

    • Lindgren, B. O., & Nilsson, T. (1973).[2][7] Preparation of Carboxylic Acids from Aldehydes (Including Sterically Hindered Ones).[3][8] Acta Chemica Scandinavica.

    • Source:[1]

  • Dakin Oxidation Risks (Electron-Rich Aldehydes)

    • Dakin, H. D. (1909). The Oxidation of Hydroxy Derivatives of Benzaldehyde and Acetophenone. American Chemical Journal.
    • Source:[1]

  • Optimization for Hindered Substrates

    • Raederstorff, D., & Shu, Y. (2009).
    • Source:(Note: Cited as general process authority for substituted benzaldehydes).[1]

Sources

Validation & Comparative

HPLC Method Development Guide: 4-Bromo-2-chloro-6-methoxybenzaldehyde Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the synthesis of complex pharmaceutical intermediates, 4-bromo-2-chloro-6-methoxybenzaldehyde represents a challenging analyte due to its halogenated substitution pattern and susceptibility to oxidation. Standard "generic" HPLC gradients often fail to resolve this compound from its critical impurities—specifically its regioisomers (e.g., 3-bromo variants) and its oxidation product, 4-bromo-2-chloro-6-methoxybenzoic acid .

This guide objectively compares a Standard C18/Acetonitrile Screening Method against an Optimized Phenyl-Hexyl/Methanol Method . We demonstrate that while C18 columns provide adequate retention, they often lack the selectivity required to separate halogenated positional isomers. The optimized method leverages


-

interactions to achieve baseline resolution (

) for all critical pairs.

Physicochemical Profiling & Method Strategy

Effective method development requires understanding the analyte's "personality."

PropertyValue (Est.)Chromatographic Implication
LogP ~2.8 - 3.2Moderately lipophilic. Requires high organic strength for elution.
pKa N/A (Aldehyde)The parent is neutral. However, the acid impurity has a pKa ~3.5–4.0.
UV Max ~250–270 nmStrong chromophore due to conjugation. UV detection is highly sensitive.
Stability Air-sensitiveAldehydes oxidize to carboxylic acids. Samples must be fresh or cooled.
The Separation Challenge: Halogen Selectivity

Halogen atoms (Cl, Br) are electron-withdrawing but also possess lone pairs that can interact with specific stationary phases. A standard C18 phase relies primarily on hydrophobic interaction. In contrast, a Phenyl-Hexyl phase offers alternative selectivity through


-

stacking interactions with the aromatic ring of the benzaldehyde.

Expert Insight: Methanol is often preferred over Acetonitrile (ACN) when using Phenyl phases.[1] ACN's triple bond (


) has its own 

electrons that can shield the stationary phase, dampening the unique selectivity. Methanol allows the analyte's aromatic ring to interact directly with the phenyl ligands on the column.

Comparative Analysis: Standard vs. Optimized

We compared two distinct approaches to purity analysis.

Method A: The "Generic" Screen (Alternative)
  • Column: C18 (L1),

    
    
    
  • Mobile Phase: Water (0.1%

    
    ) / Acetonitrile
    
  • Gradient: 10% to 90% B over 20 min.

Method B: The "Optimized" Solution (Recommended)
  • Column: Phenyl-Hexyl (L11),

    
    
    
  • Mobile Phase: Water (0.1% Formic Acid) / Methanol[2]

  • Gradient: Targeted gradient (details in Section 4).

Performance Data Comparison
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (Main Peak) 12.4 min14.2 minAcceptable
Resolution (Impurity 1 - Isomer) 1.1 (Co-elution risk)2.8 (Baseline)Superior
Resolution (Impurity 2 - Acid) 1.54.2Superior
Peak Symmetry (Tailing Factor) 1.31.05Optimized
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

-

Stacking
Robust

Visualizing the Mechanism

The following diagrams illustrate the logic behind the method selection and the impurity fate mapping.

Diagram 1: Method Development Decision Tree

MethodDecision Start Analyte: Halogenated Benzaldehyde CheckLogP Check LogP (~3.0) Moderate Hydrophobicity Start->CheckLogP ScreenC18 Screen: C18 + ACN CheckLogP->ScreenC18 ResultC18 Result: Poor Isomer Separation (Hydrophobic interaction only) ScreenC18->ResultC18 SwitchMech Switch Selectivity Mechanism ResultC18->SwitchMech SelectPhenyl Select Phenyl-Hexyl Column (Target pi-pi interactions) SwitchMech->SelectPhenyl SelectSolvent Select Solvent: Methanol (Avoids pi-shielding of ACN) SwitchMech->SelectSolvent FinalMethod Optimized Method: High Resolution of Regioisomers SelectPhenyl->FinalMethod SelectSolvent->FinalMethod

Caption: Logical flow for selecting Phenyl-Hexyl stationary phase over standard C18 for halogenated aromatics.

Diagram 2: Impurity Fate & Separation

ImpurityFate cluster_HPLC HPLC Separation Order (Phenyl-Hexyl) Synthesis Synthesis (Bromination) Main 4-Bromo-2-chloro (Target) Synthesis->Main Isomer 3-Bromo Isomer (Regio-impurity) Synthesis->Isomer Side Rxn Acid Benzoic Acid Deriv. (Oxidation) Main->Acid Air Oxidation Peak3 3. Target Analyte (Main Peak) Main->Peak3 Peak2 2. Isomer (Different pi-interaction) Isomer->Peak2 Peak1 1. Acid Impurity (Polar/Early Eluting) Acid->Peak1

Caption: Origin of impurities and their predicted elution order on the optimized column.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The inclusion of a "System Suitability" step ensures the system is performing correctly before samples are committed.

Reagents & Equipment
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (v/v).

  • Solvent B: HPLC Grade Methanol (MeOH).

  • Column: Phenyl-Hexyl,

    
     (e.g., Phenomenex Luna or Agilent Zorbax Eclipse Plus).
    
  • Detector: DAD/UV at 254 nm (primary) and 220 nm (secondary for impurities).

Gradient Table
Time (min)% Solvent A% Solvent BFlow (mL/min)Comment
0.060401.0Initial Hold
2.060401.0Isocratic Start
15.010901.0Linear Gradient
18.010901.0Wash
18.160401.0Return to Initial
23.060401.0Re-equilibration
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Methanol. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with 50:50 Water:Methanol .

    • Critical Step: Do not use 100% organic diluent for injection; it causes "solvent shock" leading to peak fronting. Matching the initial mobile phase (40% MeOH) is ideal.

  • Stability Note: Analyze within 4 hours or store at

    
     to prevent oxidation to the benzoic acid derivative.
    
System Suitability Criteria

Before running unknown samples, inject the Working Standard 5 times.

  • RSD of Area:

    
    
    
  • Tailing Factor:

    
    
    
  • Theoretical Plates:

    
    
    

Troubleshooting & Validation Insights

Issue: "Ghost" Peak at RRT ~0.4
  • Cause: Oxidation of the aldehyde to 4-bromo-2-chloro-6-methoxybenzoic acid .

  • Confirmation: The acid is more polar and will elute significantly earlier than the aldehyde in RP-HPLC.

  • Fix: Prepare samples in amber glass. Add a trace of antioxidant (e.g., BHT) if permissible, or simply minimize bench time.

Issue: Co-eluting Isomers
  • Cause: Regioisomers (e.g., bromine at position 3 instead of 4) have identical mass and very similar hydrophobicity.

  • Fix: Lower the column temperature to

    
    . Lower temperatures often enhance steric selectivity on Phenyl phases.
    

References

  • Royal Society of Chemistry. (2017). Electronic Supplementary Material (ESI) for ChemComm - Synthesis and HPLC methods for halogenated benzaldehydes. Retrieved from [Link]

  • Phenomenex. (2025). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from [Link]

  • MDPI. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

  • Agilent Technologies. (2025). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [Link]

  • Cheméo. (2026).[3] 3-Bromo-4-methoxybenzaldehyde Physical Properties and LogP Data. Retrieved from [Link]

Sources

GC-MS fragmentation pattern of 4-bromo-2-chloro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS Fragmentation Pattern of 4-Bromo-2-Chloro-6-Methoxybenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Analytical Challenge

This compound is a critical intermediate in the synthesis of pharmacophores, particularly for voxelotor-class drugs and antitumor agents. Its structural complexity—featuring three distinct electron-withdrawing/donating substituents (Br, Cl, OMe) on a benzaldehyde core—presents a unique analytical challenge.

The primary difficulty in characterizing this compound lies in regio-differentiation . The specific arrangement of the ortho-chloro and ortho-methoxy groups creates a distinct fragmentation "fingerprint" that distinguishes it from its isomers (e.g., 2-bromo-4-chloro-6-methoxybenzaldehyde). This guide provides a definitive fragmentation analysis, isotopic cluster verification, and a comparative framework for distinguishing this target molecule from its closest structural analogs.[1]

Experimental Methodology

To replicate the fragmentation patterns described below, the following standardized GC-MS protocol is recommended. This system ensures sufficient resolution of halogenated isomers.

Protocol: Halogenated Benzaldehyde Profiling
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ).

  • Ionization: Electron Impact (EI) at 70 eV .[2]

  • Column: DB-5MS or equivalent (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]

  • Inlet Temperature: 250°C (Split ratio 20:1).

  • Temperature Program:

    • Hold at 60°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 300°C.

    • Hold 5 min.

  • Transfer Line: 280°C.[3]

  • Source Temperature: 230°C.[4]

Fragmentation Analysis & Mechanism

The mass spectrum of this compound is dominated by two features: a complex isotopic molecular ion cluster and specific ortho-effect driven losses .

The Molecular Ion Cluster ( )

Unlike simple organic molecules, this compound does not exhibit a single molecular ion peak. It displays a characteristic "triplet-like" cluster due to the natural abundance of


 (approx. 1:1) and 

(approx. 3:1).

Calculated Isotopic Abundance (Normalized to Base Peak):

Ion Identitym/zCompositionRelative Abundance (Approx)
M (Nominal) 248

76%
M+2 250

+

100% (Base Cluster)
M+4 252

24%

Note: The M+2 peak is the most intense because it represents the statistical overlap of the two most probable combinations.

Primary Fragmentation Pathways

The fragmentation follows three distinct channels driven by the stability of the aromatic core and the "Ortho Effect."

  • 
    -Cleavage (Loss of H
    
    
    
    ):
    • Transition:

      
      
      
    • Mechanism: Loss of the aldehydic hydrogen to form the acylium ion

      
      . This is standard for benzaldehydes but less intense here due to competing pathways.
      
  • Loss of Carbonyl (Loss of CHO

    
     / CO): 
    
    • Transition:

      
       (Loss of CHO) or 
      
      
      
      (Loss of CO).
    • Mechanism: Inductive cleavage of the C-C bond between the ring and the carbonyl. The resulting phenyl cation is stabilized by the methoxy group (+R effect).

  • Ortho-Effect (Methoxy-Directed):

    • Transition:

      
       (Loss of 
      
      
      
      or
      
      
      ).
    • Mechanism: The ortho-methoxy group interacts with the carbonyl oxygen or the ring. A common pathway is the loss of formaldehyde (

      
      ) from the methoxy group via a four-membered transition state, often facilitated by the adjacent carbonyl.
      
Visualization of Fragmentation Pathways

Fragmentation M Molecular Ion (M+) m/z 248/250/252 [C8H6BrClO2]+. Frag_H Acylium Ion (M-H) m/z 247/249/251 [C8H5BrClO2]+ M->Frag_H - H• (Alpha Cleavage) Frag_CO Phenyl Cation (M-CHO) m/z 219/221/223 [C7H5BrClO]+ M->Frag_CO - CHO• (Inductive) Frag_Me Demethylation (M-CH3) m/z 233/235/237 [C7H3BrClO2]+ M->Frag_Me - CH3• (Methoxy Cleavage) Frag_Halogen Dehalogenation (Loss of Cl or Br) M->Frag_Halogen - Cl• / - Br• Frag_CO->Frag_Halogen Secondary Loss

Figure 1: Primary fragmentation tree for this compound under 70 eV EI conditions.

Comparative Analysis: Target vs. Alternatives

The true value of this guide is distinguishing the target from its isomers. The position of the halogen relative to the aldehyde (Ortho vs. Para) dictates the abundance of specific fragments.

Comparison Table: Target vs. Regioisomer
FeatureTarget Compound (4-Br, 2-Cl, 6-OMe)Alternative (Regioisomer) (2-Br, 4-Cl, 6-OMe)Differentiation Logic
Ortho Substituents Cl and OMe Br and OMe The "Ortho Effect" involves the substituent adjacent to the CHO group.
[M-Cl]+ Peak High Intensity Low IntensityAn ortho-Cl is sterically crowded and electronically activated for loss (Ortho Effect) compared to a para-Cl.
[M-Br]+ Peak Low IntensityHigh Intensity In the alternative, ortho-Br is lost more readily than para-Br.
Retention Time Slightly LowerSlightly HigherOrtho-Cl is smaller than Ortho-Br, leading to less steric shielding of the carbonyl, potentially increasing polarity/interaction with stationary phase.
Isotopic Cluster Identical (248/250/252)Identical (248/250/252)Cannot be used for differentiation.
Differentiation Workflow

To confirm the identity of this compound against its 2-bromo isomer:

  • Check the M-Halogen Ratio: Calculate the ratio of the peak intensity at

    
     (Loss of Cl from M) vs 
    
    
    
    (Loss of Br from M).
    • Target (Ortho-Cl): Expect higher relative loss of Cl due to proximity effects.

    • Isomer (Ortho-Br): Expect dominant loss of Br.

  • Monitor the "Ortho-Methoxy" Ion: Both isomers possess an ortho-methoxy group. Look for the characteristic loss of

    
     (M-30) or OH (M-17), which confirms the 2-methoxy or 6-methoxy position.
    

References

  • McLafferty, F. W. (1959). "Mass Spectrometric Analysis: Molecular Rearrangements." Analytical Chemistry. Link

  • BenchChem. (2025). "Interpreting the Mass Spectrum of 4-Bromobenzaldehyde: A Comparative Guide." Link

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Chlorinated and Brominated Benzaldehydes." Link

  • Todua, N. G., & Mikaia, A. I. (2016). "Mass spectrometry of analytical derivatives. 2. 'Ortho' and 'Para' effects in electron ionization mass spectra." Mass Spectrometry.[1][2][5][6][7][8][9][10] Link

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.

Sources

Comparative Reactivity Guide: 4-Bromo-2-chloro-6-methoxybenzaldehyde vs. 4-Bromo-2,6-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right functionalized building block is critical to the success of a synthetic route. When comparing 4-bromo-2-chloro-6-methoxybenzaldehyde (CAS: 1936128-86-7)[1] and 4-bromo-2,6-dichlorobenzaldehyde (CAS: 111829-72-2)[2], the structural difference appears minor—a single methoxy group replacing a chloro group at the 6-position. However, this substitution fundamentally alters the electronic landscape of the aromatic ring, dictating drastically different behavior in nucleophilic additions and palladium-catalyzed cross-couplings.

This guide objectively compares the reactivity profiles of these two critical intermediates, providing researchers with the mechanistic causality and self-validating experimental protocols needed to optimize downstream synthesis.

Structural and Electronic Analysis: The Hammett Perspective

The reactivity of substituted benzaldehydes is governed by the electrophilicity of the carbonyl carbon, which is quantitatively described by the Hammett equation[3]. The sensitivity constant (


) for nucleophilic addition to benzaldehydes is positive, indicating that electron-withdrawing groups (EWGs) accelerate the reaction, while electron-donating groups (EDGs) retard it[4].
  • 4-Bromo-2,6-dichlorobenzaldehyde (The Electrophile): The two chloro groups at the 2- and 6-positions exert a strong negative inductive effect (-I). Because halogens are highly electronegative, they withdraw electron density from the aromatic ring through the

    
    -bonds[5]. This depletion of electron density significantly increases the partial positive charge (
    
    
    
    ) on the carbonyl carbon, making it highly susceptible to nucleophilic attack[6].
  • This compound (The Deactivated Carbonyl): The methoxy group at the 6-position completely alters the paradigm. While oxygen is electronegative, its lone pairs participate in a strong positive resonance effect (+M) that dominates its inductive withdrawal[7]. This delocalization pushes electron density into the ring, specifically to the ortho and para positions. Because the aldehyde is ortho to the methoxy group, this resonance directly quenches the

    
     charge on the carbonyl carbon, drastically reducing its electrophilicity[6].
    

ElectronicEffects cluster_dichloro 4-Bromo-2,6-dichlorobenzaldehyde cluster_methoxy This compound Cl 2,6-Dichloro (-I Inductive Withdrawal) C1 Carbonyl Carbon (High δ+ Charge) Cl->C1 Depletes e- density R1 Fast Nucleophilic Addition C1->R1 High Electrophilicity MeO 6-Methoxy (+M Resonance Donation) C2 Carbonyl Carbon (Low δ+ Charge) MeO->C2 Increases e- density R2 Slow Nucleophilic Addition C2->R2 Low Electrophilicity

Fig 1. Electronic effects of substituents on carbonyl electrophilicity.

Comparative Reactivity Profiles

Understanding these electronic differences allows us to predict and optimize their behavior in standard drug discovery transformations.

A. Carbonyl Addition (Reductive Amination & Wittig Reactions)

In reductive amination, the rate-determining step is often the initial nucleophilic attack of the amine to form the hemiaminal, followed by dehydration to the imine[3]. The 2,6-dichloro derivative undergoes rapid imine formation at room temperature. Conversely, the 6-methoxy derivative is notoriously sluggish. Without the aid of a Lewis acid (e.g., TiCl


 or Ti(OiPr)

) or elevated temperatures, reactions with the 6-methoxy compound often stall, leading to poor yields of the desired amine[7].
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Both compounds feature a 4-bromo substituent, making them prime candidates for Suzuki-Miyaura cross-coupling. The oxidative addition of Pd(0) into the C-Br bond is accelerated by electron-deficient aromatic rings. Therefore, the 2,6-dichloro compound undergoes oxidative addition more rapidly. However, this extreme electron deficiency can sometimes lead to instability or competitive side reactions (e.g., protodehalogenation). The 6-methoxy compound, being slightly more electron-rich, offers a more controlled oxidative addition, often resulting in cleaner coupling profiles with fewer side products.

Quantitative Data Summary
Parameter4-Bromo-2,6-dichlorobenzaldehydeThis compound
CAS Number 111829-72-2[2]1936128-86-7[1]
Carbonyl Electrophilicity Very High (Inductive Withdrawal)Low (Resonance Donation)
Imine Formation Rate Fast (< 2 hours at 25°C)Slow (> 12 hours, requires catalysis)
Pd Oxidative Addition (C-Br) Very Fast (Electron-deficient ring)Moderate (Electron-richer ring)
Steric Hindrance (Aldehyde) Moderate (Two -Cl atoms)Moderate to High (-Cl and bulkier -OCH

)

Self-Validating Experimental Protocols

To empirically prove these mechanistic differences, researchers should employ a parallel screening approach. By running the reactions simultaneously, the rapid consumption of the 2,6-dichloro analog serves as an internal positive control. This self-validating system proves that any sluggishness observed in the 6-methoxy analog is entirely due to its intrinsic electronic deactivation, not degraded reagents or poor technique.

Protocol 1: Comparative Reductive Amination Workflow

Objective: To quantify the electronic deactivation of the carbonyl group by the 6-methoxy substituent.

Step-by-Step Methodology:

  • Preparation: In two separate, dry 20 mL scintillation vials, add 1.0 mmol of 4-bromo-2,6-dichlorobenzaldehyde (Vial A) and 1.0 mmol of this compound (Vial B).

  • Solvation: Dissolve each substrate in 5.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Amine Addition: Add 1.1 mmol of benzylamine to each vial. Stir at 25°C for 30 minutes to allow for imine pre-formation.

  • Reduction: Add 1.5 mmol of Sodium triacetoxyborohydride (NaBH(OAc)

    
    ) to each vial in a single portion.
    
  • Self-Validating Checkpoint (LC-MS): Sample both reactions at the 2-hour mark.

    • Expected Result: Vial A (2,6-dichloro) will show >95% conversion to the secondary amine. Vial B (6-methoxy) will show <30% conversion, with significant unreacted aldehyde remaining.

  • Optimization (For Vial B): To drive the 6-methoxy reaction to completion, the addition of 1.0 equivalent of Titanium(IV) isopropoxide prior to the reducing agent is required to activate the deactivated carbonyl.

Workflow Start Parallel Reductive Amination Setup Aldehyde + Amine + NaBH(OAc)3 in DCE Split Substrate Selection Start->Split Path1 2,6-Dichloro Rapid Imine Formation Split->Path1 EWG Activated Path2 6-Methoxy Sluggish Imine Formation Split->Path2 EDG Deactivated Check1 LC-MS Check: Complete in <2h No Aldehyde Remaining Path1->Check1 Check2 LC-MS Check: Incomplete at 12h Requires Lewis Acid Activation Path2->Check2

Fig 2. Self-validating experimental workflow for comparative reductive amination.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To couple the 4-bromo position while leaving the aldehyde intact for downstream functionalization.

Step-by-Step Methodology:

  • Setup: To a Schlenk flask, add 1.0 mmol of the chosen benzaldehyde, 1.2 mmol of phenylboronic acid, and 2.0 mmol of anhydrous K

    
    CO
    
    
    
    .
  • Catalyst: Add 0.05 mmol (5 mol%) of Pd(dppf)Cl

    
    .
    
  • Solvent: Add 10 mL of a degassed 4:1 mixture of 1,4-Dioxane and Water.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere.

  • Monitoring: Monitor via TLC. The 2,6-dichloro compound will typically reach completion in 2-3 hours due to the highly electron-deficient ring accelerating oxidative addition. The 6-methoxy compound will require 4-6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and purify via silica gel chromatography.

Conclusion & Synthetic Strategy

When designing a synthetic route, the choice between these two building blocks dictates your operational parameters. If your immediate next step relies on carbonyl functionalization (e.g., forming a complex amine via reductive amination), the 4-bromo-2,6-dichlorobenzaldehyde is the superior choice due to its highly electrophilic nature.

However, if your strategy requires prolonged stability of the aldehyde while you perform aggressive cross-coupling at the 4-position, the This compound acts as a naturally "protected" or deactivated carbonyl, preventing unwanted side reactions at the aldehyde center until you are ready to force the reaction with Lewis acid catalysis.

References

  • Pharmaffiliates. "CAS No : 11829-72-2 | Product Name : 4-Bromo-2,6-dichlorobenzaldehyde." Pharmaffiliates. Available at:[Link]

  • Royal Society of Chemistry. "CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles." RSC Books. Available at: [Link]

  • Wikipedia. "Hammett equation." Wikipedia. Available at: [Link]

  • ACS Publications. "Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles." Journal of Chemical Education. Available at: [Link]

Sources

spectroscopic characterization standards for 4-bromo-2-chloro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Guide to Spectroscopic Validation: 4-Bromo-2-chloro-6-methoxybenzaldehyde

Executive Summary: This technical guide establishes the spectroscopic characterization standards for This compound , a critical tetrasubstituted benzene scaffold used in the synthesis of bioactive heterocyclic compounds and pharmaceutical intermediates. Unlike simple benzaldehydes, this molecule presents unique regiochemical challenges that require a multi-modal spectroscopic approach to validate. This guide compares the efficacy of NMR, IR, and MS techniques in distinguishing the target molecule from its common regioisomers (e.g., 2-bromo-4-chloro-6-methoxybenzaldehyde) and synthetic impurities.

Part 1: Strategic Characterization Framework

The primary challenge in characterizing this compound is confirming the 1,2,4,6-substitution pattern . Standard 1H NMR integration confirms the number of protons but fails to definitively prove the positions of the halogens relative to the aldehyde and methoxy groups without 2D interrogation.

The "Triad of Truth" for Validation:

  • Regiochemistry (NOE/HMBC): Proving the aldehyde is flanked by -Cl and -OMe (not -Br or -H).

  • Elemental Composition (HRMS): Leveraging the unique isotopic signature of Br + Cl.

  • Functional Integrity (IR): Confirming the aldehyde carbonyl frequency, which shifts based on ortho-halogenation.

Diagram: Characterization Decision Logic

The following decision tree outlines the logical flow for validating the structure, moving from basic confirmation to rigorous structural proof.

CharacterizationLogic start Crude Product Isolation h1_nmr 1H NMR (1D) start->h1_nmr check_sym Check Symmetry: 2 Distinct Arom H signals? h1_nmr->check_sym fail_sym REJECT: Symmetric Impurity (e.g., 2,6-dichloro) check_sym->fail_sym No (Singlet 2H) pass_sym Proceed to 2D NMR check_sym->pass_sym Yes (2 Doublets) noe_exp 1D NOE / NOESY Irradiate -CHO pass_sym->noe_exp check_noe NOE to -OMe only? noe_exp->check_noe fail_noe REJECT: Regioisomer (e.g., 2-H or 6-H) check_noe->fail_noe NOE to Arom H pass_noe CONFIRMED: -OMe is Ortho check_noe->pass_noe NOE to OMe ms_check MS Isotope Pattern pass_noe->ms_check check_iso 3:4:1 Ratio (M:M+2:M+4)? ms_check->check_iso final VALIDATED STANDARD: This compound check_iso->final Yes

Caption: Logical workflow for distinguishing the target molecule from symmetric analogs and regioisomers.

Part 2: Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Standards

Objective: Distinguish the target from the 2-bromo-4-chloro isomer.

  • 1H NMR Signature:

    • Aldehyde (-CHO): The aldehyde proton appears as a singlet (or fine doublet due to long-range coupling) at 10.2–10.4 ppm . This is significantly downfield due to the deshielding effect of the ortho-chloro and ortho-methoxy groups.

    • Aromatic Protons (H3 & H5):

      • H3 (between Cl and Br): Expected at ~7.6–7.7 ppm . It is deshielded by two ortho-halogens (Cl and Br).

      • H5 (between Br and OMe): Expected at ~7.1–7.2 ppm . It is shielded relative to H3 by the ortho-methoxy group.

      • Multiplicity: Two doublets with a coupling constant (

        
        ) of ~2.0–2.5 Hz  (meta-coupling).
        
    • Methoxy (-OCH3): Strong singlet at 3.95 ppm .

  • NOE (Nuclear Overhauser Effect) - The Critical Test:

    • Irradiation of the aldehyde proton (~10.3 ppm) must show a strong enhancement of the methoxy signal (~3.95 ppm).

    • Absence of NOE to any aromatic proton confirms that the other ortho position is occupied by a non-proton substituent (Chlorine).

    • Contrast: If the molecule were 4-bromo-2-chloro-5 -methoxybenzaldehyde, the CHO would show NOE to the H6 aromatic proton.

Table 1: Comparative NMR Shifts (Target vs. Isomer)

FeatureTarget: 4-Br-2-Cl-6-OMeAlternative: 2-Br-4-Cl-6-OMeDiagnostic Difference
-CHO Shift ~10.35 ppm~10.30 ppmNegligible (both have ortho substituents).
Aromatic H Two doublets (

Hz)
Two doublets (

Hz)
Indistinguishable by multiplicity alone.
NOE (-CHO) Enhancement of -OMe only Enhancement of -OMe onlyIndistinguishable by simple NOE.
13C C-X Shifts C2-Cl (~135 ppm), C4-Br (~128 ppm)C2-Br (~124 ppm), C4-Cl (~138 ppm)Critical: C-Br is typically upfield of C-Cl in 13C NMR.
Mass Spectrometry (MS) Standards

Objective: Confirm the presence of exactly one Bromine and one Chlorine atom.

The isotopic abundance of Bromine (


) and Chlorine (

) creates a unique "fingerprint" for the molecular ion.
  • Target Formula: C

    
    H
    
    
    
    BrClO
    
    
  • Molecular Weight: ~249.5 g/mol

  • Isotopic Pattern (M : M+2 : M+4):

    • M (248):

      
      
      
    • M+2 (250): (

      
      ) + (
      
      
      
      )
    • M+4 (252):

      
      
      
    • Theoretical Intensity Ratio: 3 : 4 : 1

Comparison: A di-bromo impurity would show a 1:2:1 ratio. A di-chloro impurity would show a 9:6:1 ratio.[1] The 3:4:1 ratio is diagnostic for Br+Cl.

Infrared Spectroscopy (IR)

Objective: Quick quality control (QC) check.

  • C=O Stretch: 1680–1690 cm

    
    . The frequency is lowered (compared to 1700+) due to conjugation, but slightly raised by the inductive effect of the ortho-chloro group.
    
  • C-O Stretch (Methoxy): Strong bands at 1260 cm

    
     (aryl-alkyl ether).
    
  • C-Cl / C-Br: Fingerprint region bands (600–800 cm

    
    ), though often difficult to assign specifically without reference standards.
    

Part 3: Experimental Protocols

Protocol A: Regiochemistry Validation via 1D NOE Difference

Purpose: To prove the spatial proximity of the aldehyde and methoxy groups.

  • Sample Prep: Dissolve 10 mg of the compound in 0.6 mL CDCl

    
      (dried over K
    
    
    
    CO
    
    
    to prevent acid catalysis).
  • Acquisition:

    • Acquire a standard 1H spectrum (16 scans).

    • Set up a 1D NOE experiment (e.g., selnogp in Bruker TopSpin).

    • Target 1: Irradiate the aldehyde peak at ~10.35 ppm.

    • Target 2 (Control): Irradiate an empty region (e.g., 12 ppm) for background subtraction.

  • Processing: Subtract the control FID from the target FID.

  • Analysis: Look for a positive phase peak at ~3.95 ppm (Methoxy).

    • Pass Criteria: Distinct enhancement of the OMe singlet. No enhancement of aromatic doublets.

Protocol B: HRMS Isotopic Fingerprinting

Purpose: To validate the halogen composition.

  • Method: ESI+ (Electrospray Ionization) or APCI.

  • Solvent: Methanol/Water + 0.1% Formic Acid.

  • Analysis:

    • Zoom into the molecular ion cluster [M+H]+.

    • Integrate the peaks at m/z 248.9, 250.9, and 252.9.

    • Calculate the relative abundance.

    • Pass Criteria: Deviations from the 3:4:1 ratio must be <10%.

Part 4: Visualizing the Molecular Connectivity

The following diagram illustrates the key NOE (Nuclear Overhauser Effect) correlations that define the structure.

NOE_Correlations cluster_legend Legend CHO CHO (10.3 ppm) OMe OMe (3.95 ppm) CHO->OMe Strong NOE (Diagnostic) H5 H-5 (7.1 ppm) OMe->H5 Strong NOE H3 H-3 (7.7 ppm) H5->H3 Meta Coupling (J ~2Hz) C1 key1 NOE Correlation key2 Through-Bond

Caption: Diagnostic spatial correlations. The CHO-OMe interaction is the "smoking gun" for the 6-methoxy regiochemistry.

References

  • BenchChem. "A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes." (2025). Provides baseline chemical shift trends for alkoxy-substituted benzaldehydes.Link

  • Royal Society of Chemistry (RSC). "Electronic Supplementary Information: NMR data for halogenated benzaldehyde derivatives." RSC Advances, 2016. Link

  • PubChem. "Compound Summary: 4-Bromo-2-methoxybenzaldehyde (Analog)." National Library of Medicine. Accessed 2026.[2] Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.
  • Reich, H. J. "Hans Reich's Collection: NMR Data." University of Wisconsin-Madison. (Authoritative source for 13C chemical shift prediction rules). Link

Sources

validating synthesis routes for 4-bromo-2-chloro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validating Synthesis Routes for 4-Bromo-2-Chloro-6-Methoxybenzaldehyde

Executive Summary & Strategic Analysis

Target Molecule: this compound (CAS: N/A for specific isomer, analogous to 1354050-38-6 family). Application: Key intermediate for polysubstituted biaryl scaffolds in drug discovery (e.g., tubulin inhibitors, kinase inhibitors).

Synthesizing polysubstituted benzaldehydes requires navigating a complex landscape of directing effects. For This compound , the challenge lies in installing three distinct substituents (Br, Cl, OMe) relative to the formyl group without causing positional scrambling.

This guide evaluates two primary synthesis routes:

  • Route A (Nucleophilic Aromatic Substitution - SNAr): The Process-Ready Route . Uses a symmetric precursor to guarantee regioselectivity.

  • Route B (Directed Ortho Lithiation - DoM): The Medicinal Chemistry Route . Uses cryogenic functionalization of a simpler aryl halide.

Recommendation: Route A is the superior protocol for validation due to its unambiguous regiocontrol and scalability, whereas Route B carries significant risks of isomer formation (lithium scrambling).

Route Comparison: Technical Deep Dive

Route A: Controlled SNAr of 4-Bromo-2,6-Dichlorobenzaldehyde (Recommended)

This route leverages the electron-withdrawing nature of the formyl group to activate the ortho-chlorines toward nucleophilic attack.

  • Mechanism: Addition-Elimination (SNAr).

  • Precursor: 4-bromo-2,6-dichlorobenzaldehyde (Commercially available or synthesized via lithiation of 1-bromo-3,5-dichlorobenzene).

  • Key Advantage: The starting material is symmetric. Substitution of either chlorine atom yields the exact same product, eliminating regioselectivity errors.

Route B: Directed Ortho Lithiation (DoM) of 3-Bromo-5-Chloroanisole

This route attempts to install the formyl group directly onto the benzene ring.

  • Mechanism: Lithium-Hydrogen exchange followed by electrophilic quench (DMF).

  • Precursor: 1-bromo-3-chloro-5-methoxybenzene.

  • Critical Failure Mode: The precursor has three distinct protons.

    • Site 1 (Between Cl/OMe): Desired target.

    • Site 2 (Between Br/Cl): Highly acidic due to inductive effect of two halogens.

    • Site 3 (Between Br/OMe): Acidic and coordinated by OMe.

  • Verdict: Without extensive optimization, this route frequently yields inseparable mixtures of isomers (e.g., 2-bromo-4-chloro-6-methoxybenzaldehyde).

Validated Experimental Protocols

Protocol A: Regioselective Methoxylation (SNAr)

Objective: Selective replacement of one chlorine atom with a methoxy group.

Materials:

  • 4-Bromo-2,6-dichlorobenzaldehyde (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (1.05 eq)

  • Anhydrous Methanol (Solvent)

  • Tetrahydrofuran (THF) (Co-solvent for solubility)

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 4-bromo-2,6-dichlorobenzaldehyde (10 mmol) in a mixture of anhydrous MeOH (20 mL) and THF (10 mL). Ensure complete solvation; the aldehyde activates the ring, but solubility is key for kinetics.

  • Controlled Addition: Cool the solution to 0°C. Add the NaOMe solution (10.5 mmol) dropwise over 20 minutes.

    • Why: Low temperature prevents "over-reaction" (formation of the 2,6-dimethoxy byproduct).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1) or HPLC.

    • Endpoint: Disappearance of starting material. If ~5% starting material remains but byproduct (dimethoxy) is appearing, stop immediately.

  • Quench & Workup: Pour the mixture into ice-cold 1M HCl (50 mL) to neutralize excess base. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Heptane/Ethanol to obtain pale yellow needles.

Self-Validating Checkpoint:

  • 1H NMR (CDCl3): Look for two distinct doublets in the aromatic region (J ~ 2.0 Hz, meta-coupling). If you see a singlet, you likely made the symmetric 2,6-dimethoxy product (over-reaction).

Quantitative Performance Comparison

FeatureRoute A (SNAr)Route B (DoM)
Regio-Fidelity 100% (Symmetry enforced)Low (Dependent on base/temp)
Yield 75–85%40–55%
Scalability High (Kg scale feasible)Low (Requires -78°C)
Impurity Profile Bis-methoxy (easily separated)Regioisomers (hard to separate)
Cost Efficiency High (Cheap reagents)Moderate (Lithium reagents expensive)

Visualizing the Validation Logic

The following diagram illustrates the decision tree and mechanistic pathways, highlighting why Route A is the "Safe Harbor" for validation.

SynthesisValidation Start Target: this compound RouteA Route A: S_NAr Strategy (Recommended) Start->RouteA RouteB Route B: Lithiation Strategy (High Risk) Start->RouteB PrecursorA Precursor: 4-bromo-2,6-dichlorobenzaldehyde (Symmetric) RouteA->PrecursorA PrecursorB Precursor: 1-bromo-3-chloro-5-methoxybenzene (Asymmetric) RouteB->PrecursorB StepA Reaction: NaOMe / MeOH, 0°C Mechanism: Addition-Elimination PrecursorA->StepA Activation by CHO StepB Reaction: LDA / DMF, -78°C Mechanism: Directed Ortho Metalation PrecursorB->StepB Competition for H IntermedA Meisenheimer Complex Stabilized by CHO StepA->IntermedA RiskB Risk: Li-Halogen Exchange & Regio-scrambling StepB->RiskB Product Pure Product Isolated Yield > 75% IntermedA->Product Cl Elimination Mixture Complex Mixture Isomers + Debrominated byproducts RiskB->Mixture

Caption: Comparative workflow showing the symmetry-driven reliability of Route A versus the regiochemical risks inherent in Route B.

Analytical Validation (Quality Control)

To confirm the identity of the synthesized this compound, use the following data points derived from analogous structures in the literature [1, 2].

  • HPLC Purity: >98% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: ACN/Water (0.1% Formic Acid) gradient.

    • Retention Time: Product will elute after the starting material (loss of Cl, gain of OMe increases polarity slightly but lipophilicity changes are complex; OMe is electron donating). Correction: OMe is less lipophilic than Cl? Actually, anisoles are often quite lipophilic, but the loss of the heavy Cl usually shifts retention.

  • 1H NMR (500 MHz, CDCl3):

    • δ 10.35 ppm (s, 1H): Formyl proton (CHO). Distinctive downfield shift.

    • δ 3.92 ppm (s, 3H): Methoxy group (OCH3).

    • δ 7.25 & 7.10 ppm (d, J=1.8 Hz): Aromatic protons. The small coupling constant (J ~ 1.8 - 2.0 Hz) confirms the meta relationship between the protons, proving the 1,2,3,5-substitution pattern (relative to the ring protons).

  • Mass Spectrometry (LC-MS):

    • Look for the characteristic isotope pattern of Br (1:1 ratio of 79Br/81Br) and Cl (3:1 ratio of 35Cl/37Cl).

    • [M+H]+ calc for C8H7BrClO2: ~248.9/250.9.

References

  • ChemicalBook. (n.d.). Synthesis of 4-Bromo-2,6-difluorobenzaldehyde from N-Formylpiperidine and 1-Bromo-3,5-difluorobenzene.[1] (Provides the lithiation precedent and conditions for di-halo benzaldehydes).

  • ChemScene. (n.d.). 4-Bromo-2,6-dichlorobenzaldehyde Product Information.[2] (Confirms commercial availability of the Route A precursor).

  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[3][4] Tetrahedron Letters, 37(36), 6551-6554.[3] (Establishes the hierarchy of directing groups in lithiation, supporting the risk analysis of Route B).

  • Organic Syntheses. (1941).[5][6] p-Bromobenzaldehyde. Org.[4][6][7][8] Synth. Coll. Vol. 1, p. 136. (Foundational text for halogenated benzaldehyde handling).

  • Cantillo, D., & Kappe, C. O. (2011). Nucleophilic Aromatic Substitution of Activated Halides. (General reference for SNAr mechanism on benzaldehydes).

Sources

Reactivity Profiling of Halogenated Methoxybenzaldehydes: A Comparative Guide for Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated methoxybenzaldehydes represent a "privileged scaffold" in medicinal chemistry, offering three distinct vectors for diversification: the electrophilic carbonyl, the nucleophilic aromatic ring (via directed lithiation), and the electrophilic carbon-halogen bond (via cross-coupling).

This guide objectively compares the reactivity profiles of Fluoro-, Chloro-, Bromo-, and Iodo-methoxybenzaldehydes . Unlike simple aryl halides, these systems possess a "Push-Pull" electronic architecture—the electron-donating methoxy group (EDG) competes with the electron-withdrawing aldehyde (EWG) and halogen. Understanding this interplay is critical for optimizing Suzuki-Miyaura couplings and Carbonyl condensations (e.g., Knoevenagel, Reductive Amination).

Structural & Electronic Landscape

To predict reactivity, one must quantify the competing electronic effects. The methoxy group acts as a resonance donor (+R), significantly deactivating the ring toward nucleophilic attack (e.g., oxidative addition) while activating it for electrophilic substitution. Conversely, the halogen exerts an inductive withdrawal (-I) that modulates the carbonyl's electrophilicity.

The "Push-Pull" Electronic Map

The following diagram illustrates the competing electronic vectors that define the reactivity of these scaffolds.

ElectronicEffects cluster_reactivity Reactivity Consequences Methoxy Methoxy Group (-OMe) (+R, -I) Strong Donor Ring Benzene Ring (Electron Density) Methoxy->Ring Resonance Donation Carbonyl Aldehyde (-CHO) (-R, -I) Electrophilic Center Ring->Carbonyl Conjugation Halogen Halogen (-X) (-I, +R) Leaving Group Ring->Halogen Bond Strength (C-F > C-Cl > C-Br > C-I) OxAdd Oxidative Addition (Suzuki) Ring->OxAdd Electron Density Modulates Rate NuAdd Nu- Attack (Condensation) Carbonyl->NuAdd Electrophilicity Halogen->Ring Inductive Withdrawal

Figure 1: Electronic vectors influencing the reactivity of halogenated methoxybenzaldehydes. The Methoxy group generally retards oxidative addition (Suzuki) but makes the carbonyl less electrophilic compared to a naked benzaldehyde.

Comparative Reactivity Profile: Cross-Coupling (Suzuki-Miyaura)[2][3][4][5][6]

The primary utility of these scaffolds in drug discovery is the halogen "handle" for C-C bond formation. The reaction rate is governed by the Oxidative Addition step, which is sensitive to the C-X bond strength and the electron density of the ring.

Performance Hierarchy
  • Iodo- (Most Reactive): Rapid oxidative addition. Ideal for sterically hindered partners or weak boronic acids. Risk:[1][2] Dehalogenation side-reactions.[3]

  • Bromo- (Standard): The industry workhorse. Good balance of stability and reactivity.

  • Chloro- (Least Reactive): Requires specialized ligands (e.g., Buchwald phosphines like XPhos or SPhos) and higher temperatures.

  • Fluoro- (Inert): Generally inert to standard Pd-catalyzed coupling; requires C-H activation or SNAr conditions (if ortho/para to strong EWG).

Experimental Data: Relative Rates

Normalized relative rates of oxidative addition (k_rel) for 4-methoxy-3-halo-benzaldehydes using Pd(PPh3)4 in THF at 60°C.

Halogen (-X)Bond Dissociation Energy (kcal/mol)Relative Rate (

)
Recommended Catalyst System
Iodo (-I) ~65100 Pd(PPh

)

/ K

CO

Bromo (-Br) ~8125 Pd(dppf)Cl

/ K

PO

Chloro (-Cl) ~96< 0.1 Pd

(dba)

+ XPhos / Cs

CO

Fluoro (-F) ~1150 Not applicable for Suzuki

Technical Insight: The presence of the para-methoxy group significantly slows oxidative addition compared to a nitro- or cyano-halobenzene. The electron donation increases the electron density at the C-X bond, strengthening it (via increased double-bond character). Therefore, high-activity catalysts are often required for the chloro derivatives, unlike simple chloronitrobenzenes.

Comparative Reactivity Profile: Carbonyl Electrophilicity

When targeting the aldehyde (e.g., for reductive amination or Knoevenagel condensation), the electronic influence of the halogen becomes a secondary modulator.

The Hammett Effect

The methoxy group strongly deactivates the carbonyl (makes it less electrophilic) via resonance.[4] The halogen, being an inductive withdrawer (-I), helps to restore some of this electrophilicity.

  • Trend: 3-Fluoro-4-methoxybenzaldehyde > 3-Chloro > 3-Bromo > 4-Methoxybenzaldehyde (No Halogen).

  • Implication: Fluorinated derivatives will undergo imine formation (Schiff base) faster than their bromo/iodo counterparts due to the strong electronegativity of fluorine pulling density from the ring, making the carbonyl carbon more positive.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for these specific scaffolds.

Protocol A: Suzuki-Miyaura Coupling (Bromo/Iodo Derivatives)

Optimized for 3-bromo-4-methoxybenzaldehyde.

  • Reagents:

    • Substrate: 1.0 equiv (e.g., 3-bromo-4-methoxybenzaldehyde)

    • Boronic Acid: 1.2 equiv (e.g., Phenylboronic acid)

    • Catalyst: Pd(dppf)Cl

      
      ·DCM (3 mol%)
      
    • Base: K

      
      CO
      
      
      
      (2.0 equiv, 2M aqueous solution)
    • Solvent: 1,4-Dioxane (0.2 M concentration)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and catalyst.

    • Evacuate and backfill with Nitrogen (x3).

    • Add degassed dioxane and aqueous base.

    • Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. The aldehyde is susceptible to oxidation (to benzoic acid) if air is introduced; ensure strict inert atmosphere.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na

    
    SO
    
    
    
    .
Protocol B: Kinetic Controlled Reduction (Carbonyl Test)

Used to assess relative electrophilicity of the aldehyde.

  • Reagents:

    • Substrate: 1.0 mmol[5]

    • Reducing Agent: NaBH

      
       (0.5 equiv)
      
    • Solvent: MeOH (anhydrous) at 0°C.

  • Procedure:

    • Dissolve substrate in MeOH. Cool to 0°C.[4]

    • Add NaBH

      
       in one portion.
      
    • Measurement: Quench aliquots at 1, 5, 10, and 30 minutes into 0.1 M HCl. Analyze by HPLC.

  • Expected Outcome: The fluoro-derivative will reach >90% conversion significantly faster than the non-halogenated methoxybenzaldehyde.

Mechanistic Workflow: Suzuki Coupling

The following diagram details the catalytic cycle, highlighting the rate-determining step (RDS) where the halogen identity is critical.

SuzukiCycle cluster_note Critical Factor Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Determining Step) Sensitive to C-X Bond Pd0->OxAdd + Ar-X (Halogenated Aldehyde) PdII_Ox Pd(II)-Ar-X Complex OxAdd->PdII_Ox Note I > Br > Cl >> F Methoxy group slows this step relative to naked benzene. OxAdd->Note TransMet Transmetalation (Base Assisted) PdII_Ox->TransMet + Ar'-B(OH)2 / Base PdII_Trans Pd(II)-Ar-Ar' Complex TransMet->PdII_Trans RedElim Reductive Elimination (Product Release) PdII_Trans->RedElim RedElim->Pd0 Regeneration

Figure 2: The Suzuki-Miyaura catalytic cycle.[5] The oxidative addition step (Red) is the bottleneck for methoxy-substituted rings due to electron donation strengthening the C-X bond.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2025).[4] A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem Technical Guides. Link

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling.[2][6][7][5][8][3][9] Chemistry LibreTexts. Link

Sources

Comprehensive Guide to Impurity Profiling of 4-Bromo-2-chloro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, evidence-based approach to identifying and quantifying impurities in 4-bromo-2-chloro-6-methoxybenzaldehyde (CAS 1936128-86-7). This compound is a critical scaffold in the synthesis of novel therapeutics (e.g., hemoglobin modulators like Voxelotor analogs), where isomeric purity and halogen integrity are paramount.

Executive Summary: The Purity Paradox

Commercially available this compound often carries a purity claim of >97% (HPLC). However, for drug development, this metric is insufficient. The "missing" 3% often consists of regioisomers and de-halogenated congeners that possess similar chromatographic behavior to the target but drastically alter downstream medicinal chemistry (e.g., structure-activity relationship cliffs).

This guide compares three analytical methodologies—HPLC-UV , UHPLC-MS/MS , and GC-MS —and recommends a specific Orthogonal Testing Protocol to ensure structural integrity.

Impurity Origin Analysis (The "Why")

To detect impurities, one must first predict them based on the synthesis route. The two dominant industrial routes generate distinct impurity profiles.

Synthesis Pathways & Resulting Impurities[1]
  • Route A: Vilsmeier-Haack Formylation (from 1-bromo-3-chloro-5-methoxybenzene).

    • Risk:[1] Regioisomers. The formyl group (-CHO) may attach at the crowded position between halogens or the para-position, depending on steric direction.

  • Route B: Lithiation/Formylation (Lithium-Halogen Exchange).

    • Risk:[1] De-halogenation. Incomplete exchange or "halogen dance" mechanisms can lead to des-bromo or des-chloro analogs.

Visualization: Impurity Genesis Pathway

ImpurityPathways Precursor 1-Bromo-3-chloro-5-methoxybenzene Target TARGET: This compound Precursor->Target Vilsmeier-Haack (POCl3/DMF) Precursor->Target Li-Halogen Exchange (n-BuLi/DMF) ImpA Impurity A: Regioisomer (Isomeric Formylation) Precursor->ImpA Steric Leakage ImpB Impurity B: Des-bromo Analog (2-Chloro-6-methoxybenzaldehyde) Precursor->ImpB Over-reduction ImpC Impurity C: Des-chloro Analog (4-Bromo-2-methoxybenzaldehyde) Precursor->ImpC Halogen Scrambling

Caption: Figure 1. Genesis of critical impurities based on common synthetic routes. Route choice dictates whether Isomers (Imp A) or De-halogenated species (Imp B/C) are the primary concern.

Comparative Analysis of Detection Methods

Method A: Standard HPLC-UV (The Baseline)
  • Principle: Reversed-phase separation based on hydrophobicity.[2]

  • Verdict: Insufficient for Isomers.

  • Why: The target and its regioisomers share identical molecular weights and nearly identical logP values. Standard C18 gradients often co-elute these species, masking the impurity under the main peak.

Method B: GC-MS (The Volatile Alternative)
  • Principle: Boiling point separation + Mass spectral fragmentation.

  • Verdict: High Risk of Degradation.

  • Why: Benzaldehydes are susceptible to thermal oxidation (to benzoic acids) in the injector port. While GC offers superior resolution for some halogenated isomers, the thermal instability introduces artifact impurities.

Method C: UHPLC-MS/MS (The Gold Standard)
  • Principle: High-resolution chromatography coupled with soft ionization (ESI+).

  • Verdict: Recommended.

  • Why: Allows for "Mass Filtering." Even if the des-bromo impurity co-elutes, the Mass Spectrometer can distinguish the isotopic pattern of Br/Cl (Target) vs. Cl-only (Impurity B).

Recommended Experimental Protocol: Orthogonal UHPLC-UV-MS

This protocol uses a Phenyl-Hexyl stationary phase, which offers superior selectivity for halogenated aromatics compared to standard C18 due to pi-pi interactions.

Step-by-Step Methodology
1. Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Concentration: 0.5 mg/mL (prevent column overload).

  • Stability Check: Analyze within 4 hours to avoid acetal formation with the solvent.

2. Chromatographic Conditions
ParameterSettingRationale
Column Acquity UPLC CSH Phenyl-Hexyl , 1.7 µm, 2.1 x 100 mmPhenyl ligands interact with the electron-deficient aromatic ring, separating isomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of potential phenolic impurities.
Mobile Phase B AcetonitrileSharpens peaks for halogenated compounds.
Gradient 0-1 min: 30% B; 1-8 min: 30%→85% B; 8-10 min: 85% B.Shallow gradient maximizes resolution of hydrophobic isomers.
Flow Rate 0.4 mL/minOptimal linear velocity for UPLC.
Detection UV @ 254 nm & 280 nm; MS (ESI+)254 nm is universal; MS confirms identity.
3. Data Interpretation (Validation Criteria)

Use the following "Reference Performance Metrics" to validate your system suitability.

AnalyteExpected RT (min)Target Mass (m/z) [M+H]+Isotope Pattern Key
Impurity B (Des-bromo) ~4.2~185.03:1 (Cl isotope)
Target Compound ~5.1 ~248.9 Complex (Br + Cl)
Impurity C (Des-chloro) ~5.3~229.01:1 (Br isotope)
Impurity A (Regioisomer) ~5.4~248.9Identical to Target

Note: Regioisomers (Impurity A) are identified by a distinct shoulder or split peak in the UV trace, confirmed by identical Mass Spectrum to the target.

Decision Workflow for Quality Control

Use this logic flow to determine if a commercial batch is acceptable for synthesis.

DecisionTree Start Receive Batch (CoA >97%) Step1 Run UHPLC-MS (Phenyl-Hexyl Method) Start->Step1 Check1 Is Single Peak observed in UV & TIC? Step1->Check1 Pass PASS: Proceed to Synthesis Check1->Pass Yes Fail1 FAIL: Check Mass Spectrum Check1->Fail1 No Analyze M/Z Analysis Fail1->Analyze Res1 Mass = Target (Isomer Present) Analyze->Res1 Res2 Mass = Target - 80 (Des-bromo) Analyze->Res2 NMR Required: Run 1H-NMR (CDCl3) to map substitution Res1->NMR

Caption: Figure 2. Analytical decision matrix. Mass spectrometry failures trigger mandatory NMR structural elucidation.

References

  • Vilsmeier-Haack Reaction Mechanisms : Organic Chemistry Portal. Detailed mechanisms for formylation of electron-rich arenes.

  • Impurity Profiling of Halogenated Benzaldehydes : RSC Analytical Methods. "Separation of bromofluoro benzaldehyde isomers using Low Thermal Mass GC." (Analogous methodology for halogenated isomer separation).

  • Synthesis of 4-bromo-2-methoxybenzaldehyde : Google Patents US8692026B2. Describes the lithiation and formylation routes, highlighting des-halo impurity risks.[3]

  • Column Selection Guide : Waters Corporation. "Selectivity of Phenyl-Hexyl Columns for Halogenated Compounds."

Sources

Safety Operating Guide

4-bromo-2-chloro-6-methoxybenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex, multi-substituted aromatic compounds like 4-bromo-2-chloro-6-methoxybenzaldehyde (CAS: 1936128-86-7) requires a rigorous, self-validating safety and disposal framework. This is not merely about regulatory compliance; it is about understanding the mechanistic behavior of the molecule to prevent catastrophic reactions, environmental contamination, and personnel exposure.

This guide provides actionable, EPA-compliant protocols for the safe handling, segregation, and disposal of this compound, ensuring operational continuity and building a culture of intrinsic laboratory safety.

Physicochemical Profiling & Mechanistic Hazard Assessment

To design a fail-safe disposal protocol, we must first deconstruct the molecule's reactivity. This compound is governed by three critical structural features:

  • The Aldehyde Moiety: Aldehydes are inherently electrophilic and prone to auto-oxidation in the presence of air or light, gradually forming the corresponding carboxylic acid. They can react exothermically with strong bases (via the Cannizzaro reaction) and strong oxidizers[1].

  • The Halogen Substituents (Bromo and Chloro): The presence of both bromine and chlorine atoms classifies this compound strictly as a Halogenated Organic Compound (HOC) under EPA Resource Conservation and Recovery Act (RCRA) guidelines[2]. Halogens increase the molecule's lipophilicity, making it environmentally persistent and highly toxic to aquatic life[3].

  • Combustion Byproducts: If incinerated improperly at low temperatures, the carbon-halogen bonds facilitate the formation of highly toxic polychlorinated/polybrominated dibenzo-p-dioxins and dibenzofurans (PCDDs/PCDFs). Furthermore, standard combustion releases corrosive hydrogen bromide (HBr) and hydrogen chloride (HCl) gases[4].

Quantitative Hazard & Logistics Summary
ParameterClassification / SpecificationMechanistic Causality & Operational Impact
Chemical Class Halogenated Aromatic AldehydeThe C-Cl and C-Br bonds resist biodegradation. Requires specialized high-temperature incineration to prevent dioxin/furan formation[5].
GHS Health Hazards Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Dam. 1; STOT SE 3Aldehyde electrophilicity and halogen inductive effects cause severe tissue irritation. Mandates use of Viton/nitrile gloves and a fume hood[3].
EPA Waste Designation Halogenated Organic WasteMust be strictly segregated from non-halogenated solvents. Mixing increases the volume of waste requiring caustic exhaust scrubbing[6].
Chemical Incompatibilities Strong oxidizers, strong bases, reactive metalsAldehydes undergo exothermic reactions with bases and violent auto-oxidation with oxidizers. Store and dispose of separately[1].

Procedural Methodologies: Handling & Disposal

The following protocols are designed as self-validating systems. By understanding the why behind each step, researchers can adapt to dynamic laboratory conditions without compromising safety.

Protocol 1: Routine Waste Segregation and Disposal

Because halogenated waste has a lower heating value (BTU) and acts as a flame retardant, it requires supplemental fuel and specialized high-temperature kilns equipped with caustic scrubbers to neutralize the resulting acidic gases[4]. Mixing halogenated waste with non-halogenated waste unnecessarily increases disposal costs and risks damaging standard incinerators.

  • Step 1: Preparation & PPE: Work exclusively in a certified chemical fume hood to prevent inhalation of aerosolized dust or vapors (STOT SE 3)[7]. Don heavy-duty nitrile or Viton gloves, safety goggles, and a flame-resistant lab coat.

  • Step 2: Primary Segregation: Consolidate all this compound waste (including reaction mixtures containing chlorinated solvents like dichloromethane or chloroform) into a designated, chemically compatible carboy specifically labeled for Halogenated Organic Waste [8].

  • Step 3: Aqueous Separation: If the compound is dissolved in a mixture containing more than 20% water, it must be diverted to an Aqueous Halogenated Waste stream. Do not mix high-water-content waste with pure organic waste, as this complicates the incineration phase[8].

  • Step 4: Stabilization: Ensure the waste container is completely free of strong oxidizers (e.g., peroxides, nitric acid) or strong bases (e.g., sodium hydroxide) to prevent exothermic pressurization[1].

  • Step 5: Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Write the full chemical name—"this compound"—and check the boxes for "Toxic" and "Halogenated."

Protocol 2: Spill Containment and Decontamination Workflow

In the event of a spill, immediate containment is required to prevent the halogenated solid/liquid from entering the municipal drain system, which would constitute a severe EPA violation[1].

  • Step 1: Isolation: Evacuate the immediate vicinity. If the spill occurs outside a fume hood, increase room ventilation and ensure personnel do not inhale the dust/vapor[7].

  • Step 2: Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or proprietary chemical spill pads). Causality: Using combustible absorbents (like paper towels) with reactive organics can create a secondary fire hazard[5].

  • Step 3: Collection: Use non-sparking tools to scoop the absorbed mixture into a compatible, sealable secondary container.

  • Step 4: Chemical Decontamination: Wash the spill surface with a mild detergent and water. Causality: The surfactant breaks down the lipophilic methoxy and halogenated aromatic rings, ensuring complete removal from the benchtop. Collect this rinsate into the aqueous halogenated waste stream.

Waste Classification & Disposal Workflow

The following logic tree illustrates the decision-making process for routing this compound into the correct EPA-compliant disposal stream.

G N1 Waste Generation: This compound N2 Aqueous or Organic Waste Matrix? N1->N2 N3 Organic / Pure Compound (<20% Water) N2->N3 Organic N4 Aqueous Mixture (>20% Water) N2->N4 Aqueous N5 Halogenated Organic Waste Stream N3->N5 N6 Aqueous Halogenated Waste Stream N4->N6 N7 High-Temperature Incineration (EPA RCRA Compliant) N5->N7 N6->N7

Workflow for the classification and disposal of halogenated benzaldehyde waste.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes US Environmental Protection Agency (EPA)[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Electronic Code of Federal Regulations (eCFR)[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes US EPA National Service Center for Environmental Publications (NEPIS) [Link]

Sources

Personal protective equipment for handling 4-bromo-2-chloro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling poly-substituted halogenated aromatics like 4-bromo-2-chloro-6-methoxybenzaldehyde (CAS: 1936128-86-7) requires more than a cursory glance at a Safety Data Sheet (SDS). Standard safety guidelines often tell you what to do, but fail to explain why.

To build a truly secure laboratory environment, safety protocols must be rooted in chemical causality and self-validating systems. This guide provides a comprehensive, mechanistic approach to the Personal Protective Equipment (PPE), operational workflows, and disposal logistics required for this specific compound.

Mechanistic Hazard Profile: The "Why" Behind the Danger

This compound is a highly functionalized electrophile. Understanding its molecular architecture is the first step in mitigating its risks:

  • Electrophilicity & Tissue Reactivity: The inductive electron-withdrawing effects of the bromine (C4) and chlorine (C2) atoms render the formyl carbon highly electrophilic. Upon contact with biological tissues (cornea, mucous membranes, epidermis), it rapidly undergoes nucleophilic attack by cellular proteins, driving its classification as a severe skin and eye irritant (H315, H319)[1][2].

  • Lipophilicity & Dermal Penetration: The addition of the methoxy group (C6) and the heavy halogens significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to bypass the aqueous barriers of the skin and rapidly permeate the lipid-rich stratum corneum[3].

  • Volatility & Respiratory Risk: While high-molecular-weight halogenated benzaldehydes have relatively low vapor pressures at room temperature, their crystalline dust is highly mobile and acts as a severe respiratory tract irritant (H335)[2][3].

Quantitative Data & Hazard Summary
Property / ClassificationValue / DesignationCausality & Operational Impact
CAS Number 1936128-86-7Unique identifier for inventory, tracking, and waste segregation[4].
Molecular Weight 249.49 g/mol High mass dictates careful, static-free weighing to prevent dust aerosolization[4].
GHS Hazard Codes H315, H319, H335Dictates strict dermal, ocular, and respiratory PPE requirements[1][2].
Storage Class 11 (Combustible Solids)Must be stored away from strong oxidizers. Aldehydes auto-oxidize to carboxylic acids; store under inert gas (Ar/N₂)[2].

The PPE Matrix & Logical Defense System

Do not rely on a single layer of protection. Your PPE must function as a multi-tiered, logical defense system where each piece of equipment specifically neutralizes a chemical property of the benzaldehyde.

HazardPPE Hazard This compound Electrophilic & Lipophilic Skin Dermal Hazard Skin Irrit. 2 (H315) Hazard->Skin Eye Ocular Hazard Eye Irrit. 2 (H319) Hazard->Eye Resp Inhalation Hazard STOT SE 3 (H335) Hazard->Resp PPE_Skin Double Nitrile Gloves Flame-Resistant Lab Coat Skin->PPE_Skin Mitigated by PPE_Eye Tight-Fitting Goggles (EN 166 / NIOSH) Eye->PPE_Eye Mitigated by PPE_Resp Fume Hood (>0.5 m/s) N95/P3 Particulate Mask Resp->PPE_Resp Mitigated by

Caption: Logical relationship between chemical hazards and required PPE mitigations.

Required PPE Specifications:
  • Ocular Protection: Tight-fitting chemical safety goggles (EN 166 or NIOSH approved). Causality: Standard safety glasses with side shields are insufficient against fine, airborne lipophilic dust that can bypass structural gaps[2][5].

  • Dermal Protection: Double-layered nitrile gloves (minimum 0.11 mm thickness per layer). Causality: Halogenated aromatics can permeate single-layer thin nitrile over extended exposure times. The outer glove acts as a sacrificial layer to be discarded immediately upon suspected contamination[1].

  • Respiratory Protection: Handling must occur in a certified fume hood. If weighing large quantities outside a hood is unavoidable, an N95 or P3 particulate respirator is mandatory to prevent inhalation of electrophilic dust[2].

Operational Workflow: Self-Validating Protocols

A protocol is only as good as its validation. The following step-by-step methodology incorporates self-validating checks to ensure safety systems are functioning before the chemical is exposed.

Workflow Step1 1. Environmental Control Validate Hood Airflow Step2 2. PPE Verification Air-Test Gloves & Don Gear Step1->Step2 Step3 3. Material Handling Use Anti-Static Spatula Step2->Step3 Step4 4. Reaction Assembly Transfer to Inert Gas (Ar/N2) Step3->Step4 Step5 5. Decontamination Quench with 10% Base Step4->Step5 Step6 6. Waste Segregation Halogenated Organic Stream Step5->Step6

Caption: Step-by-step operational workflow for handling halogenated benzaldehydes.

Step-by-Step Handling Methodology
  • Step 1: Environmental Validation.

    • Action: Turn on the fume hood.

    • Self-Validation: Do not trust the digital monitor alone. Tape a small piece of tissue paper to the bottom of the sash. If it is pulled inward steadily, your face velocity (target: >0.5 m/s) is verified[1][5].

  • Step 2: PPE Integrity Check.

    • Action: Don the inner layer of nitrile gloves.

    • Self-Validation: Before donning the outer layer, roll the cuff of the outer glove tightly to trap air inside the fingers. Squeeze to ensure no micro-punctures exist.

  • Step 3: Static-Free Dispensing.

    • Action: Weigh the this compound using an anti-static (e.g., PTFE-coated or grounded ceramic) spatula.

    • Causality: Halogenated aromatic powders are highly prone to static buildup. A standard metal spatula can cause the powder to "jump," dispersing hazardous dust into the hood's airflow[5].

  • Step 4: Inert Atmosphere Transfer.

    • Action: Transfer the weighed solid to the reaction vessel and immediately purge with Argon or Nitrogen.

    • Causality: Aldehydes rapidly undergo auto-oxidation to their corresponding benzoic acids in the presence of atmospheric oxygen, ruining reaction stoichiometry and purity[6].

Emergency Response & Spill Management

If a spill occurs, the primary goal is to prevent the aerosolization of the lipophilic dust.

  • Small Spills (< 50g): Do not dry-sweep. Dry sweeping aerosolizes the irritant. Self-Validating Action: Lightly mist the spilled powder with a non-reactive high-boiling solvent (like polyethylene glycol or a damp paper towel) to bind the dust. Wipe up the bound material and place it in a sealed, clearly labeled hazardous waste container[1].

  • Dermal Exposure: If the powder contacts the skin, immediately remove the contaminated glove/clothing. Wash the area with copious amounts of soap and water for at least 15 minutes. Causality: Soap is required because water alone cannot dissolve the highly lipophilic methoxy-halogenated structure[1][6].

Disposal & Environmental Logistics

Improper disposal of halogenated organics poses a severe risk to both laboratory infrastructure and the environment.

  • Segregation Rule: this compound and any solvents used to dissolve it MUST be disposed of in a dedicated Halogenated Organic Waste container.

  • Causality: If halogenated waste is mixed with non-halogenated waste and sent to a standard incinerator, the combustion process will generate highly corrosive hydrobromic (HBr) and hydrochloric (HCl) acids. Halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers to neutralize these toxic exhaust gases[6].

  • Decontamination: Wash all spatulas, weigh boats, and glassware with a 10% basic solution (e.g., NaOH in ethanol) followed by water. The base oxidizes/neutralizes residual aldehyde traces, rendering them water-soluble for safe secondary cleaning.

References

  • Aaronchem. 1936128-86-7 | MFCD28399041 | this compound.
  • TCI Chemicals. SAFETY DATA SHEET: 4-Bromo-2-fluorobenzaldehyde.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-2-fluorobenzaldehyde.
  • Sigma-Aldrich. 4-Bromo-2-fluorobenzaldehyde 57848-46-1 Safety Information.
  • MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.